Histamine
Description
Properties
IUPAC Name |
2-(1H-imidazol-5-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3/c6-2-1-5-3-7-4-8-5/h3-4H,1-2,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYJJOPFIAHURM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC=N1)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4023125 | |
| Record name | Histamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
111.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Histamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
209-210 °C @ 18 MM HG | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
14.1 [ug/mL] (The mean of the results at pH 7.4), COLORLESS LONG PRISMATIC CRYSTALS; ODORLESS; 1 G SOL IN ABOUT 4 ML WATER; AQ SOLN IS ACID TO LITMUS; WHEN DRIED AT 105 °C FOR 2 HR, IT MELTS AT ABOUT 140 °C /PHOSPHATE/, FREELY SOL IN WATER, ALCOHOL, HOT CHLOROFORM; SPARINGLY SOL IN ETHER | |
| Record name | SID8139979 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
NEEDLES FROM CHLOROFORM | |
CAS No. |
51-45-6 | |
| Record name | Histamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=51-45-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Histamine [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000051456 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Histamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | histamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33792 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Imidazole-5-ethanamine | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Histamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4023125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-imidazol-4-ylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | HISTAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/820484N8I3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Histamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
83-84 °C, 86 °C | |
| Record name | Histamine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05381 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | HISTAMINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3338 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Histamine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000870 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
histamine signaling pathways in the central nervous system
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. This compound Pharmacology and New CNS Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. This compound: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound H4 receptor optimizes TR cell frequency and facilitates anti-inflammatory responses within the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The physiology of brain this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Central neuronal functions of this compound H4 receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The this compound H4 receptor is functionally expressed on neurons in the mammalian CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Signaling Pathway of this compound H1 Receptor-Mediated this compound H1 Receptor Gene Upregulation Induced by this compound in U-373 MG Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Molecular Structure and Function of Histamine Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine is a biogenic amine that plays a critical role in a wide array of physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission.[1] Its diverse effects are mediated through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[1] These receptors, all belonging to the rhodopsin-like class A family of GPCRs, exhibit unique tissue distribution, signaling mechanisms, and pharmacological profiles, making them important targets for therapeutic intervention in various diseases.[1][2] This technical guide provides a comprehensive overview of the molecular structure, function, and signaling pathways of each this compound receptor subtype, intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development.
Molecular Structure of this compound Receptor Subtypes
The four this compound receptor subtypes, despite binding the same endogenous ligand, exhibit significant structural differences that contribute to their distinct pharmacological properties. All are characterized by the canonical seven-transmembrane (7TM) helical structure typical of GPCRs.[2] Recent advances in structural biology, particularly cryo-electron microscopy (cryo-EM), have provided high-resolution structures of these receptors, offering unprecedented insights into their architecture and ligand binding.
This compound H1 Receptor (H1R): The crystal structure of the human H1R has been solved in complex with the antagonist doxepin (B10761459) (PDB ID: 3RZE).[3][4][5] More recently, a cryo-EM structure of H1R in its apo form (PDB ID: 8X5X) and in complex with this compound and Gq protein has also been determined.[6][7] The ligand-binding pocket of H1R is located within the transmembrane domain and is characterized by key interactions with specific amino acid residues. This compound's primary amino group forms hydrogen bonds with D107(3.32) in TM3 and Y431(6.51) in TM6.[7] The imidazole (B134444) ring of this compound interacts with N198(5.46) in TM5 and T112(3.37) in TM3.[7]
This compound H2 Receptor (H2R): The cryo-EM structure of the human H2R in an active conformation bound to this compound and in complex with the Gs protein has been resolved (PDB ID: 8POK).[8] Additionally, structures of H2R in complex with this compound and mini-Gq (PDB ID: 8YN4) and mini-Gs (PDB ID: 8YN3) have been determined.[9][10] The binding of this compound to H2R involves interactions with key residues that are crucial for receptor activation and Gs protein coupling.
This compound H3 Receptor (H3R): The crystal structure of the human H3R has been solved in complex with the antagonist PF-03654746 (PDB ID: 7F61).[11][12][13] A cryo-EM structure of the this compound-bound H3R in complex with a G protein has also been reported (PDB ID: 9JEQ).[14] The H3R possesses a unique binding pocket that accommodates a variety of agonists and antagonists with high affinity.
This compound H4 Receptor (H4R): The H4R shares significant sequence homology with the H3R, particularly in the transmembrane domains.[15] The binding of this compound to H4R is mediated by interactions with residues such as D94(3.32) and E5.46.[15][16] The imidazole ring of this compound is anchored by E5.46, a key feature of the H4R binding pocket.[15]
Molecular Function and Tissue Distribution
The diverse physiological effects of this compound are a direct consequence of the distinct functions and tissue localizations of its receptor subtypes.
| Receptor Subtype | Primary Function | Key Tissue Distribution | G Protein Coupling |
| H1R | Allergic and inflammatory responses, smooth muscle contraction, increased vascular permeability, neurotransmission in the CNS.[17] | Smooth muscle, endothelial cells, heart, central nervous system.[17] | Gq/11 |
| H2R | Regulation of gastric acid secretion, smooth muscle relaxation, cardiac stimulation.[18] | Gastric parietal cells, cardiac muscle, smooth muscle, immune cells.[2] | Gs, Gq/11[19][20] |
| H3R | Presynaptic autoreceptor and heteroreceptor in the CNS, modulating the release of this compound and other neurotransmitters.[21] | Central nervous system (presynaptic neurons).[21] | Gi/o |
| H4R | Modulation of immune responses, chemotaxis of immune cells (e.g., eosinophils, mast cells).[22] | Bone marrow, white blood cells (eosinophils, mast cells, T cells), spleen, colon, lung.[22] | Gi/o |
Signaling Pathways of this compound Receptor Subtypes
The activation of each this compound receptor subtype by this compound initiates a cascade of intracellular signaling events mediated by their coupled G proteins.
This compound H1 Receptor (Gq/11 Pathway)
Activation of the H1R leads to the coupling of Gq/11 proteins.[23] The Gαq subunit then activates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[23][24] IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+).[23] Both DAG and elevated intracellular Ca2+ activate protein kinase C (PKC), which in turn phosphorylates various downstream targets, leading to cellular responses such as smooth muscle contraction and inflammatory gene expression.[23][24]
This compound H2 Receptor (Gs Pathway)
The H2R primarily couples to Gs proteins.[18] Upon activation, the Gαs subunit stimulates adenylyl cyclase (AC), which catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[18][25] cAMP then acts as a second messenger, activating protein kinase A (PKA).[25] PKA phosphorylates various cellular proteins, leading to responses such as the stimulation of gastric acid secretion in parietal cells.[25] The H2R has also been shown to couple to Gq/11 in some systems.[19][20]
This compound H3 and H4 Receptors (Gi/o Pathway)
Both H3R and H4R couple to Gi/o proteins.[21][22] Activation of these receptors leads to the inhibition of adenylyl cyclase by the Gαi/o subunit, resulting in a decrease in intracellular cAMP levels.[26][27] The Gβγ subunits released upon G protein activation can also modulate other effector systems, such as inhibiting N-type voltage-gated calcium channels and activating G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to a reduction in neurotransmitter release (for H3R) and modulation of immune cell function (for H4R).[21][26]
References
- 1. This compound pharmacology: from Sir Henry Dale to the 21st century - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Role of this compound and this compound Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3RZE: Structure of the human this compound H1 receptor in complex with doxepin [ncbi.nlm.nih.gov]
- 4. PDB-3rze: Structure of the human this compound H1 receptor in complex with doxepin - Yorodumi [pdbj.org]
- 5. rcsb.org [rcsb.org]
- 6. rcsb.org [rcsb.org]
- 7. Cryo-EM structure of the human this compound H1 receptor/Gq complex - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. wwPDB: pdb_00008yn4 [wwpdb.org]
- 11. rcsb.org [rcsb.org]
- 12. 7F61: Crystal structure of human this compound receptor H3R in complex with antagonist PF03654746 [ncbi.nlm.nih.gov]
- 13. 7f61 - Crystal structure of human this compound receptor H3R in complex with antagonist PF03654746 - Summary - Protein Data Bank Japan [pdbj.org]
- 14. rcsb.org [rcsb.org]
- 15. Molecular and biochemical pharmacology of the this compound H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular determinants for the high constitutive activity of the human this compound H4 receptor: functional studies on orthologues and mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound H1 receptor - Wikipedia [en.wikipedia.org]
- 18. This compound H2 receptor - Wikipedia [en.wikipedia.org]
- 19. Modulation of this compound H2 receptor signalling by G-protein-coupled receptor kinase 2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Coupling to Gs and G(q/11) of this compound H2 receptors heterologously expressed in adult rat atrial myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. This compound H3 receptor - Wikipedia [en.wikipedia.org]
- 22. This compound H4 receptor - Wikipedia [en.wikipedia.org]
- 23. SMPDB [smpdb.ca]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
Histamine's Dichotomous Role in Shaping Innate and Adaptive Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine, a well-known biogenic amine primarily associated with allergic reactions, plays a far more complex and multifaceted role in the immune system than previously understood. It acts as a potent immunomodulator, influencing a wide array of both innate and adaptive immune responses through its interaction with four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R). The differential expression of these receptors on various immune cells, coupled with the specific signaling cascades they initiate, dictates the ultimate pro-inflammatory or anti-inflammatory outcome of this compound signaling. This technical guide provides an in-depth exploration of the mechanisms by which this compound modulates immune cell function, presenting key quantitative data, detailed experimental methodologies, and comprehensive signaling pathway diagrams to serve as a valuable resource for researchers and drug development professionals in the fields of immunology and pharmacology.
Introduction
For decades, the role of this compound in immunology was largely confined to its pro-inflammatory effects in type I hypersensitivity reactions, mediated primarily through the H1 receptor.[1] However, a growing body of evidence has revealed a more nuanced and intricate involvement of this compound in regulating the entirety of the immune response, from the initial innate defenses to the subsequent adaptive response.[2][3] this compound's influence extends to a diverse range of immune cells, including dendritic cells (DCs), T lymphocytes, B lymphocytes, macrophages, neutrophils, eosinophils, basophils, and mast cells.[3][4]
The pleiotropic effects of this compound are contingent on its binding to one of four receptor subtypes (H1R, H2R, H3R, and H4R), each with distinct tissue distribution and signaling pathways.[5][6] This differential receptor expression and signaling allows this compound to exert seemingly contradictory effects, promoting inflammation in certain contexts while suppressing it in others. Understanding this dualistic nature of this compound is critical for the development of novel therapeutic strategies that can selectively target specific this compound receptors to modulate immune responses in a variety of diseases, including allergies, autoimmune disorders, and cancer.
This guide will systematically dissect the role of this compound in both innate and adaptive immunity, with a focus on the underlying molecular mechanisms, quantitative effects on immune cell function, and the experimental approaches used to elucidate these processes.
This compound Receptors and Their Signaling Pathways
This compound exerts its effects by binding to four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R.[5] The specific downstream signaling pathways activated by each receptor determine the cellular response.
H1 Receptor (H1R) Signaling
H1R is widely expressed on various cell types, including endothelial cells, smooth muscle cells, and numerous immune cells such as T cells, B cells, dendritic cells, monocytes, neutrophils, and eosinophils.[2] Activation of H1R is primarily coupled to Gαq/11 proteins, leading to the activation of phospholipase C (PLC).[7] PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[7] This cascade ultimately leads to the activation of transcription factors like NF-κB, promoting the expression of pro-inflammatory genes.[7]
H2 Receptor (H2R) Signaling
The H2R is expressed on gastric parietal cells, as well as various immune cells, including T cells, dendritic cells, and mast cells.[2] H2R activation is coupled to Gαs proteins, which stimulate adenylyl cyclase (AC) to increase intracellular cyclic AMP (cAMP) levels.[8] cAMP, in turn, activates protein kinase A (PKA), which can have both stimulatory and inhibitory effects on downstream signaling pathways, often leading to an overall anti-inflammatory or immunomodulatory response.[2][8]
References
- 1. benchchem.com [benchchem.com]
- 2. Real-time Imaging of Ca2+ Mobilization and Degranulation in Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biomedres.us [biomedres.us]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 6. benchchem.com [benchchem.com]
- 7. content-assets.jci.org [content-assets.jci.org]
- 8. buybrivanib.com [buybrivanib.com]
The Histaminergic System's Crucial Role in Regulating Sleep-Wake Cycles: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
The intricate dance between sleep and wakefulness is orchestrated by a complex network of neural circuits and neurotransmitter systems. Among these, the histaminergic system, originating from a small cluster of neurons in the posterior hypothalamus, plays a pivotal, yet complex, role in promoting and maintaining arousal. This technical guide provides an in-depth exploration of the histaminergic system's modulation of the sleep-wake cycle, presenting key experimental findings, detailed methodologies, and signaling pathways to support further research and therapeutic development.
Core Concepts: The Histaminergic Switch for Wakefulness
The foundation of the histaminergic system's influence on arousal lies within the tuberomammillary nucleus (TMN) of the hypothalamus, the exclusive location of histamine-producing neurons in the brain.[1][2][3] These neurons project widely throughout the central nervous system, innervating key areas involved in arousal and cognition, including the cortex, thalamus, and basal forebrain.[4][5]
The activity of histaminergic neurons is tightly correlated with the behavioral state. They exhibit their highest firing rates during periods of high vigilance and active wakefulness, decrease their activity during quiet wakefulness, and cease firing altogether during non-REM (NREM) and REM sleep.[1][3][6][7] This state-dependent firing pattern strongly implicates this compound as a key "waking" neurotransmitter.
This compound Receptors: The Gatekeepers of Arousal
This compound exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4. Within the central nervous system, the H1 and H3 receptors are the primary mediators of this compound's role in the sleep-wake cycle.[3][6][8]
-
H1 Receptors (H1R): Primarily postsynaptic, H1 receptors are coupled to Gq/11 proteins.[9] Their activation leads to neuronal depolarization and excitation, a crucial mechanism for the wake-promoting effects of this compound.[6][10] The sedative effects of first-generation antihistamines are a direct consequence of their ability to cross the blood-brain barrier and block H1 receptors.[8][11]
-
H3 Receptors (H3R): These receptors function as presynaptic autoreceptors on histaminergic neurons, providing a negative feedback mechanism to inhibit this compound synthesis and release.[3][9][12] They also act as heteroreceptors on other non-histaminergic neurons, modulating the release of other key neurotransmitters involved in arousal, such as acetylcholine, norepinephrine, and serotonin.[12][13] Consequently, H3 receptor antagonists (or inverse agonists) enhance wakefulness by increasing the release of this compound and other wake-promoting neurotransmitters.[3][6]
The H2 receptor's role in sleep-wake regulation is less defined, with studies yielding inconclusive results.[14] The H4 receptor is primarily involved in immune responses.
Signaling Pathways and Regulatory Networks
The histaminergic system is intricately integrated into the broader arousal network, with significant interactions with other key sleep-regulating systems.
This compound H1 Receptor Signaling Pathway
This compound H3 Receptor Signaling and Neurotransmitter Release
Interactions with Other Neurotransmitter Systems
The histaminergic system does not operate in isolation. It is a key node in the ascending arousal system, with significant reciprocal connections:
-
Orexin/Hypocretin System: Orexin neurons, located in the lateral hypothalamus, strongly excite histaminergic TMN neurons, and a significant portion of orexin's arousal-promoting effects are mediated through the histaminergic system.[1][2]
-
GABAergic System: Sleep-promoting GABAergic neurons from the ventrolateral preoptic nucleus (VLPO) inhibit TMN neurons, a key step in the initiation of sleep.[15]
-
Cholinergic System: There are important interactions between the histaminergic system and cholinergic nuclei in the basal forebrain and brainstem, which are crucial for cortical activation and arousal.[1][2]
-
Melanin-Concentrating Hormone (MCH) System: MCH neurons, which are active during sleep, inhibit histaminergic neurons, suggesting a role in the maintenance of sleep.[1][2][16]
Quantitative Data on Histaminergic Regulation of Sleep-Wake Cycles
The following tables summarize key quantitative findings from preclinical studies, providing a comparative overview of the effects of genetic modifications and pharmacological interventions on sleep-wake parameters.
Table 1: Firing Rates of Tuberomammillary Nucleus (TMN) Neurons Across Vigilance States in Mice
| Behavioral State | Firing Rate (Hz) |
| Attentive Waking | Highest |
| Active Waking | Moderate (<10 Hz) |
| Quiet Waking | Lowest |
| Drowsy State | Ceases |
| NREM Sleep | Silent |
| REM Sleep | Silent |
| Data synthesized from Takahashi et al. (2006)[7] and other sources.[1][3][6] |
Table 2: Effects of this compound Receptor Knockout (KO) on Sleep-Wake Architecture in Mice
| Genotype | Key Phenotypes | Reference(s) |
| HDC KO (this compound-deficient) | - Increased REM sleep. - Sleep fragmentation. - Impaired wakefulness at dark onset and in novel environments. | [1][2][3] |
| H1R KO | - Normal baseline sleep-wake amounts. - Reduction in brief awakenings (<16 sec). - Increased duration of NREM sleep episodes. - No arousal response to H3 receptor antagonists. | [3][12][17][18][19] |
| H3R KO | - Enhanced wakefulness and vigilance during behavioral tasks. - Deficient wakefulness and sleep fragmentation during the baseline dark period. | [20][21] |
Table 3: Effects of Pharmacological Agents Targeting this compound Receptors on Sleep and Wakefulness
| Agent | Target | Effect on Wakefulness | Effect on NREM Sleep | Effect on REM Sleep | Species | Reference(s) |
| This compound/H1R Agonists | H1 Receptor | Increase | Decrease | Decrease | Rodents | [3][14] |
| H1R Antagonists (e.g., Pyrilamine) | H1 Receptor | Decrease | Increase | - | Rodents, Cats | [3][12][14] |
| H3R Agonists (e.g., Imetit) | H3 Receptor | Decrease | Increase | - | Mice | [22] |
| H3R Antagonists/Inverse Agonists (e.g., Ciproxifan, Pitolisant) | H3 Receptor | Increase | - | - | Mice | [6][17][22] |
Key Experimental Protocols
Reproducible and rigorous experimental design is paramount in neuroscience research. Below are detailed methodologies for key experiments used to investigate the histaminergic system's role in sleep-wake regulation.
Experimental Workflow for Rodent Sleep Analysis
Protocol 1: EEG/EMG Electrode Implantation and Sleep Recording in Mice
This protocol is synthesized from standard procedures described in the literature.[23][24][25][26][27]
-
Animal Preparation: Adult male mice (e.g., C57BL/6J) are anesthetized with a suitable agent (e.g., ketamine/xylazine cocktail or isoflurane). The animal is then placed in a stereotaxic frame.
-
Electrode Implantation:
-
EEG Electrodes: After exposing the skull, small burr holes are drilled over the frontal and parietal cortices. Stainless steel screws are inserted into the holes, making contact with the dura mater but not penetrating the brain.
-
EMG Electrodes: Two flexible, insulated stainless-steel wires are inserted into the nuchal (neck) muscles to record muscle tone.
-
Ground/Reference Electrode: An additional screw is placed over the cerebellum to serve as a ground or reference.
-
-
Headmount Assembly: The electrode leads are connected to a miniature socket, which is then secured to the skull with dental cement.
-
Post-Operative Care and Recovery: Animals are provided with appropriate analgesia and allowed to recover for at least one week.
-
Habituation and Recording:
-
Following recovery, mice are individually housed in recording chambers and connected to a lightweight, flexible recording cable, allowing free movement.
-
Animals are habituated to the recording setup for several days before baseline recordings commence.
-
EEG and EMG signals are amplified, filtered (e.g., EEG: 0.5-35 Hz; EMG: 10-100 Hz), digitized (sampling rate ≥ 200 Hz), and recorded continuously for 24-48 hours to establish a baseline.
-
-
Data Analysis:
-
The recorded data is segmented into epochs (e.g., 10 seconds).
-
Each epoch is scored as wakefulness, NREM sleep, or REM sleep based on the characteristic EEG and EMG patterns:
-
Sleep parameters such as total sleep time, sleep latency, episode duration, and number of state transitions are quantified. Power spectral analysis (e.g., Fast Fourier Transform) is used to analyze the EEG frequency content.
-
Protocol 2: In Vivo Microdialysis for Measuring Extracellular this compound
This protocol is a generalized methodology based on principles from cited studies.[28][29][30][31][32]
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., preoptic area, frontal cortex).
-
Recovery: Animals are allowed to recover from surgery.
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe (with a semipermeable membrane at the tip) is inserted through the guide cannula.
-
The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).
-
An equilibration period (e.g., 1-2 hours) is allowed for the tissue to stabilize after probe insertion.
-
-
Sample Collection: The dialysate, containing molecules that have diffused from the extracellular space across the probe's membrane, is collected in timed fractions (e.g., every 10-20 minutes). For sleep studies, sample collection is synchronized with EEG/EMG recordings to correlate this compound levels with behavioral states.
-
This compound Analysis: The concentration of this compound in the dialysate samples is measured using a highly sensitive analytical method, such as high-performance liquid chromatography (HPLC) with fluorescence detection or a radioimmunoassay (RIA).
-
Data Interpretation: Changes in this compound concentration across the sleep-wake cycle or in response to pharmacological stimuli are analyzed. It is important to note that microdialysis measures relative changes in extracellular levels rather than absolute concentrations, unless in vitro recovery experiments are performed to calibrate the probe.
Protocol 3: Optogenetic Manipulation of TMN Neurons
This protocol outlines the general steps for optogenetic studies based on recent literature.[16][33][34][35][36]
-
Viral Vector Delivery:
-
A viral vector (e.g., adeno-associated virus, AAV) carrying the gene for a light-sensitive opsin (e.g., Channelrhodopsin-2 for activation, Halorhodopsin or Archaerhodopsin for inhibition) is stereotaxically injected into the TMN of a Cre-driver mouse line (e.g., HDC-Cre) to ensure cell-type-specific expression.
-
A fluorescent reporter protein (e.g., eYFP, mCherry) is typically co-expressed to allow for histological verification.
-
-
Optical Fiber Implantation: An optical fiber is implanted with its tip positioned just above the virally targeted TMN region. The fiber is secured to the skull with dental cement.
-
Recovery and Expression: Animals recover for several weeks to allow for robust opsin expression.
-
Experimental Procedure:
-
The implanted optical fiber is connected to a laser or LED light source via a patch cord.
-
Simultaneous EEG/EMG recordings are performed.
-
Light of the appropriate wavelength is delivered in specific patterns (e.g., continuous, pulsed) to either activate or inhibit the this compound neurons during defined behavioral states (e.g., during NREM sleep).
-
-
Analysis and Controls:
-
Changes in sleep-wake architecture (e.g., transitions from sleep to wake, duration of sleep/wake bouts) in response to photostimulation are quantified.
-
Control experiments are essential, including using animals expressing only the fluorescent reporter without the opsin, to rule out effects of light or heat.
-
Post-mortem histology is performed to confirm the correct targeting of the viral injection and optical fiber placement.
-
Implications for Drug Development
The central role of the histaminergic system in arousal makes it a prime target for the development of therapeutics for sleep-wake disorders.
-
Insomnia: The sedative properties of H1 receptor antagonists are well-established. However, the development of newer compounds focuses on improving selectivity and reducing side effects like cognitive impairment.
-
Hypersomnia and Narcolepsy: H3 receptor antagonists/inverse agonists, such as pitolisant, represent a novel therapeutic strategy to enhance wakefulness by increasing brain this compound levels.[6] These compounds have shown efficacy in treating excessive daytime sleepiness associated with narcolepsy.[37]
-
Cognitive Enhancement: Given the role of this compound in maintaining vigilance, modulation of the histaminergic system is also being explored for its potential to improve cognitive function in various disorders.[11]
Conclusion
The histaminergic system, originating in the tuberomammillary nucleus, is a critical regulator of the sleep-wake cycle. Through the opposing actions of H1 and H3 receptors, it provides a powerful drive for wakefulness and maintains a high state of vigilance. The state-dependent activity of these neurons, their intricate connections with other arousal systems, and the demonstrable effects of targeted genetic and pharmacological manipulations underscore their importance. A thorough understanding of the signaling pathways, regulatory networks, and quantitative effects detailed in this guide is essential for researchers and clinicians seeking to develop novel and effective therapies for a range of sleep and arousal disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. [Regulation of the phases of the sleep-wakefulness cycle with this compound] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound: neural circuits and new medications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The physiology of brain this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Neuronal Activity of Histaminergic Tuberomammillary Neurons During Wake–Sleep States in the Mouse | Journal of Neuroscience [jneurosci.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. pnas.org [pnas.org]
- 10. quora.com [quora.com]
- 11. researchgate.net [researchgate.net]
- 12. pnas.org [pnas.org]
- 13. Revisiting Preclinical Observations of Several this compound H3 Receptor Antagonists/Inverse Agonists in Cognitive Impairment, Anxiety, Depression, and Sleep–Wake Cycle Disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effects of H1- and H2-histamine receptor agonists and antagonists on sleep and wakefulness in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sleep.ru [sleep.ru]
- 16. Optogenetic identification of a rapid-eye-movement (REM) sleep modulatory circuit in the hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Role of this compound H1-receptor on behavioral states and wake maintenance during deficiency of a brain activating system: A study using a knockout mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Altered sleep–wake characteristics and lack of arousal response to H3 receptor antagonist in this compound H1 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Enhanced Histaminergic Neurotransmission and Sleep-Wake Alterations, a Study in this compound H3-Receptor Knock-Out Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Enhanced histaminergic neurotransmission and sleep-wake alterations, a study in this compound H3-receptor knock-out mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The brain H3-receptor as a novel therapeutic target for vigilance and sleep-wake disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Polygraphic Recording Procedure for Measuring Sleep in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Sleep and EEG Phenotyping in Mice. [sonar.ch]
- 25. Sleep and EEG Phenotyping in Mice: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
- 26. Protocol for continuous video-EEG/EMG recording to study brain function in neonatal rats - PMC [pmc.ncbi.nlm.nih.gov]
- 27. ndineuroscience.com [ndineuroscience.com]
- 28. In vivo microdialysis estimation of this compound in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. In vivo microdialysis measurement of this compound in rat blood effects of compound 48/80 and this compound receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Quantitative measurement of extracellular this compound concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. Allergen-induced this compound release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing this compound releasability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. karger.com [karger.com]
- 33. scilit.com [scilit.com]
- 34. Optogenetic Stimulation of MCH Neurons Increases Sleep | Journal of Neuroscience [jneurosci.org]
- 35. Reassessing the Role of Histaminergic Tuberomammillary Neurons in Arousal Control | Journal of Neuroscience [jneurosci.org]
- 36. :: Sleep Medicine Research [sleepmedres.org]
- 37. This compound H(3) receptor (H(3)R) antagonists and inverse agonists in the treatment of sleep disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of Histamine in Neurodevelopmental and Neuropsychiatric Disorders: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine, a biogenic amine traditionally known for its role in allergic responses, is increasingly recognized as a critical neuromodulator in the central nervous system (CNS).[1][2][3] Dysregulation of the brain's histaminergic system is implicated in the pathophysiology of a range of neurodevelopmental and neuropsychiatric disorders, including Autism Spectrum Disorder (ASD), Attention-Deficit/Hyperactivity Disorder (ADHD), schizophrenia, Tourette's syndrome, and depression.[1][3] This technical guide provides an in-depth overview of the current understanding of this compound's involvement in these conditions, with a focus on quantitative data, experimental methodologies, and key signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in the development of novel therapeutics targeting the histaminergic system.
Introduction: The Brain's Histaminergic System
The histaminergic system in the brain originates from a small group of neurons located exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus.[1][2][4] These neurons project extensively throughout the CNS, influencing a wide array of physiological and behavioral processes, including wakefulness, attention, learning, memory, and appetite regulation.[3][4][5] this compound exerts its effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R, each with a unique distribution and signaling cascade.[1][5] The intricate interplay between this compound and other major neurotransmitter systems, such as dopamine (B1211576), serotonin (B10506), and acetylcholine, underscores its significance in maintaining brain homeostasis.[6][7]
This compound in Neurodevelopmental Disorders
Autism Spectrum Disorder (ASD)
While research into the direct role of this compound in ASD is still emerging, evidence suggests a potential link through its involvement in neuroinflammation and immune dysregulation, which are increasingly recognized as contributing factors to ASD.[1] Further investigation is warranted to elucidate the specific contributions of the histaminergic system to the pathophysiology of ASD.
Attention-Deficit/Hyperactivity Disorder (ADHD)
A growing body of evidence points to the involvement of this compound in the pathophysiology of ADHD.[8][9][10] this compound modulates the release of key neurotransmitters like dopamine and norepinephrine, which are known to be dysregulated in ADHD.[8][9]
Table 1: Quantitative Data on this compound Involvement in ADHD
| Parameter | Finding | Species/Model | Reference(s) |
| Genetic Association | Polymorphisms in the this compound N-methyltransferase (HNMT) gene, which is involved in this compound degradation, are associated with an increased risk of ADHD. | Human | [11] |
| Enzyme Activity | Decreased diamine oxidase (DAO) activity, another enzyme that metabolizes this compound, may lead to this compound accumulation and contribute to ADHD symptoms. | Human (Hypothesis) | [8][12] |
| Comorbidity | Individuals with ADHD have a higher prevalence of allergic diseases, suggesting a potential shared link involving this compound. | Human | [12] |
This compound in Neuropsychiatric Disorders
Schizophrenia
The histaminergic system is significantly altered in schizophrenia, with evidence pointing to changes in this compound levels and receptor expression.[3][13]
Table 2: Quantitative Data on this compound Involvement in Schizophrenia
| Parameter | Finding | Brain Region/Sample | Reference(s) |
| This compound Metabolite Levels | Increased levels of the this compound metabolite N-tele-methylthis compound in the cerebrospinal fluid of schizophrenic patients. | Human (CSF) | [14] |
| H1 Receptor Density | Decreased density of H1 receptors in the frontal cortex. | Human (Postmortem) | [13][15] |
| H1 Receptor mRNA | Significantly decreased H1R mRNA in basal forebrain cholinergic neurons of schizophrenic patients with negative symptoms. | Human (Postmortem) | [15] |
| H2 Receptor Expression | Decreased this compound H2 receptor expression in glutamatergic neurons of the frontal cortex. | Human (Postmortem) | [16] |
| H3 Receptor Binding | Increased H3 receptor binding in the prefrontal cortex. | Human (Postmortem) | [13] |
Tourette's Syndrome
Dysregulation of the histaminergic system is strongly implicated in Tourette's syndrome and other tic disorders.[17][18] Genetic studies have identified rare mutations in the histidine decarboxylase (HDC) gene, the enzyme responsible for this compound synthesis, in families with a high incidence of Tourette's.[18][19]
Table 3: Quantitative Data on this compound Involvement in Tourette's Syndrome
| Parameter | Finding | Species/Model | Reference(s) |
| Genetic Mutation | A rare nonsense mutation in the histidine decarboxylase (HDC) gene is associated with a high penetrance of Tourette's syndrome. | Human (Family Pedigree) | [19] |
| H3 Receptor Upregulation | Upregulation of the H3 receptor in the striatum of HDC knockout mice. | Mouse (Hdc KO) | [19] |
| Neurotransmitter Interaction | This compound H3 receptor activation in the dorsal striatum can trigger stereotypies. | Mouse Model | [20] |
Depression
The histaminergic system plays a complex role in the pathophysiology of depression, with interactions with the serotonergic system being of particular interest.[6][21][22] Inflammation-induced this compound can inhibit the release of serotonin in the brain, potentially contributing to depressive symptoms.[21][23][24]
Table 4: Quantitative Data on this compound Involvement in Depression
| Parameter | Finding | Species/Model | Reference(s) |
| H1 Receptor Binding | Reduction of H1 receptor binding in the cerebral cortex of depressed patients. | Human | [25] |
| Serotonin Release | Inflammation-induced this compound directly inhibits serotonin release by acting on inhibitory H3 heteroreceptors on serotonin terminals. | Mouse | [21] |
| Antidepressant Efficacy | SSRIs are ineffective in mice that are prevented from synthesizing this compound. | Mouse | [22] |
Key this compound Signaling Pathways
This compound receptors are coupled to various G proteins, initiating distinct intracellular signaling cascades. Understanding these pathways is crucial for developing targeted therapies.
H1 Receptor Signaling
The H1 receptor is coupled to Gq/11 proteins, and its activation leads to the stimulation of phospholipase C (PLC).[3] This results in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).
Caption: H1 Receptor Signaling Pathway.
H2 Receptor Signaling
The H2 receptor is coupled to Gs proteins, leading to the activation of adenylyl cyclase (AC). This increases the intracellular levels of cyclic AMP (cAMP), which in turn activates protein kinase A (PKA).
References
- 1. mdpi.com [mdpi.com]
- 2. This compound receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Histaminergic System in Neuropsychiatric Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Frontiers | this compound, Neuroinflammation and Neurodevelopment: A Review [frontiersin.org]
- 6. This compound and this compound receptors: Roles in major depressive disorder - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound Actions in the Central Nervous System - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Is this compound and Not Acetylcholine the Missing Link between ADHD and Allergies? Speer Allergic Tension Fatigue Syndrome Re-Visited - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drbrighten.com [drbrighten.com]
- 10. preprints.org [preprints.org]
- 11. This compound Intolerance and ADHD: The Connection - Dr. Becky Campbell [drbeckycampbell.com]
- 12. healf.com [healf.com]
- 13. psychiatryonline.org [psychiatryonline.org]
- 14. researchgate.net [researchgate.net]
- 15. This compound H1 Receptor in Basal Forebrain Cholinergic Circuit: A Novel Target for the Negative Symptoms of Schizophrenia? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. This compound and this compound receptors in Tourette syndrome and other neuropsychiatric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Tic Disorders and Histamines: The Hidden Connection Every Parent Should Know [regenerating.health]
- 19. The histidine decarboxylase model of tic pathophysiology: a new focus on the this compound H3 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | A review of common influencing factors and possible mechanisms associated with allergic diseases complicating tic disorders in children [frontiersin.org]
- 21. newatlas.com [newatlas.com]
- 22. sma.org [sma.org]
- 23. This compound could be a key player in depression, according to study in mice | Imperial News | Imperial College London [imperial.ac.uk]
- 24. This compound Disrupts Serotonin and May Impede How SSRIs Work | Psychology Today [psychologytoday.com]
- 25. Changes in Histaminergic System in Neuropsychiatric Disorders and the Potential Treatment Consequences - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Circadian Rhythm of Histamine Synthesis and Release in the Brain
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Histamine, a critical neurotransmitter synthesized in the tuberomammillary nucleus (TMN) of the hypothalamus, plays a pivotal role in regulating the sleep-wake cycle, arousal, and other physiological processes.[1][2][3] The synthesis and release of brain this compound are not constant; they exhibit a robust circadian rhythm, with levels peaking during the active phase to promote wakefulness and decreasing during the rest phase to facilitate sleep.[4] This rhythm is orchestrated by the master circadian pacemaker, the suprachiasmatic nucleus (SCN), which influences the expression of the rate-limiting enzyme in this compound synthesis, histidine decarboxylase (HDC).[5][6] Disruptions in this rhythm are implicated in various neurological and psychiatric disorders, making the histaminergic system a key target for therapeutic intervention. This guide provides a comprehensive overview of the core mechanisms governing the circadian rhythmicity of brain this compound, details key experimental protocols for its study, and presents quantitative data and signaling pathways to support further research and drug development.
Core Concepts of Brain this compound Circadian Rhythm
The central histaminergic system originates exclusively from neurons in the TMN, located in the posterior hypothalamus.[3] These neurons project widely throughout the brain, influencing numerous target areas to control arousal and wakefulness.[3]
Key Regulatory Components:
-
Suprachiasmatic Nucleus (SCN): The master circadian clock, located in the hypothalamus, which receives light cues from the retina to synchronize the body's internal rhythms with the external day-night cycle.[7][8]
-
Tuberomammillary Nucleus (TMN): The sole source of neuronal this compound in the brain.[3] It is under the regulatory influence of the SCN.
-
Histidine Decarboxylase (HDC): The rate-limiting enzyme that catalyzes the conversion of L-histidine to this compound.[9] The expression and activity of HDC exhibit a diurnal fluctuation, directly contributing to the circadian rhythm of this compound levels.[5]
-
Clock Genes (e.g., BMAL1, CLOCK, Per1, Per2): These genes form the molecular basis of the circadian clock. The rhythmic expression of Hdc is controlled by circadian transcription factors like BMAL1.[6] Mice lacking this compound (HDC knockout) show disrupted rhythms in the expression of Per1 and Per2 in the cortex and striatum, highlighting a feedback relationship.[8][10]
Histaminergic activity is highest during the active period (daytime for humans, nighttime for rodents) and lowest during the sleep period.[4] This fluctuation is essential for maintaining a consolidated wakeful state and is a crucial factor in sleep-wake regulation.[1][4]
Quantitative Data on Brain this compound Rhythm
The following table summarizes quantitative data from studies investigating the diurnal variations in this compound levels and HDC expression.
| Parameter | Brain Region | Species | Active Phase (Wake) | Inactive Phase (Sleep) | Fold Change | Reference |
| This compound Release | Basal Forebrain | Mouse | Correlates positively with wakefulness percentage | Correlates negatively with NREM sleep | N/A | [11] |
| This compound Release | Hypothalamus | Rat | Peak levels during the dark period | Trough levels during the light period | ~2x | [6] |
| HDC mRNA Expression | Tuberomammillary Nucleus (TMN) | Human | Significantly higher (08:01-20:00) | Significantly lower (20:01-08:00) | ~1.5x | [5] |
| HDC mRNA Expression | Tuberomammillary Nucleus (TMN) | Mouse | Higher and oscillating | Lower | N/A | [6] |
| Basal Extracellular this compound | Hypothalamus | Rat | 35.45 ± 4.56 fmol/10 µL | Not specified | N/A | [12] |
| Basal Extracellular this compound | Prefrontal Cortex | Rat | 9.05 ± 1.56 fmol/10 µL | Not specified | N/A | [12] |
Signaling and Regulatory Pathways
The synthesis and release of this compound are tightly regulated by a network of interactions originating from the master circadian clock.
This compound Synthesis Pathway
This compound is synthesized from the amino acid L-histidine in a single enzymatic step catalyzed by histidine decarboxylase (HDC), which requires pyridoxal (B1214274) 5'-phosphate (PLP) as a cofactor.[9]
Caption: Enzymatic synthesis of this compound from L-histidine.
Circadian Regulation of this compound Synthesis
The master clock in the SCN regulates the expression of the Hdc gene in the TMN, likely through synaptic connections and the rhythmic activity of clock genes.
Caption: SCN-driven circadian regulation of this compound synthesis.
Key Experimental Protocols
Studying the circadian rhythm of brain this compound requires specialized techniques to measure dynamic changes in neurotransmitter levels and gene expression in specific brain regions of freely moving animals.
In Vivo Microdialysis for this compound Release
This technique is the gold standard for measuring extracellular neurotransmitter levels in the brain of an awake, behaving animal.[13][14][15]
Objective: To continuously sample this compound from the extracellular fluid of a specific brain region (e.g., hypothalamus, prefrontal cortex) over a 24-hour period.
Methodology:
-
Animal Preparation: A guide cannula is stereotaxically implanted into the target brain region of a rodent and affixed to the skull. Animals are allowed a recovery period of at least one week.[15]
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semipermeable membrane of a specific molecular weight cutoff) is inserted through the guide cannula.[15][16]
-
Perfusion: The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.[17]
-
Equilibration: A stabilization period of 1-2 hours is allowed for this compound levels in the dialysate to reach a steady baseline before sample collection begins.[17]
-
Sample Collection: Dialysate samples are collected at regular intervals (e.g., every 20-30 minutes) into vials, often containing an acid to prevent this compound degradation.[11][17] Collection proceeds over at least one full 24-hour light-dark cycle.
-
Analysis (HPLC with Fluorescence Detection):
-
This compound in the dialysate is quantified using High-Performance Liquid Chromatography (HPLC).[17]
-
Due to its lack of a native fluorophore, this compound must be derivatized. A common method is pre-column derivatization with o-phthalaldehyde (B127526) (OPA).[17]
-
The derivatized sample is injected onto a C18 reverse-phase column for separation.[17]
-
A fluorescence detector (e.g., excitation ~345 nm, emission ~445 nm) is used for sensitive detection and quantification against a standard curve.[17]
-
Caption: Experimental workflow for in vivo microdialysis.
In Situ Hybridization for HDC mRNA Expression
This technique allows for the visualization and quantification of gene expression within the anatomical context of the brain.
Objective: To measure the levels of Hdc mRNA in the TMN at different time points across the circadian cycle.
Methodology:
-
Tissue Collection: Animals are sacrificed at specific Zeitgeber Times (ZT) throughout a 24-hour cycle (e.g., ZT0, ZT6, ZT12, ZT18). Brains are rapidly extracted, frozen, and sectioned on a cryostat.
-
Probe Synthesis: An antisense RNA probe complementary to the Hdc mRNA sequence is synthesized and labeled with a radioactive isotope (e.g., ³⁵S) or a non-radioactive tag (e.g., digoxigenin).
-
Hybridization: Brain sections are incubated with the labeled probe, which binds specifically to the Hdc mRNA transcripts present in the cells.
-
Washing: Non-specifically bound probe is removed through a series of stringent washes.
-
Detection:
-
For radioactive probes, sections are exposed to autoradiographic film or a phosphor screen.
-
For non-radioactive probes, an antibody conjugated to an enzyme (e.g., alkaline phosphatase) is used, followed by a colorimetric reaction.
-
-
Analysis: The resulting signal intensity over the TMN is quantified using densitometry or image analysis software, providing a measure of Hdc mRNA levels at each time point.
Implications for Drug Development
Understanding the circadian regulation of this compound is crucial for developing therapeutics that target the sleep-wake cycle and associated disorders.
-
Insomnia Therapeutics: Antihistamines (H1 receptor inverse agonists) are widely used for their sedative effects, which stem from blocking the arousal-promoting action of this compound.[1] The efficacy and side-effect profile of these drugs may be optimized by considering the time of administration relative to the patient's endogenous this compound rhythm.
-
Wake-Promoting Agents: For disorders of excessive daytime sleepiness like narcolepsy, this compound H3 receptor inverse agonists/antagonists (e.g., Pitolisant) are effective.[18] These drugs enhance this compound release by blocking the presynaptic H3 autoreceptor, which normally provides inhibitory feedback.[1] Their development relies on a functional endogenous this compound synthesis and release rhythm.
-
Neurodegenerative Diseases: The diurnal rhythm of HDC expression is disrupted in neurodegenerative conditions like Alzheimer's and Huntington's disease, which may contribute to the sleep disturbances common in these patients.[5] Restoring or mimicking the natural this compound rhythm could be a novel therapeutic strategy.
Conclusion
The synthesis and release of this compound in the brain are under tight control of the circadian clock, creating a pronounced rhythm that is fundamental to the regulation of the sleep-wake cycle. This compound levels rise during the active phase to maintain arousal and fall during the rest phase. This rhythm is driven by the SCN's control over the expression of histidine decarboxylase in the TMN. The detailed protocols and quantitative data presented in this guide offer a framework for researchers and drug developers to further investigate this system. A deeper understanding of these mechanisms will continue to fuel the development of novel and improved therapies for a wide range of neurological disorders characterized by disrupted sleep and wakefulness.
References
- 1. This compound in the circadian rhythm | AD Dietistas [adrianaduelo.com]
- 2. researchgate.net [researchgate.net]
- 3. Tuberomammillary nucleus - Wikipedia [en.wikipedia.org]
- 4. Modifying effects of this compound on circadian rhythms and neuronal excitability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diurnal Fluctuation in Histidine Decarboxylase Expression, the Rate Limiting Enzyme for this compound Production, and Its Disorder in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. naturdao.com [naturdao.com]
- 8. On the Role of this compound Receptors in the Regulation of Circadian Rhythms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histidine decarboxylase - Wikipedia [en.wikipedia.org]
- 10. Circadian rhythms in behavior and clock gene expressions in the brain of mice lacking histidine decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound Release in the Basal Forebrain Mediates Cortical Activation through Cholinergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of this compound in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In Vivo Microdialysis | Hope Center for Neurological Disorders | Washington University in St. Louis [hopecenter.wustl.edu]
- 15. In vivo Brain Microdialysis - Bülbül Autonomic Neuroscience Lab [autonomicneuroscience.akdeniz.edu.tr]
- 16. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]
- 17. benchchem.com [benchchem.com]
- 18. nusearch.nottingham.edu.my [nusearch.nottingham.edu.my]
Subcellular Distribution and Storage of Histamine in Neurons: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Histamine, a critical monoamine neurotransmitter, plays a pivotal role in numerous physiological processes within the central nervous system, including the regulation of sleep-wake cycles, attention, and synaptic plasticity. The precise control of its synthesis, storage, and release is paramount for maintaining neuronal homeostasis and preventing cellular toxicity. This technical guide provides an in-depth examination of the subcellular mechanisms governing this compound distribution and storage within neurons. It details the enzymatic synthesis pathway, the crucial role of the vesicular monoamine transporter 2 (VMAT2) in packaging this compound into synaptic vesicles, and the relative distribution of this compound between vesicular and cytosolic compartments. Furthermore, this document furnishes detailed experimental protocols for key methodologies used to investigate these processes, including subcellular fractionation and immunohistochemistry. All workflows, pathways, and conceptual relationships are illustrated with diagrams generated using the Graphviz DOT language to ensure clarity and aid comprehension.
This compound Synthesis and the Cytosolic Pool
The journey of neuronal this compound begins with its synthesis from the amino acid precursor, L-histidine. This conversion is a single-step enzymatic reaction.
-
Synthesis: this compound is synthesized from L-histidine through decarboxylation, a reaction catalyzed by the pyridoxal (B1214274) 5'-phosphate-dependent enzyme L-histidine decarboxylase (HDC).
-
HDC Localization: HDC is primarily considered a cytosolic enzyme. Following synthesis, this compound exists transiently in the cytoplasm before its sequestration into storage vesicles. However, studies in Drosophila photoreceptors have revealed a sophisticated mechanism where HDC is physically anchored to synaptic vesicles. This coupling of synthesis and transport ensures efficient vesicular loading at axon terminals and mitigates the potential cytotoxic effects of this compound accumulation in the cell body. Mislocalized HDC in the soma is targeted for degradation via the ubiquitin-proteasome system.
-
Cytosolic Pool: The newly synthesized, unpackaged this compound constitutes the cytosolic pool. This pool is vulnerable to metabolic degradation and its concentration is kept low by rapid vesicular sequestration.
Vesicular Storage: The Primary Hub of Neuronal this compound
The vast majority of functional this compound in a neuron is stored within specialized secretory vesicles, primarily synaptic vesicles located in axon varicosities. This compartmentalization is essential for regulated, activity-dependent release and for protecting the amine from premature metabolic degradation.
The transport of this compound from the cytosol into these vesicles is an active process mediated by the Vesicular Monoamine Transporter 2 (VMAT2) , a member of the solute carrier family (SLC18A2).
-
Mechanism of Action: VMAT2 functions as a proton-histamine antiporter. It harnesses the electrochemical potential gradient generated by a vesicular H+-ATPase (V-ATPase), which actively pumps protons into the vesicle lumen. VMAT2 then exchanges two luminal protons for one cytosolic this compound molecule, concentrating this compound within the vesicle against a significant concentration gradient.
-
Specificity: VMAT2 is the primary transporter for this compound in neurons. While it also transports other monoamines like dopamine (B1211576) and serotonin (B10506), the related isoform, VMAT1, shows a much lower affinity for this compound and is not significantly expressed in histaminergic neurons. This compound exhibits a 30-fold higher affinity for VMAT2 compared to VMAT1. Reserpine is a classic inhibitor of VMAT2, although it inhibits this compound transport with less potency than serotonin transport, suggesting a distinct interaction mechanism.
Quantitative and Qualitative Distribution of Neuronal this compound
While precise quantitative data on the molar concentration of this compound in different neuronal compartments is sparse in the literature, a qualitative and functional distribution can be clearly established. The majority of this compound is concentrated in vesicles, with a much smaller, transient pool in the cytosol.
Table 1: Subcellular Distribution of Neuronal this compound
| Subcellular Compartment | Primary Form/State | Key Associated Proteins | Primary Function | Relative Concentration |
|---|---|---|---|---|
| Cytosol | Newly synthesized, free | Histidine Decarboxylase (HDC) | Precursor pool for vesicular loading | Low / Transient |
| Synaptic Vesicles | Stored, concentrated | VMAT2, V-ATPase | Storage for regulated exocytotic release | High |
| Cell Soma (Perikaryon) | Vesicular and cytosolic | HDC, VMAT2 | Synthesis, initial packaging | Moderate |
| Axonal Varicosities | Predominantly vesicular | VMAT2, Synaptic release machinery | Primary site of storage and release | Highest vesicular density |
Table 2: Key Quantitative Parameters
| Parameter | Description | Value / Finding | Reference |
|---|---|---|---|
| VMAT2 Affinity | This compound shows a significantly higher affinity for VMAT2 over VMAT1. | ~30-fold higher for VMAT2 | |
| HNMT Km for this compound | Michaelis constant for this compound N-methyltransferase, indicating substrate affinity. | ~10 µM |
| Axonal Transport Velocity | Estimated speed of [³H]this compound movement in Aplysia C2 neuron. | ~50 mm per day at 23°C | |
Axonal Transport and Lifecycle
Following synthesis in the soma, this compound that is packaged into vesicles, or the machinery for its synthesis (HDC), must be transported to the axon terminals.
-
Vesicle Transport: this compound-
The Role of Brain Histamine in Cognition, Memory, and Learning: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histamine, a biogenic amine, has long been recognized for its role in peripheral allergic and inflammatory responses. However, within the central nervous system (CNS), it functions as a critical neurotransmitter and neuromodulator, orchestrating a wide array of physiological processes. Histaminergic neurons originate exclusively in the tuberomammillary nucleus (TMN) of the posterior hypothalamus and extend widespread projections throughout the entire brain, including key areas for cognition such as the cerebral cortex, hippocampus, and amygdala.[1][2][3] This extensive network allows the histaminergic system to act as a master regulator of arousal, attention, and the sleep-wake cycle, all of which are fundamental for optimal cognitive function.[3][4]
Emerging evidence has solidified the role of brain this compound in the complex processes of learning and memory.[5][6] Its influence is multifaceted, with effects varying based on the specific brain region, the type of memory process (e.g., acquisition, consolidation, retrieval), and the this compound receptor subtype involved.[1] The system's interaction with other major neurotransmitter systems, particularly the cholinergic and dopaminergic systems, further complicates its functional role.[2][7] Dysregulation of histaminergic signaling has been implicated in the cognitive deficits associated with several neurological and psychiatric disorders, including Alzheimer's disease and Attention-Deficit Hyperactivity Disorder (ADHD).[2][8] Consequently, the this compound system, particularly its receptors, presents a promising target for the development of novel cognitive-enhancing therapeutics.[7][9] This guide provides an in-depth technical overview of the current understanding of brain this compound's role in cognition, detailing key experimental findings, methodologies, and the underlying signaling pathways.
This compound Synthesis, Metabolism, and Signaling
The cognitive effects of this compound are predicated on its synthesis, release, and interaction with specific post-synaptic and pre-synaptic receptors.
Synthesis and Metabolism
In the brain, this compound is synthesized from the amino acid L-histidine via a single enzymatic step catalyzed by histidine decarboxylase (HDC).[1] Its inactivation is primarily mediated by this compound N-methyltransferase (HNMT), which methylates this compound, followed by oxidation by monoamine oxidase B (MAOB).[1] The control of this compound levels through these enzymatic pathways is a key regulatory point for its neuromodulatory functions.
References
- 1. Endogenous this compound Facilitates Long-Term Potentiation in the Hippocampus during Walking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound H3 antagonist thioperamide dose-dependently enhances memory consolidation and reverses amnesia induced by dizocilpine or scopolamine in a one-trial inhibitory avoidance task in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Endogenous this compound facilitates long-term potentiation in the hippocampus during walking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Induction and Experience-Dependent Consolidation of Stable Long-Term Potentiation Lasting Months in the Hippocampus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective Injection System into Hippocampus CA1 via Monitored Theta Oscillation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Memory retrieval of inhibitory avoidance requires this compound H1 receptor activation in the hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Emotional memory consolidation impairment induced by this compound is mediated by H1 but not H2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Enzymatic Pathways of Histamine Synthesis and Metabolism in Bodily Tissues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histamine, a critical biogenic amine, plays a multifaceted role in numerous physiological and pathological processes, including allergic reactions, gastric acid secretion, and neurotransmission. The precise regulation of this compound levels within bodily tissues is paramount for maintaining homeostasis, and this is achieved through a tightly controlled balance of its synthesis and metabolism. This technical guide provides a comprehensive overview of the core enzymatic pathways governing this compound synthesis and degradation. It details the key enzymes involved, presents quantitative data on their kinetics, outlines detailed experimental protocols for their study, and provides visual representations of the metabolic pathways to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.
This compound Synthesis: A Singular Enzymatic Step
The synthesis of this compound from its precursor, the amino acid L-histidine, is a direct enzymatic conversion catalyzed by a single enzyme:
-
L-histidine decarboxylase (HDC) : This pyridoxal-5'-phosphate (PLP)-dependent enzyme is the rate-limiting step in this compound synthesis.[1][2] It is expressed in various cells, including mast cells, basophils, gastric parietal cells, and neurons.[1] While mast cells and basophils are capable of producing and storing large quantities of this compound, other cells like macrophages and dendritic cells can synthesize it upon demand without significant storage.[1]
Visualization of this compound Synthesis
Caption: The enzymatic conversion of L-histidine to this compound by L-histidine decarboxylase.
This compound Metabolism: Two Primary Pathways
Once synthesized and released, this compound is rapidly inactivated through two main metabolic routes, preventing its excessive accumulation and subsequent adverse effects. The predominance of each pathway can vary between different species and tissues.
Oxidative Deamination by Diamine Oxidase (DAO)
Diamine oxidase (DAO), also known as histaminase, is a copper-containing enzyme that primarily metabolizes extracellular this compound.[3] It is highly expressed in the small intestine, colon, placenta, and kidneys.[4] DAO catalyzes the oxidative deamination of this compound's primary amino group, leading to the formation of imidazoleacetaldehyde. This intermediate is then further oxidized by aldehyde dehydrogenase (ALDH) to imidazole-4-acetic acid (IAA).
Ring Methylation by this compound N-Methyltransferase (HNMT)
This compound N-methyltransferase (HNMT) is the principal enzyme for metabolizing intracellular this compound, particularly in the central nervous system.[2][5] It catalyzes the methylation of the imidazole (B134444) ring of this compound, using S-adenosyl-L-methionine (SAM) as a methyl group donor, to produce N-tele-methylthis compound (t-MH). Subsequently, t-MH is a substrate for monoamine oxidase-B (MAO-B), which converts it to tele-methylimidazoleacetaldehyde. This aldehyde is then oxidized by aldehyde dehydrogenase (ALDH) to tele-methylimidazoleacetic acid (t-MIAA).
Quantitative Overview of this compound Metabolism
| Parameter | HNMT Pathway | DAO Pathway | Reference |
| Percentage of Metabolism | 50-80% | 15-30% | [1][6] |
| Primary Location | Intracellular (especially CNS) | Extracellular (especially GI tract) | [3][5] |
| Key Enzyme | This compound N-Methyltransferase (HNMT) | Diamine Oxidase (DAO) | [3] |
| Cofactor/Co-substrate | S-adenosyl-L-methionine (SAM) | Copper, Oxygen | [7] |
| Initial Metabolite | N-tele-methylthis compound (t-MH) | Imidazoleacetaldehyde | |
| Final Major Metabolite | tele-Methylimidazoleacetic acid (t-MIAA) | Imidazole-4-acetic acid (IAA) |
Visualization of this compound Metabolism
Caption: The two primary enzymatic pathways for this compound metabolism.
Experimental Protocols for Key Enzymes
Accurate measurement of the activity of enzymes involved in this compound synthesis and metabolism is crucial for research and drug development. Below are detailed methodologies for key experiments.
Assay for L-Histidine Decarboxylase (HDC) Activity
This protocol is based on the principle of measuring the conversion of radiolabeled L-histidine to this compound.
Materials:
-
[¹⁴C]-L-histidine (carboxyl-labeled)
-
Tissue homogenate
-
Phosphate (B84403) buffer (pH 7.4)
-
Pyridoxal-5'-phosphate (PLP) solution
-
Trichloroacetic acid (TCA)
-
Solvent for liquid scintillation counting
-
Scintillation vials
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, PLP, and [¹⁴C]-L-histidine.
-
Initiate the reaction by adding the tissue homogenate to the reaction mixture.
-
Incubate the mixture at 37°C for a defined period (e.g., 60 minutes).
-
Terminate the reaction by adding TCA.
-
The ¹⁴CO₂ evolved is trapped, and its radioactivity is measured using a liquid scintillation counter.[8]
-
Enzyme activity is calculated based on the amount of ¹⁴CO₂ produced per unit of time and protein concentration.
Alternative Method: A high-throughput fluorescence polarization assay has been developed, which relies on the competition between this compound produced by HDC and a fluorescein-histamine probe for binding to an anti-histamine antibody.[9]
Assay for Diamine Oxidase (DAO) Activity
This protocol describes a common colorimetric method for determining DAO activity.
Materials:
-
Plasma or serum sample
-
Putrescine dihydrochloride (B599025) (substrate)
-
Peroxidase
-
Chromogenic agent (e.g., o-dianisidine)
-
Phosphate buffer (pH 7.2)
-
Spectrophotometer
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, peroxidase, and the chromogenic agent.
-
Add the plasma or serum sample to the reaction mixture.
-
Initiate the reaction by adding the putrescine substrate.
-
Incubate the mixture at 37°C.
-
The hydrogen peroxide produced by the DAO reaction is used by peroxidase to oxidize the chromogen, resulting in a color change.
-
Measure the change in absorbance at a specific wavelength (e.g., 436 nm) over time using a spectrophotometer.
-
DAO activity is expressed in units, where one unit is the amount of enzyme that catalyzes the formation of a specific amount of product per unit of time.
Alternative Methods: Radiometric assays using [¹⁴C]-putrescine are also widely used.[10] ELISA-based kits are available to measure DAO concentration, though these do not directly measure enzymatic activity.[11]
Assay for this compound N-Methyltransferase (HNMT) Activity
This protocol is based on a radioenzymatic assay.
Materials:
-
Tissue homogenate
-
[³H]-S-adenosyl-L-methionine ([³H]-SAM)
-
This compound
-
Phosphate buffer (pH 7.5)
-
Terminating solution (e.g., borate (B1201080) buffer)
-
Organic solvent (e.g., chloroform)
-
Liquid scintillation counter
Procedure:
-
Prepare a reaction mixture containing phosphate buffer, this compound, and [³H]-SAM.
-
Initiate the reaction by adding the tissue homogenate.
-
Incubate the mixture at 37°C for a defined period.
-
Terminate the reaction by adding the terminating solution.
-
The product, [³H]-N-tele-methylthis compound, is extracted into an organic solvent.
-
The radioactivity of the organic phase is measured using a liquid scintillation counter.[12]
-
HNMT activity is calculated based on the amount of radiolabeled product formed per unit of time and protein concentration.
Alternative Method: High-performance liquid chromatography (HPLC) methods have been developed to separate and quantify the product, N-tele-methylthis compound, from the substrate, this compound.[13]
Conclusion
The synthesis and metabolism of this compound are controlled by a dedicated set of enzymes that are critical for maintaining physiological balance. L-histidine decarboxylase serves as the sole enzyme for its production, while diamine oxidase and this compound N-methyltransferase are the primary drivers of its degradation. A thorough understanding of these enzymatic pathways, coupled with robust experimental methods to quantify their activity, is essential for researchers and drug development professionals. This knowledge is fundamental for elucidating the role of this compound in various diseases and for the rational design of therapeutic interventions that target these pathways. The visualization and data presented in this guide offer a foundational resource for these endeavors.
References
- 1. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. This compound, Metabolic Remodelling and Angiogenesis: A Systems Level Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Intolerance: The Current State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. This compound - Metabolite of the month - biocrates life sciences gmbh [biocrates.com]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. AT411688B - Method for determining activity of diamino-oxidase, useful for detecting this compound intolerance, based on cyclization of a diamine then extracting the product with ethyl acetate - Google Patents [patents.google.com]
- 11. Testing for Diamine Oxidase Levels: What You Need to Know - Creative Enzymes [creative-enzymes.com]
- 12. A new radioenzymatic assay for this compound using purified this compound N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rapid and simple determination of this compound-N-methyl transferase activity by high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
Histamine's Crucial Role in Regulating Homeostatic Functions: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a biogenic amine, is a pivotal neurotransmitter and signaling molecule within the central nervous system, orchestrating a wide array of physiological processes essential for maintaining homeostasis. Synthesized predominantly in the tuberomammillary nucleus (TMN) of the hypothalamus, histaminergic neurons project throughout the brain, influencing fundamental functions such as the sleep-wake cycle, appetite, thermoregulation, and autonomic responses.[1] The diverse actions of this compound are mediated by four distinct G protein-coupled receptors (GPCRs): H1, H2, H3, and H4, each with unique signaling cascades and physiological roles.[2] This technical guide provides a comprehensive overview of this compound's contribution to homeostatic regulation, detailing its signaling pathways, presenting quantitative data on its functional effects, and outlining key experimental protocols for its study.
Data Presentation: Quantitative Effects of this compound on Homeostatic Functions
The following tables summarize quantitative data from key studies, illustrating the impact of this compound and its receptor modulation on various homeostatic parameters.
Table 1: Extracellular this compound Levels in the Preoptic/Anterior Hypothalamic Area Across the Sleep-Wake Cycle in Feline Models
| State | Mean Extracellular this compound Level (pg/µL) |
| Wakefulness | 1.155 ± 0.225 |
| Non-REM Sleep | 0.395 ± 0.081 |
| REM Sleep | 0.245 ± 0.032 |
Data adapted from Strecker et al. (2002).[3] Levels were determined by in vivo microdialysis and radioenzymatic assay.
Table 2: Effects of Intracerebroventricular Administration of this compound and its Agonists/Antagonists on Food Intake in Rats
| Compound | Dose | Effect on Food Intake | Receptor Target |
| This compound H1 Antagonist | - | Potent Induction | H1R |
| This compound H2 Antagonist | - | No significant effect | H2R |
| H3R Agonist (Imetit) | 5 and 10 mg/kg, i.p. | Reduction in licking response | H3R |
| H3R Antagonist (Thioperamide) | 5 and 10 mg/kg, i.p. | Potentiation of apomorphine (B128758) effect | H3R |
Data compiled from multiple sources.[4][5][6][7] The effects can vary based on the specific agonist/antagonist, dosage, and experimental model.
Table 3: Thermoregulatory Effects of Intracerebroventricular this compound and Receptor-Specific Ligands
| Compound | Dose (µg) | Primary Effect on Body Temperature | Receptor Specificity |
| This compound | 0.1 - 1.0 | Hypothermia | - |
| This compound | 5 - 20 | Hyperthermia | - |
| 2-Methylthis compound (H1 Agonist) | - | Hypothermia | H1R |
| Mepyramine (H1 Antagonist) | - | Blocks hypothermia | H1R |
| Impromidine (H2 Agonist) | - | Hyperthermia | H2R |
| Cimetidine (H2 Antagonist) | - | Blocks hyperthermia | H2R |
| R-α-methylthis compound (H3 Agonist) | - | Mimics hyperthermic effect of this compound | H3R |
Data adapted from studies by Tabarean et al. (2010) and others.[3][8][9] The biphasic effect of this compound on body temperature is dose-dependent.
This compound Receptor Signaling Pathways
This compound exerts its diverse effects by activating four distinct receptor subtypes, each coupled to different G proteins and initiating unique intracellular signaling cascades.
This compound H1 Receptor (H1R) Signaling
The H1R primarily couples to Gq/11 proteins.[10] Upon activation by this compound, the Gαq subunit activates phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[11][12] IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[13][14] This cascade leads to various cellular responses, including smooth muscle contraction and neuronal excitation.[10]
This compound H2 Receptor (H2R) Signaling
The H2R is primarily coupled to Gs proteins.[15] Activation of H2R stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic AMP (cAMP) levels.[11][15] cAMP then activates protein kinase A (PKA), which phosphorylates various downstream targets to mediate cellular responses such as gastric acid secretion and smooth muscle relaxation.[11][15]
This compound H3 Receptor (H3R) Signaling
The H3R is coupled to Gi/o proteins and functions primarily as a presynaptic autoreceptor, inhibiting the synthesis and release of this compound.[16] It also acts as a heteroreceptor to modulate the release of other neurotransmitters.[16] Activation of H3R inhibits adenylyl cyclase, leading to a decrease in cAMP levels.[3][17] The βγ subunits of the G protein can also directly interact with and inhibit voltage-gated calcium channels, further reducing neurotransmitter release.[3]
This compound H4 Receptor (H4R) Signaling
Similar to the H3R, the H4R is coupled to Gi/o proteins and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[18][19] The βγ subunits can activate phospholipase C (PLC), leading to actin polymerization and chemotaxis, particularly in immune cells.[19]
Experimental Protocols
Detailed methodologies are crucial for the accurate investigation of this compound's role in homeostatic functions. Below are outlines of key experimental protocols.
In Vivo Microdialysis for Measuring Brain this compound Release
This technique allows for the sampling of extracellular this compound from specific brain regions in awake, freely moving animals.
Protocol Outline:
-
Surgical Implantation: A guide cannula is stereotaxically implanted into the brain region of interest (e.g., hypothalamus) of an anesthetized rodent.[20] The animal is allowed to recover from surgery.
-
Probe Insertion and Perfusion: On the day of the experiment, a microdialysis probe is inserted through the guide cannula.[20] The probe is continuously perfused with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).[17][21]
-
Dialysate Collection: Extracellular molecules, including this compound, diffuse across the semipermeable membrane of the probe into the aCSF. The resulting dialysate is collected in fractions at regular intervals.[17]
-
This compound Analysis: The collected dialysate samples are then analyzed to quantify this compound levels. This typically involves derivatization of this compound followed by high-performance liquid chromatography (HPLC) with fluorescence detection.[22]
Patch-Clamp Electrophysiology of this compound-Responsive Neurons
This technique is used to study the effects of this compound on the electrical properties of individual neurons.
Protocol Outline:
-
Brain Slice Preparation: The animal is euthanized, and the brain is rapidly removed and placed in ice-cold, oxygenated aCSF.[11][13] Coronal or sagittal slices containing the region of interest are prepared using a vibratome.[13]
-
Recording: A single brain slice is transferred to a recording chamber on a microscope stage and continuously perfused with oxygenated aCSF.[1] A glass micropipette filled with an internal solution is used to form a high-resistance "gigaohm" seal with the membrane of a target neuron.[10]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured to allow electrical access to the cell's interior.[10]
-
Data Acquisition: The neuron's membrane potential or ionic currents are recorded in response to the application of this compound or specific this compound receptor agonists and antagonists.
Generation of this compound Receptor Knockout Mice
Creating knockout (KO) mouse models, where a specific this compound receptor gene is inactivated, is a powerful tool to investigate the in vivo function of that receptor. CRISPR/Cas9 is a commonly used technology for this purpose.
Protocol Outline:
-
Design of CRISPR Components: Guide RNAs (gRNAs) are designed to target a critical exon of the this compound receptor gene of interest.[15][18]
-
Microinjection: The gRNAs and Cas9 nuclease (as protein or mRNA) are microinjected into the pronuclei of fertilized mouse eggs.[15]
-
Embryo Transfer: The injected zygotes are transferred into the oviducts of pseudopregnant female mice.
-
Screening and Breeding: Offspring (founder mice) are screened for the desired genetic modification using PCR and DNA sequencing. Founder mice with the correct mutation are then bred to establish a stable knockout mouse line.
Conclusion
This compound's multifaceted role in the central nervous system underscores its importance as a key regulator of homeostasis. Through the differential activation of its four receptor subtypes, this compound fine-tunes a remarkable range of physiological processes. A thorough understanding of the intricate signaling pathways, the quantitative effects on physiological functions, and the experimental methodologies to study this system is paramount for researchers and drug development professionals. This guide provides a foundational framework for further exploration into the histaminergic system, with the ultimate goal of developing novel therapeutic strategies for a variety of disorders linked to dysfunctional homeostatic regulation.
References
- 1. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 2. Analysis of this compound receptors in the central thermoregulatory mechanism of Mastomys natalensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Neuronal this compound modulates feeding behavior through H1-receptor in rat hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence of different this compound receptor agonists and antagonists on apomorphine-induced licking behavior in rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of different classes of this compound H1 and H2 receptor antagonist effects on neuropathic nociceptive behavior following tibial nerve transection in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Further study on the effects of this compound H2 receptor agonist and antagonists on restraint-induced antinociception in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Patch Clamp Protocol [labome.com]
- 8. Video: Hypothalamic Kisspeptin Neurons as a Target for Whole-Cell Patch-Clamp Recordings [jove.com]
- 9. This compound Influences Body Temperature by Acting at H1and H3 Receptors on Distinct Populations of Preoptic Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for simultaneous patch-clamp recording from tanycytes and neurons in living mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. Easi-CRISPR protocol for creating knock-in and conditional knockout mouse models using long ssDNA donors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This is a small script which can be used to filter a DOT-language (Graphviz) graph file describing a DAG. · GitHub [gist.github.com]
- 14. Characterization of this compound release from the rat hypothalamus as measured by in vivo microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scbt.com [scbt.com]
- 16. Role of this compound in rodent antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Microdialysis in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 19. Determination of this compound in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. youtube.com [youtube.com]
- 21. 032615 - Hrh1 knock out Strain Details [jax.org]
- 22. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
Expression Patterns of Histamine Receptors in Different Cell Types: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Histamine, a crucial biogenic amine, orchestrates a wide array of physiological and pathological processes through its interaction with four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. The specific expression pattern of these receptors on different cell types dictates the cellular response to this compound and is a critical determinant in the development of targeted therapeutics for a range of conditions, including allergic inflammation, gastric disorders, neurological diseases, and immune dysregulation. This guide provides a comprehensive overview of the expression patterns of this compound receptors, their signaling pathways, and detailed protocols for their analysis.
Quantitative Expression of this compound Receptors
The distribution and density of this compound receptors are highly variable across different tissues and cell types. Understanding these quantitative differences is paramount for predicting the pharmacological effects of this compound receptor-targeted drugs. The following tables summarize the expression levels of each this compound receptor subtype, primarily focusing on protein expression (Bmax) and binding affinity (Kd) as determined by radioligand binding assays, and mRNA expression.
Table 1: this compound H1 Receptor (H1R) Expression
| Cell Type/Tissue | Bmax (fmol/mg protein or receptors/cell) | Kd (nM) | Method | Reference |
| Human T Helper Cells | 6838 +/- 8167 receptors/cell | 5.0 +/- 6.6 | [3H]pyrilamine binding | [1] |
| Human T Suppressor Cells | 35,697 +/- 15,468 receptors/cell | 44.6 +/- 49.4 | [3H]pyrilamine binding | [1] |
| Human B Cells | 10,732 +/- 9060 receptors/cell | 14.2 +/- 2.0 | [3H]pyrilamine binding | [1] |
| Human Monocytes | 5589 +/- 2266 receptors/cell | 3.8 +/- 4.8 | [3H]pyrilamine binding | [1] |
| Human Nasal Mucosa | Not specified | Not specified | [3H]mepyramine binding | [2] |
| Human Intestinal Epithelial Cells | Present (mRNA and protein) | - | qRT-PCR, Immunohistochemistry | [3] |
| Human Intestinal Smooth Muscle | Present (protein) | - | Immunohistochemistry | [3] |
| Human Heart (Atria & Ventricles) | Present (mRNA and protein) | - | Northern & Western Blot | [4] |
Table 2: this compound H2 Receptor (H2R) Expression
| Cell Type/Tissue | Bmax (fmol/mg protein) | Kd (nM) | Method | Reference |
| Human Intestinal Epithelial Cells | Present (mRNA and protein) | - | qRT-PCR, Immunohistochemistry | [3] |
| Human Intestinal Smooth Muscle | Present (protein) | - | Immunohistochemistry | [3] |
| Human Heart (Atria & Ventricles) | Abundantly expressed (mRNA and protein) | - | Northern & Western Blot | [4] |
| Caco-2 (Colon Carcinoma) Cells | mRNA detectable | - | RT-qPCR | [5] |
Table 3: this compound H3 Receptor (H3R) Expression
| Cell Type/Tissue | Bmax (pmol/mg protein) | Kd (nM) | Method | Reference |
| CHO-K1 cells (recombinant human H3R) | 5.5 | 0.8 | [3H]-R-α-Methylthis compound binding | [6] |
| Rat Brain Forebrain Sections | 25 +/- 3 fmol/section | 2 | [3H]-Nα-methyl-histamine binding | [7] |
| Human Intestinal Tract | Absent (mRNA and protein) | - | qRT-PCR, Immunohistochemistry | [3] |
Table 4: this compound H4 Receptor (H4R) Expression
| Cell Type/Tissue | mRNA Expression | Protein Expression | Method | Reference |
| Human CD4+ T cells | Higher in TH2 cells than TH1 and naive T cells | Present | qRT-PCR, Flow Cytometry | [8] |
| Human Eosinophils | Major source of H4R | Present | mRNA analysis | [9] |
| Human Mast Cells | Present | Present | - | [10] |
| Human Basophils | Present | Present | - | [10] |
| Human Monocytes | Present | Present | - | [9] |
| Human Macrophages | Present (downregulated by pro-inflammatory stimuli) | Present | qRT-PCR | [9] |
| Human Dendritic Cells | Present | Present | - | [9] |
| Human Intestinal Leucocytes | Highly positive | Present | Immunohistochemistry | [3] |
| HCT116 (Colon Carcinoma) Cells | mRNA detectable | Not detected by HPLC-MS | RT-qPCR, HPLC-MS | [5] |
This compound Receptor Signaling Pathways
Each this compound receptor subtype is coupled to a specific class of G proteins, initiating distinct intracellular signaling cascades.
-
H1 Receptor (H1R): Primarily couples to Gq/11, activating phospholipase C (PLC), which leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This results in an increase in intracellular calcium and activation of protein kinase C (PKC).
-
H2 Receptor (H2R): Couples to Gs, activating adenylyl cyclase (AC) and leading to an increase in intracellular cyclic AMP (cAMP) and activation of protein kinase A (PKA).
-
H3 Receptor (H3R): Couples to Gi/o, inhibiting adenylyl cyclase and decreasing intracellular cAMP levels.
-
H4 Receptor (H4R): Also couples to Gi/o, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.
The following diagrams illustrate these primary signaling pathways.
Caption: H1 Receptor Gq Signaling Pathway.
Caption: H2 Receptor Gs Signaling Pathway.
Caption: H3/H4 Receptor Gi/o Signaling Pathway.
Experimental Protocols for this compound Receptor Expression Analysis
Accurate quantification and localization of this compound receptors are crucial for research and drug development. The following are detailed protocols for the most common techniques used to study this compound receptor expression.
Experimental Workflow
The general workflow for analyzing this compound receptor expression involves several key stages, from sample preparation to data analysis.
Caption: General Experimental Workflow.
Quantitative Real-Time PCR (qPCR) for mRNA Expression
This protocol outlines the steps for quantifying this compound receptor mRNA levels from tissue or cell samples.
1. RNA Extraction:
-
Homogenize ~50-100 mg of tissue or 1x10^7 cells in 1 mL of TRIzol reagent.
-
Incubate for 5 minutes at room temperature.
-
Add 0.2 mL of chloroform, shake vigorously for 15 seconds, and incubate for 3 minutes at room temperature.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.
-
Transfer the upper aqueous phase to a new tube.
-
Precipitate the RNA by adding 0.5 mL of isopropanol (B130326) and incubating for 10 minutes at room temperature.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C.
-
Wash the RNA pellet with 1 mL of 75% ethanol (B145695).
-
Air-dry the pellet and resuspend in RNase-free water.
2. cDNA Synthesis (Reverse Transcription):
-
In a PCR tube, combine 1 µg of total RNA, 1 µL of oligo(dT) or random hexamer primers, and RNase-free water to a final volume of 10 µL.
-
Incubate at 65°C for 5 minutes, then place on ice.
-
Prepare a master mix containing 4 µL of 5x reaction buffer, 1 µL of RNase inhibitor, 2 µL of 10 mM dNTP mix, and 1 µL of reverse transcriptase.
-
Add 8 µL of the master mix to the RNA/primer mixture.
-
Incubate at 42°C for 50 minutes, followed by 70°C for 15 minutes to inactivate the enzyme.
3. qPCR Reaction:
-
Prepare a reaction mix containing 10 µL of 2x SYBR Green Master Mix, 1 µL of 10 µM forward primer, 1 µL of 10 µM reverse primer, and 3 µL of nuclease-free water per reaction.
-
Add 15 µL of the reaction mix to each well of a qPCR plate.
-
Add 5 µL of diluted cDNA (e.g., 1:10 dilution) to each well.
-
Run the qPCR plate on a real-time PCR instrument with a typical cycling program:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 60 seconds.
-
-
-
Include a melt curve analysis at the end to verify product specificity.
Western Blot for Protein Expression
This protocol details the detection of this compound receptor proteins in cell or tissue lysates.
1. Protein Extraction (Membrane Fraction):
-
Homogenize tissue or cells in ice-cold lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Centrifuge the lysate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the membrane fraction.
-
Resuspend the membrane pellet in a suitable buffer.
-
Determine protein concentration using a BCA or Bradford assay.
2. SDS-PAGE and Transfer:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 70°C for 10 minutes (do not boil membrane proteins).
-
Load samples onto a polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
3. Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to the this compound receptor of interest (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
4. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using an imaging system.
Immunohistochemistry (IHC) for Protein Localization
This protocol is for visualizing the location of this compound receptors in paraffin-embedded tissue sections.
1. Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%, 50%; 5 minutes each).
-
Rinse with distilled water.
2. Antigen Retrieval:
-
Immerse slides in a citrate (B86180) buffer (pH 6.0) and heat in a microwave or water bath at 95-100°C for 10-20 minutes.
-
Allow slides to cool to room temperature.
3. Staining:
-
Block endogenous peroxidase activity with 3% H2O2 in methanol (B129727) for 10 minutes.
-
Wash with PBS (phosphate-buffered saline).
-
Block non-specific binding with a blocking serum for 20-30 minutes.
-
Incubate with the primary antibody (specific for the this compound receptor) for 1 hour at room temperature or overnight at 4°C.
-
Wash with PBS.
-
Incubate with a biotinylated secondary antibody for 30 minutes.
-
Wash with PBS.
-
Incubate with a streptavidin-HRP conjugate for 30 minutes.
-
Wash with PBS.
-
Develop the signal with a chromogen substrate like DAB until the desired color intensity is reached.
-
Counterstain with hematoxylin.
4. Dehydration and Mounting:
-
Dehydrate through a graded series of ethanol and clear with xylene.
-
Mount with a coverslip using a permanent mounting medium.
Radioligand Binding Assay for Receptor Density and Affinity
This protocol describes a saturation binding assay to determine the Bmax and Kd of a this compound receptor.
1. Membrane Preparation:
-
Prepare membrane fractions from cells or tissues as described in the Western Blot protocol.
-
Resuspend the final pellet in assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
2. Saturation Binding Assay:
-
Set up a series of tubes containing a fixed amount of membrane protein (e.g., 50 µg).
-
Add increasing concentrations of a specific radiolabeled ligand (e.g., [3H]mepyramine for H1R).
-
For each concentration, prepare a parallel set of tubes containing an excess of a non-labeled competing ligand to determine non-specific binding.
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
5. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding for each radioligand concentration.
-
Plot specific binding versus radioligand concentration and fit the data to a one-site binding model using non-linear regression to determine Bmax and Kd.
This comprehensive guide provides a foundational understanding of this compound receptor expression and the methodologies to study it. For successful experimentation, it is crucial to optimize these protocols for the specific cell type, tissue, and receptor subtype under investigation.
References
- 1. This compound type I (H1) receptor radioligand binding studies on normal T cell subsets, B cells, and monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound H1 receptors and affinity analyses in human nasal mucosa in cases of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective expression of this compound receptors H1R, H2R, and H4R, but not H3R, in the human intestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound H1 and H2 receptor gene and protein levels are differentially expressed in the hearts of rodents and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound H1- and H4-receptor expression in human colon-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.revvity.com [resources.revvity.com]
- 7. High affinity this compound binding site is the H3 receptor: characterization and autoradiographic localization in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The this compound H4 receptor is functionally expressed on T(H)2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cellular analysis of the this compound H4 receptor in human myeloid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biochemistry, this compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Measuring Histamine in the Central Nervous System: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, the accurate quantification of histamine in brain tissue and cerebrospinal fluid (CSF) is crucial for understanding its role in neurotransmission, neuroinflammation, and various neurological disorders. This document provides detailed application notes and protocols for the most common and robust methods used to measure this compound levels in these critical biological matrices.
This compound, a biogenic amine, acts as a key neurotransmitter and neuromodulator in the brain, regulating the sleep-wake cycle, appetite, learning, and memory.[1][2] Dysregulation of the histaminergic system has been implicated in a range of conditions, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.[3][4] Consequently, reliable methods for its measurement are essential for advancing neuroscience research and developing novel therapeutics.
This guide details three primary analytical techniques: High-Performance Liquid Chromatography (HPLC), Enzyme-Linked Immunosorbent Assay (ELISA), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Each method offers distinct advantages in terms of sensitivity, specificity, and throughput.
This compound Signaling in the Brain
This compound exerts its effects through four G-protein coupled receptors (H1R, H2R, H3R, and H4R), with H1R, H2R, and H3R being predominantly expressed in the central nervous system.[1][2] Understanding these signaling pathways is fundamental to interpreting the functional consequences of changes in this compound levels.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the different methods described in this document, allowing for an at-a-glance comparison to aid in selecting the most appropriate technique for a given research question.
| Method | Analyte | Matrix & Species | Sample Volume | Limit of Detection (LOD) / Limit of Quantification (LOQ) | Linear Range | Reference |
| HPLC | This compound | Rat Brain Microdialysate | 10 µL | 0.4 nM (LOD) | 2 - 50 nM | [5] |
| This compound | Rat Brain Microdialysate | 20 µL | 0.3 fmol (LOD) | Not Specified | [6] | |
| ELISA | This compound | Human Plasma, Urine, Tissue Homogenates | 50 µL | 0.94 ng/mL (Sensitivity) | 1.56 - 100 ng/mL | [7] |
| This compound | Human CSF | Not Specified | Median Control: 5.5 pg/mL | Not Applicable | [8] | |
| LC-MS/MS | This compound | Human CSF | 20 µL | Not Specified | Not Specified | [9] |
| This compound | Complex Biological Samples | Not Specified | 0.1 pg/mL (LLOQ) | Not Specified | [10] | |
| This compound | Human Leukocyte Suspension | 2 µL | 0.1 ng/mL (LOD) | 0.1 - 100 ng/mL | [11] |
Method 1: High-Performance Liquid Chromatography (HPLC) with Fluorescence Detection
HPLC with fluorescence detection is a widely used, sensitive, and reliable method for quantifying this compound in biological samples. The protocol often involves a derivatization step to enhance the fluorescence of this compound, followed by chromatographic separation and detection.
Experimental Workflow: HPLC
Detailed Protocol: HPLC with Pre-column Derivatization
This protocol is adapted from a method for the determination of this compound in rat brain microdialysate.[5]
Materials:
-
Perchloric acid (PCA)
-
o-Phthalaldehyde (OPA)
-
Sodium sulfite (B76179)
-
Methanol
-
Monosodium phosphate (B84403)
-
Octanesulfonic acid (OSA)
-
This compound standard
-
HPLC system with fluorescence detector
-
Reversed-phase C18 column (e.g., Agilent Eclipse Plus C18, 3.0 × 150 mm, 3.5 µm)
Procedure:
-
Sample Preparation (Brain Tissue):
-
Homogenize brain tissue in 0.1 M PCA.
-
Centrifuge at 10,000 x g for 15 minutes at 4°C.
-
Collect the supernatant for derivatization.
-
-
Sample Preparation (CSF):
-
CSF samples can often be used directly after centrifugation to remove any cellular debris.
-
-
Derivatization:
-
Prepare the OPA/sulfite derivatization reagent. A stock solution can be made by dissolving 17 mg of OPA in 0.5 mL of methanol, then adding 0.5 mL of 1.25 M sodium sulfite and 4 mL of 0.1 M borax (B76245) buffer (pH 10.4).[5]
-
For analysis, mix 20 µL of the sample or standard with 2 µL of the working derivatization solution.[5]
-
Allow the reaction to proceed for at least 1.5 minutes at room temperature.[5]
-
-
HPLC Analysis:
-
Quantification:
-
Generate a standard curve using known concentrations of this compound.
-
Calculate the this compound concentration in the samples based on the standard curve.
-
Method 2: Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method that utilizes the specific binding of an antibody to this compound. Competitive ELISA formats are commonly used, where this compound in the sample competes with a labeled this compound conjugate for binding to a limited number of antibody sites.
Experimental Workflow: ELISA
Detailed Protocol: Competitive ELISA
This protocol is a general guide based on commercially available this compound ELISA kits.[7][12] Always refer to the specific manufacturer's instructions for the kit being used.
Materials:
-
This compound ELISA kit (containing pre-coated microplate, standards, detection antibody, HRP conjugate, wash buffer, substrate, and stop solution)
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and multichannel pipettes
-
Deionized water
Procedure:
-
Reagent Preparation:
-
Bring all reagents and samples to room temperature before use.
-
Prepare wash buffer and other reagents as instructed in the kit manual.
-
-
Assay Procedure:
-
Add 50 µL of standards and samples to the appropriate wells of the antibody-coated microplate.[13]
-
Add 100 µL of the enzyme conjugate to each well (except the blank).[13]
-
Cover the plate and incubate for 1 hour at 37°C.[13]
-
Wash the plate multiple times (typically 3-5 times) with the prepared wash buffer.[13]
-
Add 90 µL of substrate reagent to each well and incubate for approximately 15 minutes at 37°C in the dark.[7]
-
Add 50 µL of stop solution to each well to terminate the reaction.[7]
-
-
Data Analysis:
-
Read the absorbance of each well at 450 nm.
-
Generate a standard curve by plotting the absorbance versus the concentration of the standards.
-
Determine the this compound concentration in the samples by interpolating their absorbance values on the standard curve. The lower the absorbance, the higher the this compound concentration.
-
Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers the highest sensitivity and specificity for the quantification of this compound. This technique combines the separation power of liquid chromatography with the precise mass analysis of tandem mass spectrometry.
Experimental Workflow: LC-MS/MS
Detailed Protocol: UPLC-MS/MS for CSF
This protocol is based on a method for the simultaneous quantification of this compound and other neurotransmitters in human CSF.[9]
Materials:
-
Ammonium (B1175870) formate
-
Deuterated this compound (d4-histamine) as an internal standard
-
UPLC system coupled to a tandem mass spectrometer (e.g., Waters ACQUITY UPLC and Xevo TQ-S)
-
HILIC column (e.g., CORTECS UPLC HILIC)
Procedure:
-
Sample Preparation:
-
UPLC-MS/MS Analysis:
-
Mobile Phase A: 100 mM ammonium formate, pH 3.[9]
-
Mobile Phase B: Acetonitrile.[9]
-
Gradient: A typical gradient would start at a high percentage of organic solvent (e.g., 90% B) and ramp down to elute the polar analytes.[9]
-
Flow Rate: 0.5 mL/min.[9]
-
Column Temperature: 45°C.[9]
-
Injection Volume: 10 µL.[9]
-
Mass Spectrometry: Operate in positive electrospray ionization (ESI+) mode with Multiple Reaction Monitoring (MRM).
-
Monitor the specific precursor-to-product ion transitions for this compound and its internal standard.
-
-
-
Quantification:
-
Construct a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration of the standards.
-
Calculate the this compound concentration in the samples from the calibration curve.
-
Concluding Remarks
The choice of method for measuring this compound in brain tissue and CSF depends on the specific requirements of the study, including the need for sensitivity, specificity, sample throughput, and available instrumentation. HPLC with fluorescence detection provides a good balance of sensitivity and accessibility. ELISA is well-suited for high-throughput screening of a large number of samples. LC-MS/MS stands as the gold standard for its superior sensitivity and specificity, making it ideal for studies requiring the detection of very low this compound concentrations. Careful validation of any chosen method is paramount to ensure accurate and reproducible results in neuroscience and drug development research.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The this compound H3 Receptor: Structure, Pharmacology, and Function. — Department of Physiology, Anatomy and Genetics (DPAG) [dpag.ox.ac.uk]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Determination of this compound by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of this compound in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. file.elabscience.com [file.elabscience.com]
- 8. Elevated CSF this compound levels in multiple sclerosis patients - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lcms.cz [lcms.cz]
- 10. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of this compound in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Development and validation of a highly sensitive LC-MS/MS method for in vitro measurement of this compound concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. neogen.com [neogen.com]
- 13. resources.amsbio.com [resources.amsbio.com]
Application Notes: In Vitro Histamine Release Assays from Mast Cells and Basophils
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mast cells and basophils are critical effector cells in IgE-mediated allergic reactions and other inflammatory processes.[1] Upon activation by allergens or other stimuli, these cells undergo degranulation, releasing a host of pre-formed mediators, most notably histamine.[2][3] The in vitro this compound release assay is a fundamental tool for studying the mechanisms of allergic reactions, screening for potential anti-allergic drugs, and diagnosing hypersensitivities.[4][5] This document provides detailed protocols for isolating primary human basophils and mast cells, performing the this compound release assay, and quantifying the released this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).
Key Applications
-
Allergy Research: Investigating the cellular response to specific allergens.[6]
-
Drug Development: Screening compounds for their ability to inhibit or induce this compound release.[7]
-
Clinical Diagnostics: Assessing patient sensitivity to allergens as an adjunct to skin tests.[4][5]
-
Immunotoxicology: Evaluating the potential of novel compounds to trigger mast cell or basophil activation.
Experimental Protocols
Protocol 1: Purification of Human Basophils from Peripheral Blood
This protocol describes the isolation of basophils from whole blood using density gradient centrifugation followed by negative selection immunomagnetic separation to achieve high purity.[8][9]
Materials:
-
Heparinized whole human blood
-
Percoll gradients
-
PIPES/albumin/glucose (PAG) buffer
-
Basophil isolation kit (negative selection via immunomagnetic beads)
-
50 mL conical tubes
-
Centrifuge
Methodology:
-
Blood Collection: Collect venous blood into heparin-containing tubes to prevent coagulation.[5]
-
Leukocyte Enrichment: Layer the whole blood onto a Percoll density gradient. Centrifuge according to the manufacturer's instructions to separate leukocytes from red blood cells and plasma. The layer containing basophils and other mononuclear cells is carefully collected.
-
Immunomagnetic Negative Selection: Resuspend the enriched leukocytes in the kit-specific buffer.[9]
-
Add the antibody cocktail, which contains antibodies against surface markers of non-basophil cells (e.g., CD2, CD3, CD14, CD16, CD19, CD56, and glycophorin A). Incubate on ice to allow antibodies to bind to contaminating cells.
-
Add magnetic beads which will bind to the antibody-labeled cells.
-
Place the tube in a magnetic separator. The magnetically labeled, unwanted cells will be retained in the magnetic field, while the untouched, highly pure basophils are decanted into a new tube.[9]
-
Wash the purified basophils with PAG buffer and resuspend in the appropriate buffer for the this compound release assay. Cell purity should be assessed (e.g., via Alcian blue staining or flow cytometry) and is often >99%.[8][9]
Protocol 2: this compound Release Assay
This protocol details the stimulation of purified basophils or mast cells to induce this compound release. The procedure can be adapted for use with whole blood, which simplifies the process by eliminating the need for cell purification.[5][10]
Materials:
-
Purified basophils or mast cells (or heparinized whole blood)
-
Release Buffer (e.g., Tyrode's buffer with Ca2+ and Mg2+)
-
Stimulating Agents:
-
Positive Control: Anti-IgE antibody
-
Test Agent: Allergen or compound of interest at various concentrations
-
Negative Control: Release Buffer only (for spontaneous release)
-
-
Total this compound Control: Lysis buffer or hypotonic medium[5]
-
96-well plate or microcentrifuge tubes
-
37°C water bath or incubator
-
Ice bath
-
Centrifuge
Methodology:
-
Assay Setup: Pipette the cell suspension (purified cells or whole blood) into appropriately labeled tubes or wells of a 96-well plate.[5][11]
-
Prepare separate tubes for each condition:
-
Spontaneous Release: Add release buffer only.
-
Induced Release: Add the specific allergen or test compound at the desired final concentrations.
-
Positive Control: Add anti-IgE antibody.
-
Total this compound: Add lysis buffer to a separate aliquot of cells to determine the total this compound content.[5]
-
-
Incubation: Incubate all tubes (except the "Total this compound" sample, which may require a longer incubation or different treatment) at 37°C for 30-60 minutes to allow for degranulation.[5][6]
-
Stopping the Reaction: Stop the release reaction by placing the tubes in an ice bath.[5]
-
Supernatant Collection: Centrifuge the tubes at 700 x g for 10 minutes at 4°C to pellet the cells.[5]
-
Carefully collect the supernatants, which now contain the released this compound, for subsequent analysis. Avoid disturbing the cell pellet.
Protocol 3: this compound Quantification by Competitive ELISA
The concentration of this compound in the collected supernatants is determined using a competitive ELISA. In this assay, free this compound in the sample competes with HRP-labeled this compound for binding to a limited number of anti-histamine antibody sites coated on a microplate.[1][12]
Materials:
-
This compound ELISA Kit (containing pre-coated microplate, this compound standards, HRP-conjugated this compound, wash buffer, substrate, and stop solution)
-
Supernatants from the this compound release assay
-
Microplate reader (450 nm)
Methodology:
-
Reagent Preparation: Prepare all reagents, standards, and samples as directed by the kit manufacturer.[1] Bring all reagents to room temperature before use.[12]
-
Standard Curve: Add 50 µL of each this compound standard into the appropriate wells of the antibody-coated microplate.
-
Samples: Add 50 µL of each supernatant sample to the wells.
-
Competitive Reaction: Add 50 µL of the this compound-HRP conjugate to each well.[12] The free this compound from the sample and the HRP-labeled this compound will now compete for binding to the coated antibody.
-
Incubation: Cover the plate and incubate for 45-60 minutes at room temperature or 37°C, as specified by the kit protocol.
-
Washing: Decant the contents of the wells and wash the plate 3-5 times with the provided wash buffer to remove all unbound material.[1]
-
Substrate Addition: Add 90-100 µL of TMB substrate to each well and incubate in the dark for 15-30 minutes at 37°C. A blue color will develop.[13]
-
Stopping the Reaction: Add 50 µL of stop solution (e.g., 1N HCl) to each well. The color will change from blue to yellow.[12]
-
Absorbance Measurement: Read the optical density (OD) of each well at 450 nm using a microplate reader. The intensity of the yellow color is inversely proportional to the amount of this compound in the sample.[12]
Data Presentation
Data Calculation
-
Standard Curve: Plot the OD values of the standards against their known concentrations to generate a standard curve. A log-logit curve plot is often recommended.[12]
-
This compound Concentration: Use the standard curve to determine the this compound concentration (ng/mL) in each sample from its OD value.
-
Percent this compound Release: Calculate the percentage of this compound release for each sample using the following formula:
% this compound Release = [(Histamine_sample - Histamine_spontaneous) / (Histamine_total - Histamine_spontaneous)] x 100
Representative Data Tables
Table 1: Raw Optical Density (450 nm) from this compound ELISA
| Sample Condition | Replicate 1 | Replicate 2 | Mean OD |
| Standard 0 ng/mL (B₀) | 1.852 | 1.868 | 1.860 |
| Standard 2.5 ng/mL | 1.421 | 1.435 | 1.428 |
| Standard 5 ng/mL | 1.055 | 1.039 | 1.047 |
| Standard 10 ng/mL | 0.680 | 0.692 | 0.686 |
| Standard 20 ng/mL | 0.415 | 0.405 | 0.410 |
| Standard 50 ng/mL | 0.211 | 0.219 | 0.215 |
| Spontaneous Release | 1.795 | 1.801 | 1.798 |
| Total this compound | 0.355 | 0.361 | 0.358 |
| Allergen X (1 µg/mL) | 0.852 | 0.866 | 0.859 |
| Allergen X + Inhibitor Y | 1.510 | 1.498 | 1.504 |
Table 2: Calculated this compound Concentration and Percent Release
| Sample Condition | Mean this compound (ng/mL) | % this compound Release |
| Spontaneous Release | 0.8 | 0.0% |
| Total this compound | 25.5 | 100.0% |
| Allergen X (1 µg/mL) | 13.5 | 51.4% |
| Allergen X + Inhibitor Y | 4.2 | 13.8% |
| Anti-IgE (Positive Control) | 22.1 | 86.2% |
Visualized Workflows and Signaling Pathways
Experimental Workflow
The general workflow for an in vitro this compound release assay involves cell preparation, stimulation, and subsequent quantification of the released this compound.
Caption: Workflow for the in vitro this compound release assay.
IgE-Mediated Mast Cell Degranulation Pathway
Mast cell activation via the high-affinity IgE receptor (FcεRI) is a classical pathway leading to degranulation.[3][7] Cross-linking of receptor-bound IgE by an allergen initiates a signaling cascade involving phosphorylation of key adaptor proteins and a subsequent increase in intracellular calcium.
Caption: IgE-mediated signaling pathway in mast cells.
Core Basophil Activation Signaling
Basophils can be activated by diverse stimuli, including IgE cross-linking and various cytokines.[14] Many of these distinct upstream pathways converge on a core signaling checkpoint involving the tyrosine kinase Syk and IκB kinases (IKKs), which are crucial for degranulation and cytokine production.[15]
References
- 1. neogen.com [neogen.com]
- 2. Basophil Overview | Thermo Fisher Scientific - US [thermofisher.com]
- 3. Signal transduction and chemotaxis in mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. novamedline.com [novamedline.com]
- 6. Automated this compound analysis for in vitro allergy testing. II. Correlation of skin test results with in vitro whole blood this compound release in 82 patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purification of human basophils and mast cells by multistep separation technique and mAb to CDw17 and CD117/c-kit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Isolation of Human Basophils - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ldn.de [ldn.de]
- 11. tandfonline.com [tandfonline.com]
- 12. nwlifescience.com [nwlifescience.com]
- 13. file.elabscience.com [file.elabscience.com]
- 14. pnas.org [pnas.org]
- 15. Diverse innate stimuli activate basophils through pathways involving Syk and IκB kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of Histamine and its Metabolites using High-Performance Liquid Chromatography with Amperometric Detection
Abstract
This application note provides a detailed protocol for the sensitive and selective quantification of histamine and its primary metabolite, Nτ-methylthis compound, in biological samples using High-Performance Liquid Chromatography (HPLC) coupled with amperometric detection. This method offers high sensitivity and is suitable for analyzing low concentrations of these analytes in complex matrices such as brain tissue and plasma. The protocol includes procedures for sample preparation, pre-column derivatization with o-phthalaldehyde (B127526) (OPA) and sodium sulfite (B76179), and optimized HPLC and amperometric detector conditions. Additionally, this note presents a summary of quantitative data and visual diagrams of the this compound metabolic pathway and the experimental workflow to guide researchers.
Introduction
This compound is a crucial biogenic amine involved in various physiological and pathological processes, including allergic reactions, inflammation, gastric acid secretion, and neurotransmission.[1] The concentration of this compound and its metabolites can serve as important biomarkers for various conditions. This compound is metabolized through two primary pathways: methylation by this compound-N-methyltransferase (HNMT) to form Nτ-methylthis compound, and oxidative deamination by diamine oxidase (DAO) to form imidazoleacetic acid.[2][3] Nτ-methylthis compound is further metabolized by monoamine oxidase B (MAO-B) to tele-methylimidazoleacetic acid (t-MIAA).[2]
Accurate quantification of this compound and its metabolites is essential for understanding their roles in biological systems and for the development of therapeutics targeting histaminergic pathways. HPLC with amperometric detection provides a robust and highly sensitive method for this purpose. This technique combines the separation power of HPLC with the high sensitivity of electrochemical detection for electroactive compounds.[4] Pre-column derivatization of this compound and its metabolites with reagents like o-phthalaldehyde (OPA) in the presence of sulfite creates electroactive derivatives that can be readily detected by an amperometric cell.[4][5]
This compound Metabolism Pathway
The metabolic fate of this compound is primarily governed by the enzymes HNMT and DAO. The following diagram illustrates the main metabolic pathways.
Caption: Major pathways of this compound metabolism.
Experimental Workflow
The overall workflow for the quantification of this compound and its metabolites by HPLC with amperometric detection is depicted below.
Caption: Experimental workflow for HPLC-amperometric analysis.
Experimental Protocols
Materials and Reagents
-
This compound dihydrochloride
-
Nτ-methylthis compound dihydrochloride
-
o-phthalaldehyde (OPA)
-
Sodium sulfite
-
Perchloric acid
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Sodium phosphate (B84403) monobasic
-
Boric acid
-
EDTA
-
Ultrapure water
-
Solid-phase extraction (SPE) cartridges (e.g., sulfonic acid-based)
Sample Preparation (Brain Tissue)
-
Homogenization: Homogenize frozen brain tissue in 10 volumes of ice-cold 0.4 M perchloric acid.
-
Centrifugation: Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for further purification.
-
SPE Column Conditioning: Condition a sulfonic acid SPE cartridge with 1 M HCl, followed by ultrapure water.
-
Sample Loading: Apply the supernatant to the conditioned SPE cartridge.
-
Washing: Wash the cartridge with ultrapure water to remove interfering substances.
-
Elution: Elute this compound and its metabolites with 0.1 M HCl.
-
Drying: Evaporate the eluate to dryness under a vacuum.
Pre-column Derivatization
-
Reconstitute Sample: Reconstitute the dried sample extract in 50 µL of ultrapure water.
-
Derivatization Reagent: Prepare the derivatization reagent by mixing OPA and sodium sulfite in a borate (B1201080) buffer (pH 10.4). A typical working solution contains 5 mM OPA and 125 mM sodium sulfite.[5]
-
Reaction: To the reconstituted sample, add 5 µL of the derivatization reagent. Vortex for 30 seconds. The reaction is rapid and should be performed just prior to injection.[5]
HPLC Conditions
-
HPLC System: A standard HPLC system with a pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 3.0 x 150 mm, 3.5 µm particle size).[5]
-
Mobile Phase: Isocratic elution with 100 mM monosodium phosphate (pH 6.0) containing 500 mg/L of an ion-pairing agent (e.g., octanesulfonic acid) and 20% methanol.[5]
-
Flow Rate: 0.35 mL/min.[5]
-
Column Temperature: 35°C.[5]
-
Injection Volume: 10-20 µL.[5]
Amperometric Detector Settings
-
Detector: An electrochemical detector with a glassy carbon working electrode and an Ag/AgCl reference electrode. A coulometric cell can also be used.[5]
-
Potential: The optimal potential for detection of the OPA-sulfite derivatives of this compound and Nτ-methylthis compound should be determined empirically. A common setting involves a dual-electrode setup where the first electrode is set to a lower potential (e.g., +250 mV) to oxidize interfering compounds, and the second electrode is set to a higher potential (e.g., +550 mV) for the detection of the analytes of interest.[5]
Quantitative Data Summary
The following table summarizes typical performance characteristics of the HPLC-amperometric detection method for this compound and Nτ-methylthis compound.
| Parameter | This compound | Nτ-methylthis compound | Reference |
| Limit of Detection (LOD) | 0.125 pmol | 0.125 pmol | [4] |
| 0.4 nM | - | [5] | |
| Linearity Range | 2 - 50 nM | - | [5] |
| Retention Time | ~11.8 min | ~18.3 min | [4] |
| Recovery | 97.4 - 98.9% | - | [5] |
| Intra-day Precision (RSD) | 2.29 - 6.04% | - | [5] |
| Inter-day Precision (RSD) | 2.29 - 6.04% | - | [5] |
Discussion and Conclusion
The HPLC with amperometric detection method described provides a highly sensitive and specific approach for the simultaneous quantification of this compound and its primary metabolite, Nτ-methylthis compound. The pre-column derivatization with OPA and sulfite is rapid and produces stable, electroactive derivatives suitable for amperometric detection. The sample preparation procedure, incorporating protein precipitation and solid-phase extraction, is effective in removing interfering matrix components, ensuring reliable quantification.
This application note offers a comprehensive protocol that can be adapted for the analysis of this compound and its metabolites in various biological matrices. The provided workflow, protocols, and performance data will be a valuable resource for researchers in pharmacology, neuroscience, and clinical diagnostics. Further optimization of chromatographic conditions and detector settings may be required depending on the specific sample matrix and analytical instrumentation.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Dynamics of this compound in the Brain - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Simultaneous electrochemical measurement method of this compound and N(τ)-methylthis compound by high-performance liquid chromatography-amperometry with o-phthalaldehyde-sodium sulfite derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of this compound by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
Application of Microdialysis for In Vivo Monitoring of Histamine Release
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview and protocols for the application of in vivo microdialysis in monitoring histamine release. This technique is a powerful tool for studying the dynamic changes of this compound in the extracellular fluid of various tissues, offering valuable insights for research in allergology, neurobiology, and pharmacology.
Introduction
Microdialysis is a minimally invasive sampling technique used to measure the concentration of unbound analytes in the extracellular fluid of tissues.[1] When applied to this compound, it allows for the continuous monitoring of its release in real-time, providing a dynamic profile of histaminergic activity in response to various stimuli. This is particularly valuable in understanding the pathophysiology of allergic reactions, the role of this compound as a neurotransmitter, and the pharmacodynamics of novel drugs targeting this compound receptors or release pathways.[2][3][4]
Principle of Microdialysis for this compound Monitoring
A microdialysis probe, which consists of a semi-permeable membrane at its tip, is inserted into the target tissue (e.g., skin, brain, muscle).[4][5] The probe is continuously perfused with a physiological solution (perfusate) at a low flow rate. Small molecules, such as this compound, diffuse across the membrane from the extracellular fluid into the perfusate down their concentration gradient. The collected fluid (dialysate) is then analyzed to determine the concentration of this compound.
Key Applications
-
Allergy and Immunology: Studying the kinetics of this compound release during immediate-type hypersensitivity reactions in the skin.[2][6]
-
Neuroscience: Investigating the role of this compound as a neurotransmitter in various brain regions and its involvement in physiological functions like wakefulness, appetite, and cognition.[7][8]
-
Pharmacology and Drug Development: Evaluating the efficacy of anti-allergic drugs, antihistamines, and other compounds that modulate this compound release or receptor activity.[9][10]
-
Dermatology: Assessing mediator release in various skin conditions and during inflammatory responses.[11]
Experimental Protocols
General Microdialysis Protocol for Cutaneous this compound Release
This protocol is a generalized procedure based on common practices in skin microdialysis for allergy research.
Materials:
-
Microdialysis probes (e.g., 20 kDa molecular weight cut-off, 10 mm membrane length)
-
Microinfusion pump
-
Perfusion fluid: Isotonic saline or Krebs-Ringer's solution[6][12]
-
Sample collection vials (e.g., microcentrifuge tubes)
-
This compound-releasing agent (e.g., allergen extract, codeine, substance P)[10][12][13]
-
Analytical system for this compound quantification (e.g., HPLC with fluorescence detection, enzyme immunoassay)[13][14]
Procedure:
-
Probe Insertion: Insert the microdialysis probe into the dermal layer of the skin, typically on the forearm.[6]
-
Equilibration: Perfuse the probe with the perfusion fluid at a constant flow rate (e.g., 3.0 µL/min) for a stabilization period of at least 60-120 minutes to allow the tissue to recover from the insertion trauma and to establish a stable baseline.[6]
-
Baseline Collection: Collect several dialysate fractions (e.g., every 15 minutes) to determine the basal this compound concentration.[15]
-
Stimulation: Administer the this compound-releasing agent. This can be done via intradermal injection near the probe or through the microdialysis probe itself (retrodialysis).[10][12]
-
Sample Collection: Continue to collect dialysate fractions at short intervals (e.g., every 2-5 minutes) to capture the dynamic changes in this compound concentration.[12][13]
-
Sample Analysis: Analyze the this compound concentration in the collected dialysate samples using a sensitive analytical method.
-
Data Analysis: Plot the this compound concentration over time to visualize the release profile. Calculate parameters such as peak this compound concentration, time to peak, and total this compound release.
Microdialysis Protocol for this compound Monitoring in the Rat Brain
This protocol outlines a typical procedure for monitoring neuronal this compound release in the hypothalamus of anesthetized rats.
Materials:
-
Stereotaxic frame
-
Anesthesia (e.g., urethane)
-
Microdialysis probe suitable for brain tissue
-
Microinfusion pump
-
Artificial cerebrospinal fluid (aCSF) as perfusion fluid[5]
-
Fraction collector
-
HPLC system with fluorescence or electrochemical detection[5][7]
Procedure:
-
Animal Preparation: Anesthetize the rat and place it in the stereotaxic frame.
-
Probe Implantation: Surgically implant a guide cannula into the desired brain region (e.g., anterior hypothalamus).[7]
-
Probe Insertion: Insert the microdialysis probe through the guide cannula.
-
Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min) for an equilibration period of at least 2 hours.[5]
-
Baseline Collection: Collect dialysate samples every 20 minutes to establish a stable baseline of this compound levels.[7]
-
Stimulation (Optional): To evoke this compound release, the perfusion fluid can be switched to a high-potassium aCSF, or electrical stimulation can be applied to relevant neuronal pathways.[7]
-
Sample Collection: Continue collecting dialysate fractions throughout the experiment.
-
Sample Analysis: Determine the this compound concentration in the dialysate using a highly sensitive HPLC method.[5]
Data Presentation
The following tables summarize quantitative data from various microdialysis studies on this compound release.
Table 1: this compound Release in Human Skin
| Stimulus | Baseline this compound (ng/mL) | Peak this compound (ng/mL) | Perfusion Rate (µL/min) | Analytical Method | Reference |
| Allergen (Skin Prick Test) | 4 (range 4-7) | 81 (range 74-128) | 3.0 | Glass Fiber Fluorescence Assay | [6] |
| Cow Allergen | 7.5 ± 4.0 nmol/L | 91.1 ± 127.3 nmol/L | Not Specified | Radioenzyme Assay | [15] |
| Substance P (4 µmol/L) | 1.7 ± 0.3 | 88.5 | 3.0 | Fluorometric Method | [13] |
| Unprovoked Skin | 10.5 ± 0.6 nM | - | Not Specified | Not Specified | [11] |
Table 2: this compound Release in Animal Models
| Animal Model | Tissue | Stimulus | Basal Release | Peak Release | Analytical Method | Reference |
| Rat | Hypothalamus | 100 mM K+ | 0.09 ± 0.01 pmol/20 min | 175% of basal | HPLC-Fluorometric | [7][16] |
| Rat | Blood | Compound 48/80 (2.0 mg/kg, i.p.) | 177.8 ± 11.1 pmol/mL | Markedly increased | HPLC | [9] |
| Guinea Pig | Skin | Ovalbumin | Not specified | Marked release up to 40 min | Not Specified | [2][17] |
Visualizations
Signaling Pathways
The binding of this compound to its receptors initiates distinct intracellular signaling cascades.
Caption: this compound H1 and H2 receptor signaling pathways.
Experimental Workflow
The following diagram illustrates the typical workflow for a cutaneous microdialysis experiment to monitor this compound release.
Caption: Workflow for in vivo cutaneous microdialysis of this compound.
Considerations and Limitations
-
Probe Recovery: The recovery of the microdialysis probe (the ratio of the concentration in the dialysate to the concentration in the extracellular fluid) can be influenced by factors such as flow rate, membrane length, and tissue tortuosity. It is important to calibrate the probe to obtain absolute quantitative data.[18]
-
Tissue Trauma: The insertion of the probe can cause local tissue injury and inflammation, which may transiently affect this compound levels. An adequate equilibration period is crucial to minimize these effects.
-
Analytical Sensitivity: The concentration of this compound in the dialysate is often very low, requiring highly sensitive analytical methods for accurate quantification.[19]
Conclusion
In vivo microdialysis is a valuable and reproducible technique for the real-time monitoring of this compound release in various tissues.[12] It provides detailed insights into the dynamics of histaminergic systems, making it an indispensable tool for researchers, scientists, and drug development professionals in the fields of allergy, immunology, neuroscience, and pharmacology.
References
- 1. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Skin microdialysis: detection of in vivo this compound release in cutaneous allergic reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. psychogenics.com [psychogenics.com]
- 4. Skin microdialysis: methods, applications and future opportunities—an EAACI position paper - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of this compound by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound release in immediate-type hypersensitivity reactions in intact human skin measured by microdialysis. A preliminary study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo release of neuronal this compound in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound receptor signaling in energy homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo microdialysis measurement of this compound in rat blood effects of compound 48/80 and this compound receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Codeine-induced this compound release in intact human skin monitored by skin microdialysis technique: comparison of intradermal injections with an atraumatic intraprobe drug delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound is released in the wheal but not the flare following challenge of human skin in vivo: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Allergen-induced this compound release in intact human skin in vivo assessed by skin microdialysis technique: characterization of factors influencing this compound releasability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The use of cutaneous microdialysis to measure substance P-induced this compound release in intact human skin in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. archimer.ifremer.fr [archimer.ifremer.fr]
- 15. This compound release in skin monitored with the microdialysis technique does not correlate with the weal size induced by cow allergen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 17. karger.com [karger.com]
- 18. Quantitative measurement of extracellular this compound concentrations in intact human skin in vivo by the microdialysis technique: methodological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Determination of this compound in microdialysis samples from rat brain by microbore column liquid chromatography following intramolecular excimer-forming derivatization with pyrene-labeling reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Visualizing the Histamine H3 Receptor: Application Notes and Protocols for the Development of Fluorescent Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the development and application of fluorescent ligands for the visualization of the histamine H3 receptor (H3R) in tissues and cells. The protocols detailed below are designed to facilitate research into H3R pharmacology, localization, and trafficking, offering non-radioactive alternatives for receptor investigation.
Introduction
The this compound H3 receptor, a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system, is a key regulator of neurotransmitter release. Its involvement in various neurological and psychiatric disorders has made it a significant target for drug discovery. Fluorescent ligands offer a powerful tool to study H3R in its native environment, enabling high-resolution imaging and dynamic studies of receptor behavior. This document outlines the synthesis of such ligands, their characterization through binding assays, and their application in tissue and cell imaging.
Quantitative Data of Fluorescent H3 Receptor Ligands
A summary of key pharmacological and photophysical properties of selected fluorescent ligands for the H3 receptor is presented below for comparative analysis.
| Ligand Name | Pharmacophore | Fluorophore | Affinity (Ki, nM) | Selectivity | Excitation Max (nm) | Emission Max (nm) | Quantum Yield (Φ) | Reference |
| Bodilisant | Piperidine-based | BODIPY | 6.51 ± 3.31 (human H3R) | >250-fold vs H1R, >1100-fold vs H4R | ~505 | ~511 | 0.92 | [1] |
| Chalcone Ligand (Compound 3) | Ciproxifan (B1662499) analog (Tetralone motif) | Chalcone | ~63 (pKi = 7.2) | High preference for H3R over H1R and H4R | Not specified | ~570 (Yellow) | Not specified | [2] |
| Chalcone Ligand (Compound 5) | Ciproxifan analog (Tetralone motif) | Chalcone | Not specified | High preference for H3R over H1R and H4R | Not specified | ≥600 (Red) | Not specified | [2] |
| UR-DEBa242 | This compound derivative | Py-5 | pKd = 8.78 (human H3R) | Also binds H4R | Not specified | Not specified | Not specified | [3] |
| UR-NR266 | JNJ-5207852 analog | Not specified | pKi = 9.56 (human H3R) | >100,000-fold selective | Not specified | Not specified | Not specified | [4] |
Experimental Protocols
Protocol 1: General Synthesis of Chalcone-Based Fluorescent Ligands
This protocol describes a general method for the synthesis of chalcone-based fluorescent ligands, adapted from the synthesis of ciproxifan analogs.[2][5]
Materials:
-
Appropriate hydroxy-tetralone precursor
-
1-(3-chloropropyl)piperidine (B110583) hydrochloride
-
Potassium carbonate (K2CO3)
-
Potassium iodide (KI)
-
Acetone
-
4-(dimethylamino)benzaldehyde (B131446) or 4-(dimethylamino)cinnamic aldehyde
-
Sodium hydroxide (B78521) (NaOH)
-
Water
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Alkylation of Hydroxy-tetralone:
-
Dissolve the hydroxy-tetralone precursor in acetone.
-
Add K2CO3, KI, and 1-(3-chloropropyl)piperidine hydrochloride.
-
Reflux the mixture at 60°C for 48 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture and evaporate the solvent.
-
Purify the resulting piperidine-linked tetralone by column chromatography.
-
-
Claisen-Schmidt Condensation to form the Chalcone:
-
Dissolve the purified piperidine-linked tetralone in a mixture of ethanol and water.
-
Add 4-(dimethylamino)benzaldehyde (for yellow-emitting chalcones) or 4-(dimethylamino)cinnamic aldehyde (for red-emitting chalcones).
-
Add a solution of NaOH and stir the reaction mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the final chalcone-based fluorescent ligand by column chromatography.
-
Protocol 2: Radioligand Competition Binding Assay for H3 Receptor Affinity
This protocol details a standard radioligand competition binding assay to determine the affinity (Ki) of newly synthesized fluorescent ligands for the H3 receptor.[6][7][8]
Materials:
-
Cell membranes prepared from cells expressing the human H3 receptor (e.g., HEK293-hH3R).
-
Radioligand: [3H]-Nα-methylthis compound ([3H]-NAMH).
-
Unlabeled fluorescent ligand (competitor).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific binding control: 10 µM Clobenpropit or Thioperamide.
-
96-well microplates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and a liquid scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human H3 receptor.
-
Harvest the cells and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in ice-cold homogenization buffer and homogenize.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Assay Setup:
-
Prepare serial dilutions of the unlabeled fluorescent ligand in the assay buffer.
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Assay buffer, [3H]-NAMH (at a final concentration close to its Kd, e.g., 2 nM), and membrane preparation.
-
Non-specific Binding: 10 µM clobenpropit, [3H]-NAMH, and membrane preparation.
-
Competitive Binding: Serial dilutions of the fluorescent ligand, [3H]-NAMH, and membrane preparation.
-
-
-
Incubation and Filtration:
-
Incubate the plate at 25°C for 2 hours with gentle agitation to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 3: NanoBRET™ Ligand Binding Assay
This protocol provides a general framework for a NanoBRET™ assay to measure fluorescent ligand binding to the H3 receptor in live cells.[9][10][11]
Materials:
-
HEK293 cells transiently or stably expressing the H3 receptor tagged with NanoLuc® luciferase at the N-terminus (Nluc-H3R).
-
Fluorescently labeled H3 receptor ligand.
-
Nano-Glo® Live Cell Reagent (Substrate and Buffer).
-
Opti-MEM® I Reduced Serum Medium.
-
White, 96-well assay plates.
-
A luminometer capable of measuring BRET signals (e.g., with 460 nm donor and >610 nm acceptor filters).
Procedure:
-
Cell Preparation:
-
Seed the Nluc-H3R expressing HEK293 cells into white 96-well plates at an appropriate density and allow them to attach overnight.
-
-
Assay Setup (Saturation Binding):
-
Prepare serial dilutions of the fluorescent ligand in Opti-MEM®.
-
To determine non-specific binding, prepare a parallel set of dilutions containing a high concentration of an unlabeled H3 receptor antagonist (e.g., 10 µM pitolisant).
-
Replace the culture medium in the wells with the fluorescent ligand dilutions (with and without the unlabeled competitor).
-
Incubate the plate at 37°C for 2 hours.
-
-
Signal Detection:
-
Prepare the Nano-Glo® Live Cell Reagent according to the manufacturer's instructions.
-
Add the reagent to each well.
-
Read the luminescence at 460 nm (donor) and >610 nm (acceptor) using a BRET-capable plate reader.
-
-
Data Analysis:
-
Calculate the raw BRET ratio for each well (Acceptor Emission / Donor Emission).
-
Subtract the BRET ratio of the non-specific binding wells from the total binding wells to obtain the specific binding BRET ratio.
-
Plot the specific BRET ratio against the fluorescent ligand concentration and fit the data to a one-site binding model to determine the Kd and Bmax.
-
Protocol 4: Visualization of H3 Receptors in Cultured Cells using Confocal Microscopy
This protocol describes the staining and imaging of H3 receptors in cultured cells using a fluorescent ligand.[2][12]
Materials:
-
HEK293 cells stably expressing the hH3R (hH3-HEK-293) and wild-type HEK-293 cells (as a negative control).
-
Glass-bottom dishes or coverslips.
-
Fluorescent H3 receptor ligand.
-
Bovine Serum Albumin (BSA) solution (3% in PBS).
-
Phosphate Buffered Saline (PBS).
-
4',6-diamidino-2-phenylindole (DAPI) for nuclear staining.
-
Mounting medium.
-
Confocal laser scanning microscope.
Procedure:
-
Cell Seeding:
-
Seed hH3-HEK-293 and wild-type HEK-293 cells onto glass-bottom dishes or coverslips and allow them to adhere and grow to an appropriate confluency.
-
-
Staining:
-
Wash the cells with PBS.
-
To minimize non-specific binding, incubate the cells with 3% BSA solution for 30 minutes at room temperature.
-
Add the fluorescent H3 receptor ligand at a concentration of two to three times its Ki value (e.g., 200 nM for a ligand with a Ki of ~60-100 nM).
-
Incubate for 1 hour at room temperature in the dark.
-
Wash the cells multiple times with PBS to remove unbound ligand.
-
Stain the cell nuclei by incubating with DAPI for 5-10 minutes.
-
Wash the cells again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto microscope slides using an appropriate mounting medium.
-
Image the cells using a confocal laser scanning microscope.
-
Acquire images in sequential mode to avoid bleed-through between the DAPI and the fluorescent ligand channels. For example, excite DAPI at ~405 nm and collect emission between 420-500 nm, and excite the fluorescent ligand at its appropriate wavelength and collect its emission.
-
Protocol 5: Preparation of Brain Tissue for Fluorescent Ligand Staining
This protocol provides a general procedure for preparing paraffin-embedded brain tissue sections for subsequent fluorescent ligand staining.[13]
Materials:
-
Mouse brain tissue.
-
4% Paraformaldehyde (PFA) in PBS.
-
Sucrose (B13894) solutions (15% and 30% in PBS).
-
Optimal Cutting Temperature (OCT) compound.
-
Xylene.
-
Ethanol series (100%, 95%, 70%, 50%).
-
Distilled water.
-
Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0).
-
Microtome or cryostat.
-
Microscope slides.
Procedure:
-
Tissue Fixation and Preparation:
-
Perfuse the mouse with ice-cold PBS followed by 4% PFA.
-
Dissect the brain and post-fix it in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by incubating it in 15% sucrose in PBS until it sinks, followed by 30% sucrose in PBS until it sinks.
-
Embed the brain in OCT compound and freeze.
-
Alternatively, for paraffin (B1166041) embedding, after fixation, dehydrate the tissue through a graded series of ethanol, clear with xylene, and embed in paraffin wax.
-
-
Sectioning:
-
Cut thin sections (e.g., 10-20 µm) of the frozen or paraffin-embedded tissue using a cryostat or microtome, respectively.
-
Mount the sections onto microscope slides.
-
-
Dewaxing and Rehydration (for paraffin sections):
-
Incubate the slides in xylene to remove the paraffin.
-
Rehydrate the sections by incubating them in a graded series of ethanol (100%, 95%, 70%, 50%) and finally in distilled water.
-
-
Antigen Retrieval (optional but recommended for paraffin sections):
-
Heat the slides in an antigen retrieval solution (e.g., citrate buffer) using a microwave, pressure cooker, or water bath to unmask the receptor epitopes.
-
Allow the slides to cool down slowly.
-
-
Staining:
-
Proceed with the staining protocol as described for cultured cells (Protocol 4), starting with the blocking step.
-
Diagrams
H3 Receptor Signaling Pathway
Caption: Simplified signaling pathway of the this compound H3 receptor.
Experimental Workflow for Fluorescent Ligand Development
Caption: General workflow for the development of fluorescent H3R ligands.
Logical Relationship of Experimental Techniques
Caption: Interrelationship of key experimental techniques.
References
- 1. researchgate.net [researchgate.net]
- 2. An Integrated Approach toward NanoBRET Tracers for Analysis of GPCR Ligand Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of a Tritiated Radioligand with High Affinity and Selectivity for the this compound H3 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 蛍光染色における固定・浸透処理およびブロッキング | Thermo Fisher Scientific - JP [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. biorxiv.org [biorxiv.org]
- 8. giffordbioscience.com [giffordbioscience.com]
- 9. bmglabtech.com [bmglabtech.com]
- 10. GPCR Research Solutions [promega.com]
- 11. biorxiv.org [biorxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. Immunofluorescent labelling of paraffin brain tissue sections [protocols.io]
Application Notes and Protocols for Measuring H1 Receptor Occupancy in the Human Brain Using Positron Emission Tomography
Audience: Researchers, scientists, and drug development professionals.
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging technique used to quantify the occupancy of specific receptors in the human brain. This document provides detailed application notes and protocols for measuring histamine H1 receptor occupancy (H1RO) using the radiotracer [11C]-doxepin. These methods are crucial for evaluating the central nervous system (CNS) effects of H1-antihistamines, particularly their sedative properties. By quantifying the extent to which a drug binds to H1 receptors in the brain, researchers can gain insights into its potential for causing drowsiness and other CNS side effects. The non-sedating properties of second-generation antihistamines are often attributed to their low brain H1 receptor occupancy.
Core Principles
The fundamental principle of this technique involves comparing the binding of a specific radiotracer, in this case, [11C]-doxepin, to H1 receptors in the brain under baseline (placebo) conditions and after the administration of an H1-antagonist. The reduction in radiotracer binding following drug administration is directly proportional to the occupancy of H1 receptors by the drug. The cerebellum is typically used as a reference region due to its negligible density of H1 receptors.
Quantitative Data Summary
The following tables summarize H1 receptor occupancy data for various antihistamines as determined by PET studies using [11C]-doxepin.
Table 1: H1 Receptor Occupancy of First-Generation Antihistamines
| Antithis compound | Dose | Mean H1RO (%) | Sedative Property |
| d-chlorpheniramine | 2 mg | 53.0 ± 33.2[1] | Sedating |
| (+)-Chlorpheniramine | 2 mg | 76.8 ± 4.2[2][3] | Sedating |
| (+)-Chlorpheniramine | 5 mg (IV) | 98.2 ± 1.2[2][3] | Sedating |
| Diphenhydramine | 30 mg | 56.4[4] | Sedating |
| Ketotifen (B1218977) | 1 mg | ~72[5] | Sedating |
Table 2: H1 Receptor Occupancy of Second-Generation Antihistamines
| Antithis compound | Dose | Mean H1RO (%) | Sedative Property |
| Bepotastine (B66143) | 10 mg | 14.7[4] | Mildly Sedating |
| Desloratadine (B1670295) | 5 mg | 6.47 ± 10.5[6][7] | Non-sedating |
| Ebastine | 10 mg | ~10[8] | Non-sedating |
| Epinastine | 20 mg | 13.2 ± 18.5[9] | Non-sedating |
| Fexofenadine | 60 mg | -8.0[10] | Non-sedating |
| Levocetirizine | 5 mg | 8.1[10] | Non-sedating |
| Loratadine (B1675096) | 10 mg | 11.7 ± 19.5[1] | Non-sedating |
| Loratadine | 10 mg | 13.8 ± 7.00[6][7] | Non-sedating |
| Olopatadine (B1677272) | 5 mg | ~15[5] | Mildly Sedating |
| Terfenadine | 60 mg | 17.2 ± 14.2[2][3] | Non-sedating |
Experimental Protocols
Subject Selection and Preparation
-
Subject Recruitment: Recruit healthy male volunteers.[2][4][6][10] The number of subjects may vary, with studies often including around eight participants.[4][6][10]
-
Inclusion/Exclusion Criteria:
-
Establish clear inclusion and exclusion criteria. Participants should be free of any medical conditions and not be taking any medications that could interfere with the study.
-
Exclude individuals with a history of neurological or psychiatric disorders.
-
-
Informed Consent: Obtain written informed consent from all participants after explaining the procedures and potential risks.
-
Pre-study Restrictions: Instruct subjects to abstain from alcohol, caffeine, and any medications, especially those with antihistaminergic properties, for a specified period before the PET scans.[11]
Study Design
A double-blind, placebo-controlled, crossover design is recommended to minimize inter-subject variability.[1][6][10] Each subject serves as their own control, undergoing PET scans under the following conditions:
-
After administration of a placebo.
-
After administration of the investigational antithis compound.
-
(Optional) After administration of a positive control (a known sedating antithis compound).
Radiotracer: [11C]-doxepin
[11C]-doxepin is a potent H1-receptor antagonist used as a radioligand for PET imaging.[12][13] It is synthesized by the 11C-methylation of its precursor, desmethyldoxepin.[14]
PET Imaging Protocol
-
Drug Administration: On the day of the scan, administer a single oral dose of the antithis compound or placebo.[6][10]
-
Radiotracer Injection: Inject a bolus of [11C]-doxepin intravenously. The timing of the injection relative to drug administration should be consistent and ideally coincide with the peak plasma concentration of the drug being studied.[8] For many antihistamines, this is approximately 90 minutes post-administration.[15]
-
PET Scan Acquisition:
Data Analysis
-
Image Reconstruction and Processing: Reconstruct the PET images with appropriate corrections for attenuation and scatter.
-
Region of Interest (ROI) Definition:
-
Co-register the PET images with individual magnetic resonance imaging (MRI) scans to accurately delineate anatomical regions of interest.
-
Define ROIs for cortical areas with high H1 receptor density (e.g., frontal cortex, temporal cortex, anterior cingulate cortex) and the cerebellum as the reference region.[5][12]
-
-
Quantification of H1 Receptor Binding:
-
Calculate the Binding Potential Ratio (BPR) or Distribution Volume Ratio (DVR) for each ROI. This is a measure of the density of available receptors. Logan graphical analysis with the cerebellum as the reference region is a common method.[11]
-
The formula for BPR is: BPR = (Activity in ROI - Activity in Cerebellum) / Activity in Cerebellum.[5]
-
-
Calculation of H1 Receptor Occupancy (H1RO):
Assessment of Sedation
Subjective sleepiness should be assessed at multiple time points before and after drug administration using validated scales such as the Line Analogue Rating Scale (LARS) and the Stanford Sleepiness Scale (SSS).[6][10]
Visualizations
Caption: Experimental workflow for a PET H1 receptor occupancy study.
Caption: Relationship between drug dose, plasma concentration, H1RO, and sedation.
References
- 1. Brain this compound H1 receptor occupancy of loratadine measured by positron emission topography: comparison of H1 receptor occupancy and proportional impairment ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound H1 receptor occupancy in human brains after single oral doses of this compound H1 antagonists measured by positron emission tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound H1 receptor occupancy in human brains after single oral doses of this compound H1 antagonists measured by positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Brain this compound H1 receptor occupancy of orally administered antihistamines, bepotastine and diphenhydramine, measured by PET with 11C-doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Brain this compound H1 receptor occupancy of orally administered antihistamines measured by positron emission tomography with 11C-doxepin in a placebo-controlled crossover study design in healthy subjects: a comparison of olopatadine and ketotifen - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Brain this compound H1 receptor occupancy after oral administration of desloratadine and loratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Brain this compound H1 receptor occupancy after oral administration of desloratadine and loratadine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Neuroimaging of this compound H1-receptor occupancy in human brain by positron emission tomography (PET): a comparative study of ebastine, a second-generation antithis compound, and (+)-chlorpheniramine, a classical antithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Positron emission tomographic study of central this compound H1-receptor occupancy in human subjects treated with epinastine, a second-generation antithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Brain this compound H1 receptor occupancy measured by PET after oral administration of levocetirizine, a non-sedating antithis compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Imaging this compound Receptors Using PET and SPECT | Radiology Key [radiologykey.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
- 16. Simplified PET measurement for evaluating this compound H1 receptors in human brains using [11C]doxepin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Quantification of Histamine in Biological Samples Using Competitive ELISA
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine, a biogenic amine derived from the decarboxylation of histidine, is a critical mediator of inflammatory and allergic responses.[1] It plays a significant role in various physiological and pathological processes, including neurotransmission, gastric acid secretion, and immune modulation.[2][3] Accurate quantification of this compound levels in biological samples such as plasma, serum, urine, and cell culture supernatants is crucial for research in allergy, immunology, pharmacology, and neuroscience. This document provides a detailed protocol for the quantification of this compound using a competitive Enzyme-Linked Immunosorbent Assay (ELISA), a sensitive and specific method for this application.[4]
Principle of the Assay
The this compound ELISA is a competitive immunoassay.[4][5] In this assay format, this compound present in the sample competes with a fixed amount of enzyme-labeled this compound (e.g., this compound-horseradish peroxidase [HRP] conjugate) for binding to a limited number of anti-histamine antibodies coated on the microplate wells.[1][4] The amount of enzyme conjugate that binds to the antibody is inversely proportional to the concentration of this compound in the sample.[4] After a washing step to remove unbound substances, a substrate solution is added, and the color development is measured spectrophotometrically. The concentration of this compound in the sample is determined by comparing its absorbance with a standard curve generated from known concentrations of this compound.[4][6]
Data Presentation
Standard Curve
A typical standard curve is generated by plotting the absorbance (or a calculated value like %B/B0) against the corresponding this compound concentration. A four-parameter logistic (4-PL) or log-logit curve fit is recommended for accurate quantification.[4][7]
Table 1: Example of a this compound ELISA Standard Curve
| Standard Concentration (ng/mL) | Mean Absorbance (450 nm) | %B/B0 |
| 0 (B0) | 2.302 | 100% |
| 1.56 | 1.971 | 85.6% |
| 3.13 | 1.712 | 74.4% |
| 6.25 | 1.368 | 59.4% |
| 12.5 | 1.007 | 43.7% |
| 25 | 0.716 | 31.1% |
| 50 | 0.526 | 22.8% |
| 100 | 0.418 | 18.2% |
%B/B0 is calculated as (Mean Absorbance of Standard / Mean Absorbance of 0 ng/mL Standard) x 100. Data is representative and may vary between kits and experiments.[8]
Sample Data
Table 2: Representative this compound Concentrations in Biological Samples
| Sample Type | Reported Normal Range (ng/mL) |
| Plasma | < 1 - 7 |
| Whole Blood | 20 - 200 |
| Urine | 4 - 54 |
These values are for general guidance only and may vary depending on the individual, species, and experimental conditions.[1]
Experimental Protocols
Materials and Reagents
-
This compound ELISA Kit (containing pre-coated 96-well plate, this compound standards, this compound-HRP conjugate, wash buffer, substrate, and stop solution)
-
Biological samples (plasma, serum, urine, cell culture supernatant, tissue homogenate)
-
Precision pipettes and tips
-
Microplate reader capable of measuring absorbance at 450 nm (or 650 nm if TMB is used without a stop solution)[1][4]
-
Distilled or deionized water
-
Vortex mixer
-
Microplate shaker (optional)[1]
Sample Preparation
Proper sample collection and preparation are critical for accurate results. This compound can adhere to glass, so it is recommended to use plasticware.[1]
-
Plasma: Collect blood into tubes containing EDTA as an anticoagulant.[9][10] Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.[9] Aspirate the plasma and store at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.[11]
-
Serum: Collect blood into a serum separator tube. Allow the blood to clot for 2 hours at room temperature or overnight at 4°C.[12] Centrifuge at 1000 x g for 20 minutes.[12] Collect the serum and store as described for plasma.
-
Urine: A 24-hour urine collection or a spontaneous urine sample can be used.[13] To prevent degradation, the collection container should contain 10-15 mL of 6 M HCl.[13] Centrifuge the sample to remove any particulate matter.
-
Cell Culture Supernatants: Centrifuge the cell culture media at 1000 x g for 20 minutes at 2-8°C to remove cells and debris.[9] The supernatant can then be assayed directly or stored.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS (pH 7.4) to remove excess blood.[9] Weigh the tissue and homogenize it in PBS (a common ratio is 1:9, tissue weight to PBS volume).[9] Centrifuge the homogenate at a high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C to pellet cellular debris. The resulting supernatant is used for the assay.
-
Cell Lysates: Wash cells with cold PBS and centrifuge to obtain a cell pellet. Resuspend the pellet in PBS and lyse the cells by sonication or repeated freeze-thaw cycles.[10][11] Centrifuge to remove cellular debris and collect the supernatant.[11]
Assay Procedure
-
Preparation: Bring all reagents and samples to room temperature before use.[1] Prepare the required amount of wash buffer by diluting the concentrate with distilled water as per the kit instructions.
-
Standard and Sample Addition: Add 50 µL of each standard, blank (zero standard), and prepared sample to the appropriate wells of the anti-histamine antibody-coated microplate. It is recommended to run all standards and samples in duplicate or triplicate.[4][6]
-
Competitive Reaction: Add 50 µL of the this compound-HRP conjugate to each well (except for the substrate blank wells, if used).[1]
-
Incubation: Gently mix the plate and incubate for 45 minutes at room temperature (18-30°C).[4] Covering the plate is recommended to prevent evaporation.
-
Washing: After incubation, aspirate or decant the contents of the wells. Wash the wells three to five times with the prepared wash buffer, ensuring complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[1]
-
Substrate Addition: Add 100-150 µL of the TMB substrate solution to each well.[4]
-
Color Development: Incubate the plate in the dark at room temperature for 15-30 minutes.[4][13] Monitor the color development.
-
Stopping the Reaction: Add 50-100 µL of the stop solution to each well. The color will change from blue to yellow.[8]
-
Absorbance Measurement: Read the absorbance of each well within 10-15 minutes of adding the stop solution, using a microplate reader set to 450 nm.[5][8]
Data Analysis
-
Calculate Mean Absorbance: Average the duplicate or triplicate absorbance readings for each standard, control, and sample.
-
Subtract Background: Subtract the mean absorbance of the blank (if applicable) from all other readings.
-
Generate Standard Curve: Plot the mean absorbance (or %B/B0) for each standard on the y-axis against its corresponding concentration on the x-axis. Use a four-parameter logistic (4-PL) or a log-logit curve-fitting model to generate the standard curve.[1][4]
-
Calculate Sample Concentrations: Interpolate the this compound concentration of the unknown samples from the standard curve.[6]
-
Apply Dilution Factor: If samples were diluted, multiply the calculated concentration by the dilution factor to obtain the final concentration in the original sample.[6]
Visualization of Key Processes
This compound ELISA Workflow
Caption: Workflow for the this compound competitive ELISA protocol.
This compound Signaling Pathways
Caption: Simplified overview of this compound receptor signaling pathways.
References
- 1. nwlifescience.com [nwlifescience.com]
- 2. researchgate.net [researchgate.net]
- 3. This compound receptor - Wikipedia [en.wikipedia.org]
- 4. neogen.com [neogen.com]
- 5. ldn.de [ldn.de]
- 6. ELISA Analysis: How to Read and Analyze ELISA Data | R&D Systems [rndsystems.com]
- 7. assaygenie.com [assaygenie.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. file.elabscience.com [file.elabscience.com]
- 10. kamiyabiomedical.com [kamiyabiomedical.com]
- 11. resources.amsbio.com [resources.amsbio.com]
- 12. Human this compound (HIS) Elisa Kit – AFG Scientific [afgsci.com]
- 13. sceti.co.jp [sceti.co.jp]
Application Notes and Protocols for Experimental Induction of Histamine Release Using Substance P Analogs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the experimental induction of histamine release using Substance P (SP) and its analogs. This document outlines the key concepts, provides detailed protocols for relevant experiments, summarizes quantitative data, and illustrates the underlying signaling pathways and experimental workflows.
Introduction
Substance P, an eleven-amino acid neuropeptide, is a potent mediator of neurogenic inflammation.[1][2] It is known to induce the release of this compound from mast cells, a critical event in the initiation of inflammatory and allergic responses.[1][3][4] The study of SP-induced this compound release is crucial for understanding the pathophysiology of various inflammatory conditions, including asthma, allergic rhinitis, and skin disorders, and for the development of novel therapeutic agents.[5][6] This document details the use of SP and its analogs as tools to investigate these processes in both in vitro and in vivo models.
Key Substance P Analogs and Their Activity
The ability of Substance P to induce this compound release is dependent on its structure, with both the N-terminal and C-terminal portions of the peptide being important for its activity.[7] Various synthetic analogs and fragments of SP have been used to probe the structural requirements for mast cell activation.
| Analog/Fragment | Activity in this compound Release | Reference |
| Substance P (SP) | Potent inducer of this compound release. | [3][5][7][8][9] |
| [D-Pro4,D-Trp7,9,10] SP4-11 | Inhibits SP-induced this compound release. | [7] |
| SP(1-9)-COOH | Retains the ability to activate MRGPRX2 and induce this compound release, albeit with reduced potency compared to full-length SP. | [10] |
| SP(1-7)-COOH | Does not produce significant MRGPRX2 activation. | [10] |
| Physalaemin, Eledoisin, Neurokinin A, Neurokinin B | Exhibit low this compound-releasing activity compared to Substance P. | [7] |
Signaling Pathway of Substance P-Induced this compound Release
Substance P-induced this compound release from human skin mast cells is a rapid process, often completed within 10-20 seconds.[7] The signaling cascade is initiated by the binding of Substance P to its receptor on the mast cell surface. While the classical high-affinity receptor for SP is the neurokinin-1 receptor (NK1R), studies suggest that on mast cells, SP primarily acts through the Mas-related G protein-coupled receptor X2 (MRGPRX2).[10][11]
The activation of this receptor triggers a downstream signaling cascade involving G-proteins and protein kinase C (PKC).[12] This process is largely independent of extracellular calcium but requires intact glycolysis and oxidative phosphorylation.[7][8]
Substance P signaling pathway leading to this compound release from mast cells.
Experimental Protocols
In Vitro this compound Release from Isolated Mast Cells
This protocol describes the induction and measurement of this compound release from isolated mast cells, a common in vitro model.
1. Mast Cell Isolation:
-
Source: Peritoneal mast cells from rats or mice, or human mast cells derived from skin or lung tissue.[5][13]
-
Procedure:
-
For rodent peritoneal mast cells, inject buffer (e.g., Hanks' Balanced Salt Solution) into the peritoneal cavity, gently massage the abdomen, and then aspirate the fluid.
-
For human mast cells, tissue samples are enzymatically digested (e.g., with collagenase and hyaluronidase) to obtain a single-cell suspension.
-
Purify the mast cells using density gradient centrifugation (e.g., with Percoll).
-
2. This compound Release Assay:
-
Wash the isolated mast cells with a suitable buffer (e.g., Tyrode's buffer).
-
Resuspend the cells to a final concentration of approximately 1-5 x 10^5 cells/mL.
-
Pre-incubate the cell suspension at 37°C for 10-15 minutes.
-
Add various concentrations of Substance P or its analogs to the cell suspension. Include a negative control (buffer only) and a positive control for maximal this compound release (e.g., cell lysis with Triton X-100 or stimulation with compound 48/80).
-
Incubate for 15-30 minutes at 37°C. The release is rapid, often peaking within the first minute.[8][9]
-
Stop the reaction by placing the tubes on ice and centrifuging to pellet the cells.
-
Collect the supernatant for this compound measurement.
3. This compound Quantification:
-
Fluorometric Assay: This is a sensitive and widely used method.[14]
-
Mix the supernatant with o-phthaldialdehyde (OPT) in a basic solution.
-
After a short incubation, the reaction is stopped by acidification.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~450 nm.
-
Quantify the this compound concentration by comparing the fluorescence to a standard curve prepared with known concentrations of this compound.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA): Commercial ELISA kits are readily available and offer high specificity and sensitivity.[15] Follow the manufacturer's instructions for the assay.
4. Data Analysis:
Calculate the percentage of this compound release for each sample using the following formula:
% this compound Release = [(Sample this compound - Spontaneous Release) / (Total this compound - Spontaneous Release)] x 100
-
Spontaneous Release: this compound in the supernatant of the negative control.
-
Total this compound: this compound content after cell lysis.
References
- 1. Substance P-induced this compound release in human cutaneous mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Release of this compound by substance P - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Flare and itch induced by substance P in human skin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substance P induces this compound release from human pulmonary mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Substance-P-induced this compound release from human nasal mucosa in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of neuropeptide-induced this compound release from human dispersed skin mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The effects of substance P on this compound and 5-hydroxytryptamine release in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of substance P on this compound and 5-hydroxytryptamine release in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
- 11. Intradermal substance P as a challenge agent in healthy individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substance P activates the release of this compound from human skin mast cells through a pertussis toxin-sensitive and protein kinase C-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Structural requirements for mast cell triggering by substance P-like peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. tandfonline.com [tandfonline.com]
- 15. nwlifescience.com [nwlifescience.com]
Application Notes and Protocols for Preclinical Animal Models of Allergic Disease: Investigating the Role of Histamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Allergic diseases, such as asthma and allergic rhinitis, are characterized by a T-helper 2 (Th2) cell-driven inflammatory response to common environmental allergens. Histamine, a key mediator released primarily from mast cells and basophils upon allergen exposure, plays a pivotal role in the pathophysiology of these conditions.[1][2] It exerts its effects through four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R), leading to a cascade of events that manifest as the clinical symptoms of allergy.[3][4] Understanding the intricate role of this compound in allergic inflammation is crucial for the development of novel therapeutic interventions. Preclinical animal models are indispensable tools for this purpose, allowing for the controlled investigation of disease mechanisms and the evaluation of potential drug candidates.
This document provides detailed application notes and protocols for two widely used preclinical models of allergic disease: the Ovalbumin (OVA)-induced allergic asthma model in mice and the Passive Cutaneous Anaphylaxis (PCA) model. These models are instrumental in elucidating the contribution of this compound to allergic pathophysiology and for screening the efficacy of antihistaminic compounds.
Key Preclinical Animal Models
Ovalbumin (OVA)-Induced Allergic Asthma Mouse Model
The OVA-induced allergic asthma model is a robust and highly cited model that recapitulates key features of human asthma, including airway hyperresponsiveness (AHR), eosinophilic airway inflammation, and elevated serum IgE levels.[5] This model is particularly useful for studying the role of this compound in airway inflammation and bronchoconstriction.
Experimental Workflow:
Passive Cutaneous Anaphylaxis (PCA) Model
The PCA model is a classic in vivo assay for studying IgE-mediated mast cell degranulation and the subsequent release of vasoactive mediators like this compound. It is a rapid and reproducible model to assess the efficacy of anti-allergic and antihistaminic compounds.
Experimental Workflow:
Data Presentation
The following tables summarize quantitative data from studies utilizing these models to investigate the role of this compound.
Table 1: Effect of H4 Receptor Antagonist on Inflammatory Cells in BALF of OVA-Induced Asthmatic Mice
| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^5) | Monocytes (x10^5) | Neutrophils (x10^5) | Lymphocytes (x10^5) |
| Vehicle | 5.8 ± 0.6 | 3.9 ± 0.5 | 0.8 ± 0.1 | 0.4 ± 0.1 | 0.7 ± 0.1 |
| JNJ 7777120 (H4R Antagonist) | 3.1 ± 0.4* | 1.5 ± 0.3 | 0.6 ± 0.1 | 0.3 ± 0.1 | 0.7 ± 0.1 |
| Anti-IL-13 | 2.5 ± 0.3 | 0.8 ± 0.2** | 0.7 ± 0.1 | 0.3 ± 0.1 | 0.7 ± 0.1 |
*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 compared to vehicle-treated animals.
Table 2: Effect of H4 Receptor Antagonist on Th2 Cytokine Levels in BALF of OVA-Induced Asthmatic Mice
| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |
| Vehicle | 25 ± 5 | 150 ± 20 | 800 ± 100 |
| JNJ 7777120 (H4R Antagonist - 50 mg/kg) | 10 ± 3* | 60 ± 15 | 350 ± 75 |
| Anti-IL-13 | 20 ± 4 | 120 ± 18 | 150 ± 50** |
*Data are presented as mean ± SEM. *P < 0.05, *P < 0.01 compared to vehicle-treated animals.
Table 3: Plasma this compound Levels in OVA-Sensitized Mice
| Treatment Group | Plasma this compound (ng/mL) |
| Control (Saline) | 10.5 ± 2.1 |
| OVA-Sensitized | 25.8 ± 4.3* |
*Data are presented as mean ± SEM. P < 0.05 compared to control group.
Table 4: Effect of H1 Receptor Antagonist (Mepyramine) on BALF Eosinophils in OVA-Induced Asthmatic Mice
| Treatment Group | Eosinophils (x10^4 cells) |
| Vehicle/Saline | 0 ± 0 |
| Vehicle/OVA | 15.0 ± 5.9 |
| Mepyramine (20 mg/kg)/OVA | 4.1 ± 1.5* |
*Data are presented as mean ± SEM. P < 0.05 compared to Vehicle/OVA group.[6]
This compound Signaling Pathways in Allergic Inflammation
This compound's pro-inflammatory effects are mediated through the activation of its receptors, primarily H1R and H4R, on various immune and non-immune cells.
This compound H1 Receptor Signaling Pathway:
This compound H4 Receptor Signaling Pathway:
References
- 1. tandfonline.com [tandfonline.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. The Role of this compound and this compound Receptors in Mast Cell-Mediated Allergy and Inflammation: The Hunt for New Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Establishment of different experimental asthma models in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Modulation of airway hyperresponsiveness and eosinophilia by selective this compound and 5-HT receptor antagonists in a mouse model of allergic asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chemical Inhibition of Histamine Synthesis Using α-Fluoromethylhistidine (α-FMH)
For Researchers, Scientists, and Drug Development Professionals
Introduction
α-Fluoromethylhistidine (α-FMH) is a potent and specific irreversible inhibitor of histidine decarboxylase (HDC), the sole enzyme responsible for the biosynthesis of histamine from L-histidine.[1][2] As a "suicide inhibitor," α-FMH is converted by HDC into a reactive intermediate that covalently binds to the enzyme's active site, leading to its inactivation. This targeted inhibition makes α-FMH an invaluable tool for elucidating the physiological and pathological roles of this compound in various biological systems. These application notes provide comprehensive protocols and data for researchers utilizing α-FMH to investigate the histaminergic system.
Mechanism of Action
α-FMH acts as a mechanism-based inactivator of HDC. The enzyme processes α-FMH as it would its natural substrate, histidine. This enzymatic conversion generates a reactive intermediate that then forms a covalent bond with a key amino acid residue within the HDC active site, rendering the enzyme permanently non-functional.[1][2] This irreversible inhibition leads to a time-dependent depletion of this compound pools in tissues with active this compound synthesis.
References
Measuring Mast Cell and Basophil Degranulation: Application Notes and Protocols for the β-Hexosaminidase Release Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to measuring β-hexosaminidase release as a key marker for mast cell and basophil degranulation. This process is central to the inflammatory and allergic response, making its quantification a critical tool in immunology research and the development of anti-allergic and anti-inflammatory therapeutics.
Introduction to Degranulation and β-Hexosaminidase
Mast cells and basophils are crucial effector cells of the immune system. Upon activation by stimuli such as allergens cross-linking IgE bound to the high-affinity IgE receptor (FcεRI), these cells release the contents of their cytoplasmic granules in a process known as degranulation.[1][2] These granules contain a host of pre-formed inflammatory mediators, including histamine, proteases (like tryptase and chymase), and β-hexosaminidase.[3][4] The release of these mediators initiates the physiological responses associated with allergic reactions and inflammation.
β-Hexosaminidase is a lysosomal enzyme abundantly stored in the granules of mast cells and basophils.[5] It is released in parallel with this compound and other mediators, serving as a stable and reliable marker for quantifying the extent of degranulation.[6] Assaying for β-hexosaminidase activity in the cell supernatant provides a robust and convenient method to assess mast cell and basophil activation in vitro.[7]
Principle of the Assay
The β-hexosaminidase assay is an enzyme activity assay that measures the amount of β-hexosaminidase released from cells into the surrounding medium. The principle relies on the enzymatic cleavage of a synthetic substrate by β-hexosaminidase, which results in the production of a detectable product. The quantity of the product formed is directly proportional to the amount of enzyme released, and therefore, to the degree of degranulation.[7][8]
Two primary types of substrates are used, leading to two different detection methods:
-
Colorimetric Assay: Utilizes a chromogenic substrate, such as p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG). The enzymatic reaction releases p-nitrophenol, a yellow-colored product that can be quantified by measuring its absorbance at approximately 405 nm.[7]
-
Fluorometric Assay: Employs a fluorogenic substrate, like 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG). The reaction yields the fluorescent product 4-methylumbelliferone (B1674119) (4-MU), which can be measured with a fluorometer at an excitation wavelength of around 365 nm and an emission wavelength of about 450 nm.[7][8]
Choosing the Right Assay: Colorimetric vs. Fluorometric
Both colorimetric and fluorometric assays are widely used for measuring β-hexosaminidase release. The choice between them often depends on the specific experimental needs, available equipment, and desired sensitivity.
Colorimetric assays are generally simple, cost-effective, and suitable for applications where the expected level of degranulation is relatively high.[9] They can be performed using a standard spectrophotometer or plate reader.
Fluorometric assays offer significantly higher sensitivity and a broader dynamic range, making them ideal for detecting low levels of degranulation or for high-throughput screening (HTS) applications where small sample volumes are used.[10] However, they require a fluorometer for detection.
Quantitative Comparison of Assay Formats
The following table summarizes the key quantitative parameters of the colorimetric and fluorometric β-hexosaminidase assays to aid in selecting the most appropriate method for your research.
| Feature | Colorimetric Assay | Fluorometric Assay |
| Principle | Absorbance measurement of a colored product (p-nitrophenol).[7] | Fluorescence measurement of a fluorescent product (4-methylumbelliferone).[7] |
| Substrate | p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG).[7] | 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG).[7] |
| Detection Wavelength | ~405 nm.[7] | Excitation: ~365 nm / Emission: ~450 nm.[11] |
| Sensitivity | Lower, suitable for moderate to high degranulation levels.[10] | Higher, ideal for low degranulation levels and HTS.[10] |
| Dynamic Range | Narrower.[10] | Broader.[10] |
| Assay Time | Typically 60-90 minutes incubation for the enzymatic reaction.[12] | Generally shorter incubation times (15-60 minutes) due to higher sensitivity.[6][11] |
| Equipment | Spectrophotometer or microplate reader with absorbance capabilities.[9] | Fluorometer or microplate reader with fluorescence capabilities.[9] |
| Cost | Generally lower cost for reagents and equipment.[9] | Higher cost for substrates and specialized equipment.[9] |
| Throughput | Amenable to 96-well format for moderate throughput. | Well-suited for 96- and 384-well formats for high-throughput screening.[6] |
| Typical Degranulation | Spontaneous release: 2-5%; Stimulated release: 20-60%.[3][13] | Spontaneous release: <5%; Stimulated release: can be detected at lower levels. |
Experimental Protocols
The following are detailed protocols for performing both colorimetric and fluorometric β-hexosaminidase release assays using the rat basophilic leukemia (RBL-2H3) cell line, a widely accepted model for studying mast cell degranulation.[14]
Protocol 1: Colorimetric Measurement of β-Hexosaminidase Release
This protocol is adapted from various sources and provides a robust method for quantifying degranulation via absorbance measurement.[3][12]
Materials
-
RBL-2H3 cells
-
Complete cell culture medium (e.g., MEM with 10% FBS, penicillin/streptomycin)
-
Anti-DNP IgE
-
DNP-BSA (antigen)
-
Tyrode's Buffer (or HEPES buffer)
-
p-nitrophenyl-N-acetyl-β-D-glucosaminide (pNAG)
-
Citrate (B86180) buffer (0.1 M, pH 4.5)
-
Stop buffer (0.1 M Carbonate/Bicarbonate buffer, pH 10.0 or 0.4 M Glycine, pH 10.7)[3][8]
-
Triton X-100 (0.1% in buffer)
-
96-well flat-bottom plates
-
Microplate reader capable of measuring absorbance at 405 nm
Reagent Preparation
-
pNAG Substrate Solution (1 mM): Dissolve pNAG in 0.1 M citrate buffer (pH 4.5) to a final concentration of 1 mM. This solution should be prepared fresh. Sonication may be required to fully dissolve the pNAG.[8][12]
-
Stop Buffer: Prepare a 0.1 M Carbonate/Bicarbonate buffer and adjust the pH to 10.0, or a 0.4 M Glycine solution and adjust the pH to 10.7.[3]
Cell Culture and Stimulation (RBL-2H3 cells)
-
Cell Seeding: Seed RBL-2H3 cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[8]
-
Sensitization: Sensitize the cells by incubating them with 0.5 µg/mL of anti-DNP IgE in complete medium for 18-24 hours.[8][14]
-
Washing: After sensitization, gently wash the cells twice with warm Tyrode's buffer to remove unbound IgE.[8]
-
Compound Treatment (Optional): If testing inhibitory compounds, add them to the respective wells and incubate for the desired time (e.g., 30 minutes at 37°C).[8]
-
Degranulation Induction: To induce degranulation, add the antigen (e.g., 100 ng/mL DNP-BSA) to the appropriate wells.[8]
-
Negative Control (Spontaneous Release): Add buffer only.
-
Positive Control (Stimulated Release): Add antigen.
-
Total Release (Lysate): Add 0.1% Triton X-100 to a separate set of wells to lyse the cells completely.
-
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
Assay Procedure
-
Stop Reaction and Pellet Cells: After incubation, stop the degranulation reaction by placing the plate on ice. Centrifuge the plate at 300 x g for 5 minutes at 4°C to pellet the cells.[8]
-
Collect Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Add Substrate: Add 50 µL of the pNAG substrate solution to each well containing the supernatant.
-
Incubate: Incubate the plate at 37°C for 60-90 minutes.[12]
-
Stop Enzymatic Reaction: Stop the reaction by adding 150 µL of stop buffer to each well. A yellow color will develop.[8]
-
Read Absorbance: Measure the absorbance at 405 nm using a microplate reader.
Data Analysis
Calculate the percentage of β-hexosaminidase release for each sample using the following formula:
% Release = [(Sample Absorbance - Spontaneous Release Absorbance) / (Total Release Absorbance - Spontaneous Release Absorbance)] x 100
Protocol 2: Fluorometric Measurement of β-Hexosaminidase Release
This protocol offers higher sensitivity and is suitable for detecting subtle changes in degranulation.[11][15]
Materials
-
RBL-2H3 cells and culture reagents (as in Protocol 1)
-
Anti-DNP IgE
-
DNP-BSA
-
Tyrode's Buffer (or HEPES buffer)
-
4-methylumbelliferyl-N-acetyl-β-D-glucosaminide (MUG)
-
Assay Buffer (e.g., 0.1 M citrate buffer, pH 4.5)
-
Neutralization/Stop Buffer (e.g., 0.1 M Tris, pH 9.0 or 0.4 M Glycine, pH 10.7)[3][11]
-
Triton X-100 (0.1% in buffer)
-
Black 96-well flat-bottom plates
-
Fluorometric microplate reader (Excitation: ~365 nm, Emission: ~450 nm)
Reagent Preparation
-
MUG Substrate Solution: Prepare a working solution of MUG in the assay buffer at the desired concentration (e.g., 1X as per commercial kit instructions or a pre-determined optimal concentration).[11] Protect from light.
-
Stop Buffer: Prepare the appropriate stop buffer and adjust the pH.
Cell Culture and Stimulation (RBL-2H3 cells)
Follow the same steps for cell seeding, sensitization, washing, optional compound treatment, and degranulation induction as described in Protocol 1.
Assay Procedure
-
Stop Reaction and Pellet Cells: After the 30-60 minute incubation for degranulation, stop the reaction on ice and centrifuge the plate at 300 x g for 5 minutes at 4°C.
-
Collect Supernatant: Carefully transfer 50 µL of the supernatant from each well to a black 96-well plate.[11]
-
Add Substrate: Add 50 µL of the MUG substrate solution to each well.[11]
-
Incubate: Incubate the plate at 37°C for 15-60 minutes, protected from light.[11] The optimal incubation time should be determined empirically.
-
Stop Enzymatic Reaction: Add 100 µL of stop buffer to each well.[11]
-
Read Fluorescence: Measure the fluorescence at an excitation wavelength of ~365 nm and an emission wavelength of ~450 nm.[11]
Data Analysis
Calculate the percentage of β-hexosaminidase release using the same formula as in the colorimetric assay, substituting absorbance values with fluorescence intensity values:
% Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total Release Fluorescence - Spontaneous Release Fluorescence)] x 100
Signaling Pathways
IgE-Mediated Mast Cell Degranulation Pathway
The primary signaling pathway leading to mast cell degranulation is initiated by the cross-linking of FcεRI receptors by an allergen-IgE complex.[16] This event triggers a cascade of intracellular signaling events, culminating in the release of granular contents. The key steps are outlined below.[17]
Caption: IgE-mediated mast cell degranulation signaling cascade.
Experimental Workflows
The following diagrams illustrate the logical flow of the colorimetric and fluorometric β-hexosaminidase release assays.
Colorimetric Assay Workflow
References
- 1. Hexosaminidase assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. antozyme.com [antozyme.com]
- 9. Colorimetric vs Fluorometric assay: Which is better for sensitivity? [eureka.patsnap.com]
- 10. Mast Cell Biology: Introduction and Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 11. FcεR1 Signal pathway - Creative Biolabs [creativebiolabs.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Studies on the Degranulation of RBL-2H3 Cells Induced by Traditional Chinese Medicine Injections [scirp.org]
- 15. Deciphering the structure and function of FcεRI/mast cell axis in the regulation of allergy and anaphylaxis: a functional genomics paradigm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols: Histamine Analysis in Whole Blood vs. Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histamine is a critical biogenic amine involved in a myriad of physiological and pathological processes, including allergic reactions, inflammatory responses, gastric acid secretion, and neurotransmission.[1] Accurate quantification of this compound in biological matrices is paramount for both clinical diagnostics and research in drug development. The choice between whole blood and plasma as the sample matrix is a critical pre-analytical decision that significantly impacts the interpretation of results. This document provides a detailed comparison of sample preparation methods for this compound analysis in whole blood versus plasma, complete with experimental protocols and quantitative data to guide the selection of the most appropriate matrix for your research needs.
Whole blood contains this compound primarily stored within the granules of mast cells and basophils.[1][2] Analysis of whole blood provides an indication of the total this compound content and the body's capacity to release this mediator.
Plasma , on the other hand, represents the cell-free fluid portion of the blood and contains this compound that has been actively released from cells.[3] Plasma this compound levels are therefore a better indicator of acute allergic or inflammatory events.[3]
Data Presentation: Whole Blood vs. Plasma for this compound Analysis
The following table summarizes key quantitative parameters for this compound analysis in whole blood and plasma.
| Parameter | Whole Blood | Plasma | Rationale for Difference |
| Typical Reference Range | 12 - 127 ng/mL[1][4][5] | ≤1.8 ng/mL[5] | Whole blood includes this compound stored in basophils and mast cells, leading to higher concentrations. Plasma reflects only the released, circulating this compound. |
| Clinical Significance | Reflects total this compound storage; useful for monitoring mast cell activation disorders.[6] | Indicates acute this compound release; valuable in diagnosing anaphylaxis and other immediate hypersensitivity reactions.[3][7] | The choice of matrix depends on whether the goal is to assess this compound storage capacity or recent release events. |
| Sample Stability | Requires immediate processing or freezing to prevent ex vivo this compound release from cells.[6] | Generally more stable than whole blood if separated from cells promptly. | The presence of this compound-containing cells in whole blood makes it more susceptible to pre-analytical variations. |
| LC-MS/MS LOD/LOQ | Generally in the low ng/mL range. | Can achieve lower detection limits (e.g., 0.2 µg/L or 0.2 ng/mL).[8] | The cleaner matrix of plasma allows for higher sensitivity in analytical methods. |
| Recovery Rates (LC-MS/MS) | Typically >85% with appropriate extraction methods. | Often higher, in the range of 93.6% to 102.8%.[8] | The simpler matrix of plasma results in more efficient extraction and less matrix interference. |
Mandatory Visualizations
This compound Signaling Pathways
This compound exerts its effects by binding to four distinct G-protein coupled receptors (GPCRs): H1, H2, H3, and H4. Each receptor is coupled to different intracellular signaling cascades, leading to a variety of cellular responses.
Caption: Overview of this compound receptor signaling pathways.
Experimental Workflow: Whole Blood vs. Plasma Sample Preparation
The following diagram illustrates the key differences in the sample preparation workflows for this compound analysis in whole blood and plasma.
Caption: Comparative workflow for whole blood and plasma sample preparation.
Experimental Protocols
Protocol 1: Sample Collection and Handling (Pre-analytical Considerations)
Proper sample collection and handling are crucial for accurate this compound determination.
-
Patient Preparation: Instruct patients to avoid antihistamines and other medications that may interfere with this compound levels for at least 24 hours prior to sample collection.[9] A fasting sample is often recommended.[10]
-
Blood Collection:
-
Use a green-top (heparin) tube for blood collection.[6] Do not use EDTA tubes.
-
Gently invert the tube several times to ensure proper mixing with the anticoagulant.
-
-
Immediate Processing:
-
For Plasma: Centrifuge the blood sample at approximately 1000 x g for 10 minutes at 4°C as soon as possible after collection.[11] Carefully aspirate the plasma supernatant without disturbing the buffy coat and transfer it to a clean polypropylene (B1209903) tube.
-
For Whole Blood: Proceed directly to the extraction protocol or freeze the sample immediately.
-
-
Storage:
Protocol 2: this compound Extraction from Whole Blood by Protein Precipitation
This protocol is designed for the extraction of total this compound from whole blood for subsequent analysis by LC-MS/MS or HPLC.
-
Sample Thawing: If frozen, thaw the whole blood sample on ice.
-
Cell Lysis (Optional but Recommended): To ensure the release of intracellular this compound, lyse the blood cells by freeze-thawing the sample three times or by sonication on ice.
-
Protein Precipitation:
-
Centrifugation: Centrifuge the sample at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.[15]
-
Supernatant Collection: Carefully transfer the supernatant to a new tube without disturbing the pellet.
-
Drying and Reconstitution (Optional): For increased sensitivity, the supernatant can be dried under a stream of nitrogen and reconstituted in a smaller volume of the initial mobile phase for LC-MS/MS analysis.
-
Analysis: The sample is now ready for injection into the analytical system.
Protocol 3: this compound Extraction from Plasma by Protein Precipitation
This protocol is suitable for the extraction of circulating this compound from plasma.
-
Sample Thawing: If frozen, thaw the plasma sample on ice.
-
Protein Precipitation:
-
Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.[15]
-
Supernatant Collection: Transfer the supernatant to a new tube.
-
Analysis: The extract is ready for analysis by LC-MS/MS or HPLC.
Protocol 4: Pre-column Derivatization of this compound with o-Phthalaldehyde (OPA) for HPLC-Fluorescence Detection
This protocol is for the derivatization of this compound in the prepared extracts for analysis by HPLC with fluorescence detection.
-
Reagent Preparation:
-
OPA Stock Solution (25 mM): Dissolve 17 mg of OPA in 0.5 mL of methanol. Add 0.5 mL of 1.25 M sodium sulfite (B76179) and 4 mL of 0.1 M borax (B76245) buffer (pH 10.4). Store at 4°C for up to 3 days.[18]
-
Working Solution: Dilute the stock solution 1:5 with 0.1 M borax buffer (pH 10.4) just before use.[18]
-
-
Derivatization Reaction:
-
Analysis: Immediately inject an appropriate volume of the derivatized sample into the HPLC system. The fluorescent derivative is detected at an excitation wavelength of approximately 350 nm and an emission wavelength of around 440 nm.[19]
Note: The stability of the OPA-histamine complex can be variable, so consistent timing between derivatization and injection is crucial for reproducible results.
References
- 1. intercoastalhealth.com [intercoastalhealth.com]
- 2. news-medical.net [news-medical.net]
- 3. e-century.us [e-century.us]
- 4. This compound H1 receptor - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. distantreader.org [distantreader.org]
- 7. This compound quantification in human plasma using high resolution accurate mass LC-MS technology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Development of a UHPLC-MS/MS method for the determination of plasma this compound in various mammalian species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. akademisains.gov.my [akademisains.gov.my]
- 10. Frontiers | Physiological implications of biased signaling at this compound H2 receptors [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Development and validation of a liquid-chromatography tandem mass spectrometry method to determine in vitro and in vivo this compound release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound H2 receptor mediated dual signaling: mapping of structural requirements using beta2 adrenergic chimeric receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. agilent.com [agilent.com]
- 15. a protein precipitation extraction method [protocols.io]
- 16. The this compound H3 receptor modulates dopamine D2 receptor–dependent signaling pathways and mouse behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. documents.thermofisher.com [documents.thermofisher.com]
- 18. Determination of this compound by High-Performance Liquid Chromatography After Precolumn Derivatization with o-Phthalaldehyde-Sulfite - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Molecular and biochemical pharmacology of the this compound H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
optimizing incubation time and temperature for mast cell stimulation assays
Welcome to our technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize incubation time and temperature for your mast cell stimulation assays.
Frequently Asked Questions (FAQs)
Q1: What is the optimal incubation temperature for mast cell stimulation assays?
A1: The generally recommended incubation temperature for mast cell stimulation is 37°C.[1][2][3][4][5][6][7][8][9][10] This temperature mimics physiological conditions and is crucial for optimal enzymatic activity and cellular responses. All incubations should be performed in a humidified incubator with 5% CO2 to maintain appropriate pH and prevent sample evaporation.[1]
Q2: How long should I incubate my mast cells for degranulation assays?
A2: The optimal incubation time for degranulation assays, which measure the release of pre-formed mediators like histamine and β-hexosaminidase, can vary depending on the mast cell type and the stimulus used. However, a common range is between 10 and 60 minutes. For instance, with anti-IgE stimulation, maximum degranulation of human lung mast cells has been observed at 10 minutes.[2] Other protocols for IgE-mediated degranulation in RBL-2H3 cells suggest a 15-minute incubation.[7] For general degranulation assays measuring β-hexosaminidase, incubation times of 30 minutes are frequently cited.[3][4][5][6][10][11][12] Some protocols may extend this to 1-2 hours.[4][8]
Q3: What are the recommended incubation times for measuring newly synthesized mediators like cytokines and eicosanoids?
A3: The release of newly synthesized mediators requires more time for gene expression and protein synthesis. For eicosanoids (e.g., PGD2, LTC4), an incubation of 20-30 minutes at 37°C is often sufficient.[1][6] For cytokines and chemokines, a longer incubation period is necessary. Optimal mRNA detection is generally achieved between 2-4 hours, while protein detection is optimal between 4-8 hours.[1] It is recommended to perform a time-course experiment to determine the optimal incubation time for each specific cytokine of interest.[1]
Q4: Should I pre-incubate my cells before adding the stimulus?
A4: Yes, a pre-incubation step is often recommended to allow the cells to equilibrate to the activation temperature. A short pre-incubation of 5-10 minutes at 37°C after plating and before adding the stimulus is a common practice.[1][6] Some protocols for human lung mast cells suggest a 30-minute pre-incubation in fresh serum-free media prior to adding the stimulus to enhance the degranulation response.[2]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low Mediator Release | Suboptimal Incubation Time: The incubation period may be too short for the specific mediator being measured. | For degranulation (this compound, β-hexosaminidase), ensure at least a 10-30 minute incubation. For cytokines, extend the incubation to 4-8 hours. It is advisable to perform a time-course experiment to determine the peak release for your specific setup.[1][2] |
| Suboptimal Temperature: Incubation temperature is below 37°C. | Ensure your incubator is calibrated and consistently maintains 37°C. Use pre-warmed buffers and media to avoid temperature shocks to the cells.[1][2] | |
| High Spontaneous Release (High Background) | Cell Stress: Cells may be stressed due to improper handling, temperature fluctuations, or prolonged incubation. | Handle cells gently, avoid vigorous pipetting, and use pre-warmed media. Optimize incubation time; excessively long incubations can lead to increased spontaneous release. Ensure cells are healthy and viable before starting the assay. |
| Contamination: Bacterial or fungal contamination can lead to non-specific cell activation. | Maintain sterile technique throughout the experiment and regularly check cell cultures for any signs of contamination. | |
| Inconsistent Results Between Experiments | Variability in Incubation Parameters: Inconsistent incubation times or temperature fluctuations between experiments. | Strictly adhere to the optimized incubation time and temperature for all experiments. Use a calibrated and reliable incubator. Ensure consistent pre-incubation steps. |
| Cell Passage Number: High passage numbers of cell lines like RBL-2H3 can lead to reduced this compound release capacity. | Use cells within a recommended passage number range and regularly thaw fresh vials of cells. |
Experimental Protocols
Protocol 1: β-Hexosaminidase Release Assay for Degranulation
This protocol is adapted from various sources for measuring the release of the granular enzyme β-hexosaminidase from mast cells.[1][4][5][6][11][13]
-
Cell Seeding: Seed mast cells (e.g., RBL-2H3, BMMCs, or human mast cells) in a 96-well plate at an appropriate density and allow them to adhere if necessary.
-
Sensitization (for IgE-mediated stimulation): If applicable, sensitize the cells with an optimal concentration of IgE (e.g., 100 ng/mL) overnight in a humidified incubator at 37°C and 5% CO2.[1]
-
Washing: The next day, gently wash the cells three times with a pre-warmed buffer (e.g., HEPES or Tyrode's buffer) to remove excess IgE.[1]
-
Pre-incubation: Add pre-warmed buffer to each well and incubate the plate at 37°C for 5-10 minutes to allow the cells to equilibrate.[1][6]
-
Stimulation: Add the stimulus (e.g., antigen, calcium ionophore, or other secretagogues) to the appropriate wells. Include controls for spontaneous release (buffer only) and total release (cell lysate).
-
Incubation: Incubate the plate at 37°C for 30 minutes.[4][5][6][11][12]
-
Sample Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant, which contains the released β-hexosaminidase.
-
Enzyme Assay: Transfer the supernatant to a new plate. To determine the total enzyme content, lyse the cells remaining in the original plate with a lysis buffer (e.g., 0.1% Triton X-100).[1] Add a substrate solution (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide, PNAG) to both the supernatant and lysate samples.
-
Incubation for Assay: Incubate the substrate reaction at 37°C for 60-90 minutes.[1][5][6]
-
Stop Reaction and Read: Stop the reaction with a stop solution (e.g., 0.4 M Glycine buffer) and measure the absorbance at the appropriate wavelength (e.g., 405 nm).
Protocol 2: Cytokine Release Assay
This protocol outlines the general steps for measuring cytokine release from stimulated mast cells.[1]
-
Cell Preparation and Sensitization: Prepare and sensitize mast cells as described in Protocol 1.
-
Stimulation: Add the stimulus to the cells.
-
Incubation: Incubate the cells at 37°C in a humidified 5% CO2 incubator for 4-8 hours.[1] The optimal time should be determined empirically for each cytokine.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the cell-free supernatant.
-
Cytokine Measurement: Measure the concentration of the cytokine of interest in the supernatant using a suitable method, such as an ELISA or a multiplex bead-based assay, according to the manufacturer's instructions.
Visualizations
Caption: Workflow for mast cell stimulation assays.
Caption: Troubleshooting flowchart for suboptimal mediator release.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. abmgood.com [abmgood.com]
- 6. researchgate.net [researchgate.net]
- 7. Inhibition of the IgE-Mediated Activation of RBL-2H3 Cells by TIPP, a Novel Thymic Immunosuppressive Pentapeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. An optimized protocol for the generation and functional analysis of human mast cells from CD34+ enriched cell populations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. abmgood.com [abmgood.com]
- 13. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
common pitfalls and solutions for the β-hexosaminidase degranulation assay
Welcome to the technical support center for the β-hexosaminidase degranulation assay. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses common issues encountered during the β-hexosaminidase degranulation assay in a simple question-and-answer format.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or very low color/fluorescence change in stimulated wells | 1. Compromised cell viability: Cells may be unhealthy or dead. 2. Sub-optimal cell age: Older cell cultures can have decreased degranulation capacity.[1] 3. Ineffective stimulation: The antigen or stimulant concentration may be incorrect, or the IgE sensitization may have failed. 4. Inactive substrate: The substrate may have degraded. | 1. Check cell viability: Use a trypan blue exclusion assay or other viability stain before starting the experiment. 2. Use cells at optimal age: For Bone Marrow-Derived Mast Cells (BMMCs), use cultures that are 4-6 weeks old. For Human Mast Cells (HuMCs), 7-10 week old cultures are recommended.[1] 3. Optimize stimulation: Titrate the antigen concentration. Include a positive control like a calcium ionophore (e.g., A23187 or ionomycin (B1663694) at 5-10 µM) to confirm the cells' ability to degranulate.[2][3] 4. Verify substrate activity: Test the substrate with a positive control, such as a sample of lysed cells, to ensure it is working correctly.[2][3] Consider switching to a more sensitive fluorescence-based assay if using a colorimetric one.[2][3] |
| High background in unstimulated (control) wells | 1. Accidental cell lysis: Rough handling or harsh centrifugation can damage cells, causing premature release of β-hexosaminidase. 2. Spontaneous degranulation: This can be caused by aggregated IgE used for sensitization.[1] 3. Contamination of supernatant: Accidental transfer of cells along with the supernatant during collection.[1] | 1. Handle cells gently: Avoid vigorous pipetting and use appropriate centrifugation speeds (e.g., 450 x g for 5 minutes at 4°C).[1] 2. Prepare fresh IgE: If possible, centrifuge the IgE solution at high speed (e.g., 100,000 x g for 30 minutes) to remove aggregates before use.[4] 3. Careful supernatant collection: After centrifugation, carefully aspirate the supernatant without disturbing the cell pellet. |
| High variability between replicate wells | 1. Inconsistent cell seeding: Uneven distribution of cells across the plate. 2. Pipetting errors: Inaccurate dispensing of reagents. 3. Edge effects: Evaporation from the outer wells of the plate. | 1. Ensure a homogenous cell suspension: Mix the cell suspension thoroughly before and during plating. 2. Use calibrated pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 3. Minimize edge effects: Fill the outer wells of the plate with sterile buffer or media and do not use them for experimental samples. |
| Low total β-hexosaminidase in lysed cell samples | 1. Insufficient cell number: Too few cells were seeded in the wells. 2. Incomplete cell lysis: The lysis buffer was not effective. | 1. Optimize cell seeding density: A typical range is 5,000-10,000 cells per well in a 96-well plate.[4] 2. Ensure complete lysis: Use a lysis buffer containing a detergent like 0.1% Triton X-100 and ensure adequate incubation time with agitation.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the principle of the β-hexosaminidase degranulation assay?
A1: The β-hexosaminidase degranulation assay is a method to quantify mast cell and basophil degranulation. These cells release the enzyme β-hexosaminidase from their granules upon activation. The amount of enzyme released into the supernatant is measured by its ability to cleave a synthetic substrate, which produces a colored or fluorescent product.[5][6] The intensity of the color or fluorescence is proportional to the extent of degranulation.
Q2: What are the appropriate positive and negative controls for this assay?
A2:
-
Negative Controls:
-
Spontaneous Release (Baseline): Unstimulated cells (treated with buffer/media only) to measure the background level of β-hexosaminidase release. This should ideally be less than 5% of the total.[1]
-
-
Positive Controls:
-
Total Release (Lysed Cells): Cells lysed with a detergent (e.g., 0.1% Triton X-100) to determine the maximum possible β-hexosaminidase release.[1]
-
Pharmacological Stimulants: A calcium ionophore (e.g., A23187 or ionomycin) or compound 48/80 can be used to induce degranulation independently of the IgE receptor pathway, confirming the cells are capable of degranulating.[2][3]
-
Q3: Colorimetric vs. Fluorometric Assay: Which one should I choose?
A3: Both colorimetric and fluorometric assays are used to measure β-hexosaminidase activity.
-
Colorimetric Assay: Typically uses the substrate p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG), which produces a yellow product read at ~405 nm.[1] It is generally less expensive but may be less sensitive.
-
Fluorometric Assay: Often employs the substrate 4-methylumbelliferyl-N-acetyl-β-D-glucosaminide, which yields a fluorescent product.[5][6] This method is more sensitive and can be advantageous when working with low cell numbers or expecting subtle differences in degranulation.[2][3]
Q4: Can I store my supernatants before performing the assay?
A4: Yes, after stimulating the cells and centrifuging to pellet them, the supernatants can be carefully collected and stored at -80°C until you are ready to perform the β-hexosaminidase activity measurement.[1]
Experimental Protocols
Standard Protocol for β-Hexosaminidase Degranulation Assay (Colorimetric)
This protocol is a general guideline and may require optimization for specific cell types and experimental conditions.
Materials:
-
Mast cells (e.g., RBL-2H3, BMMCs)
-
Cell culture medium
-
Anti-DNP IgE
-
DNP-HSA (antigen)
-
Tyrode's Buffer or HEPES buffer
-
Substrate solution: p-nitrophenyl-N-acetyl-β-D-glucosaminide (PNAG) in citrate (B86180) buffer (pH 4.5)
-
Stop solution: Glycine or carbonate buffer (pH 10.5)
-
Lysis buffer: 0.1% Triton X-100 in Tyrode's Buffer
-
96-well cell culture plates
-
Microplate reader
Procedure:
Day 1: Cell Seeding and Sensitization
-
Seed mast cells in a 96-well plate at a density of 5-10 x 10³ cells/well.[4]
-
Sensitize the cells by adding anti-DNP IgE to the culture medium at an optimal concentration (e.g., 100 ng/mL) and incubate overnight at 37°C in a 5% CO₂ incubator.[1][4]
Day 2: Stimulation and Sample Collection
-
Wash the sensitized cells three times with pre-warmed Tyrode's buffer to remove unbound IgE.[4]
-
Add Tyrode's buffer containing your test compounds to the appropriate wells and incubate for the desired time.
-
Stimulate degranulation by adding DNP-HSA (antigen) at an optimal concentration (e.g., 10-100 ng/mL) and incubate for 20-30 minutes at 37°C.[1]
-
Include the following controls:
-
Spontaneous release: Add buffer instead of antigen.
-
Total release: Add lysis buffer (0.1% Triton X-100) to unstimulated cells.
-
-
Stop the reaction by placing the plate on ice.
-
Centrifuge the plate at 450 x g for 5 minutes at 4°C to pellet the cells.[1]
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. For the total release wells, pipette the cell lysate up and down to ensure homogeneity before transferring 50 µL.[1][4]
Enzyme Reaction and Measurement
-
Add 100 µL of the PNAG substrate solution to each well containing the supernatant or lysate.[4]
-
Incubate the plate at 37°C for 90 minutes.[4]
-
Stop the enzymatic reaction by adding 50 µL of the stop solution. The solution should turn yellow.[4]
-
Read the absorbance at 405 nm using a microplate reader.[1]
Data Analysis:
Calculate the percentage of β-hexosaminidase release using the following formula:
% Degranulation = [(Absorbance of Sample - Absorbance of Spontaneous Release) / (Absorbance of Total Release - Absorbance of Spontaneous Release)] x 100
Visualizations
Experimental Workflow
Caption: Workflow for the β-hexosaminidase degranulation assay.
IgE-Mediated Degranulation Signaling Pathway
Caption: Simplified IgE-mediated mast cell degranulation pathway.
References
- 1. Measuring Mast Cell Mediator Release - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. researchgate.net [researchgate.net]
- 4. abmgood.com [abmgood.com]
- 5. A Microplate Assay to Assess Chemical Effects on RBL-2H3 Mast Cell Degranulation: Effects of Triclosan without Use of an Organic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A microplate assay to assess chemical effects on RBL-2H3 mast cell degranulation: effects of triclosan without use of an organic solvent - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to reduce variability in IgE-mediated mast cell sensitization
Welcome to the technical support center for IgE-mediated mast cell sensitization experiments. This resource provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals reduce variability and achieve more consistent and reproducible results in their mast cell-based assays.
Troubleshooting Guide
This guide addresses common issues encountered during IgE-mediated mast cell sensitization experiments.
Q1: Why am I observing high variability in degranulation between different primary mast cell donors?
A1: High donor-to-donor variation is a known challenge when working with primary cells. This variability can stem from genetic differences, the age and health status of the donor, and inherent heterogeneity in mast cell populations from different anatomical sites.[1][2]
-
Recommended Actions:
-
Increase Donor Pool: Pool cells from multiple donors if the experimental design allows, or ensure a sufficient number of donors are used to achieve statistical power.
-
Standardize Cell Source: Use mast cells isolated from the same tissue source for all experiments to minimize variability due to tissue-specific phenotypes.[1][2] For asthma research, human lung-derived mast cells are highly relevant.[1]
-
Implement Rigorous QC: Establish stringent quality control criteria for cell viability and purity after isolation.
-
Consider Cell Lines: For initial screening or mechanistic studies where consistency is paramount, consider using immortalized mast cell lines like LAD2 or RBL-2H3, though they may not fully replicate primary cell physiology.[3][4]
-
Q2: My degranulation response is weak or inconsistent, even with the same cell source. What are the likely causes?
A2: A weak or inconsistent response can be attributed to several factors related to cell culture, sensitization, and activation protocols.
-
Recommended Actions:
-
Optimize Culture Media: Culturing and activating human lung mast cells in serum-free media can yield a stronger and more consistent degranulation response compared to cultures with 10% serum.[1]
-
Cell Rest and Media Change: After isolation, allow primary cells to rest for a few days before sensitization.[1] For activation, placing the cells in fresh, pre-heated serum-free media 30 minutes prior to adding the stimulus can result in a more vigorous response.[1]
-
Verify Cell Maturation: Ensure that cultured mast cells, such as bone marrow-derived mast cells (BMMCs), are fully mature before use. Maturation can be assessed by flow cytometry for co-expression of markers like CD117 and FcεRI (≥90% positive).[5]
-
Optimize IgE Concentration: The concentration of IgE used for sensitization is critical. A bell-shaped dose-response curve is often observed.[6] For human mast cells, a concentration around 250 ng/mL has been shown to be optimal for histamine release.[6] It is recommended to perform a titration experiment to determine the optimal IgE concentration for your specific cell type and experimental setup.
-
Check Stimulus Concentration and Incubation Time: Ensure the concentration of the cross-linking agent (e.g., anti-IgE antibody or specific allergen) is optimal. For anti-IgE, maximum degranulation can be reached as quickly as 10 minutes after addition.[1]
-
Q3: The baseline (spontaneous) release of mediators in my negative control wells is too high. How can I reduce it?
A3: High spontaneous release indicates that mast cells are being activated non-specifically.
-
Recommended Actions:
-
Gentle Cell Handling: Mast cells are sensitive to mechanical stress. Avoid vigorous pipetting or centrifugation. When centrifuging LAD2 cells, for example, use a low brake setting.[5]
-
Check Reagent Quality: Ensure all media, buffers, and reagents are sterile and free of endotoxins or other contaminants that could activate mast cells.
-
Optimize Cell Density: Overly dense cell cultures can lead to increased spontaneous activation. Culture cells at a recommended density (e.g., keep BMMCs below 0.5 x 10⁶ cells/mL).[5]
-
Review Assay Buffer: Use an appropriate buffer for the activation step, such as a PIPES-BSA buffer, which is designed to maintain cell health during the assay.[1]
-
Q4: My assay readout is variable. Which degranulation markers are most reliable?
A4: The choice of marker can significantly impact the stability and reproducibility of your results.
-
Recommended Actions:
-
Flow Cytometry Markers: For flow cytometry-based assays, CD63 is a stable marker for detecting degranulated human lung mast cells over time.[1] While CD107a can also be used, its staining may decline more rapidly after activation.[1]
-
Mediator Release Assays: The β-hexosaminidase release assay is a common and reliable colorimetric method for quantifying degranulation.[7][8] It is crucial to establish quality control criteria, such as ensuring baseline release is consistently low (e.g., below an absorbance of 0.2) and maximal release (induced by a detergent like Triton X-100) is high and consistent (e.g., above an absorbance of 1.0).[7] Other mediators like this compound, tryptase, and prostaglandin (B15479496) D2 (PGD2) can also be measured.[9][10]
-
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for an IgE-mediated mast cell sensitization experiment?
A1: The typical workflow involves several key steps: cell sourcing and culture, sensitization with IgE, activation by an allergen or anti-IgE, and finally, detection of the degranulation response.
Q2: How does IgE activate mast cells?
A2: Mast cells express the high-affinity receptor for IgE, known as FcεRI.[11] When allergen-specific IgE antibodies bind to these receptors, the cell becomes "sensitized." Subsequent exposure to the specific allergen causes cross-linking of the IgE molecules and their underlying FcεRI receptors.[12] This receptor aggregation triggers a complex intracellular signaling cascade, leading to an increase in intracellular calcium, which culminates in degranulation—the release of pre-formed inflammatory mediators (like this compound) and the synthesis of new ones (like prostaglandins (B1171923) and leukotrienes).[8][13][14]
Q3: How do cell culture conditions impact mast cell sensitization and activation?
A3: Culture conditions are critical for ensuring the health, maturation, and responsiveness of mast cells.
-
Cytokines: Human mast cell differentiation often requires cytokines like stem cell factor (SCF), IL-6, and IL-3.[15] SCF is essential for the proliferation, differentiation, and survival of most mast cells.[3][16] The presence of IL-4 can enhance FcεRI expression and subsequent mediator release upon activation.[15][16]
-
Serum: As noted in the troubleshooting guide, using serum-free medium for the culture and activation of human lung mast cells leads to a more robust and consistent response compared to serum-containing medium.[1]
-
Cell Density: Maintaining an appropriate cell density is important to prevent spontaneous activation and ensure cells receive adequate nutrients and growth factors.[5]
Data & Protocols
Table 1: Recommended Parameters for Mast Cell Experiments
This table summarizes key quantitative parameters cited in the literature to help guide experimental setup.
| Parameter | Cell Type | Recommended Value | Notes | Citation |
| Cell Culture | Human CD34+ Progenitors | ~6-8 weeks differentiation | Requires hIL-3, hIL-6, hSCF. | |
| Murine Bone Marrow | 4 weeks differentiation | Culture in IL-3 and SCF. Assess maturation via CD117/FcεRI. | [5] | |
| IgE Sensitization | Human Mast Cells | ~250 ng/mL | Optimal for this compound release; perform titration for your system. | [6] |
| LAD2 Human Mast Cell Line | ~10 kUA/mL (PN-sIgE) | Used to induce a maximal degranulating response of ~40%. | [5] | |
| Activation | Human Lung Mast Cells | 2 µg/mL (anti-IgE) | Add to cells in fresh, pre-heated serum-free media. | [1] |
| Human Lung Mast Cells | 10 minutes | Time to reach maximum degranulation post-anti-IgE addition. | [1] | |
| Assay QC | MC/9 Cell Line | < 0.2 (Baseline β-hex) | Absorbance value for vehicle control wells. | [7] |
| MC/9 Cell Line | > 1.0 (Maximal β-hex) | Absorbance value for Triton X-100 treated wells. | [7] |
Experimental Protocol: Optimized IgE-Mediated Degranulation of Human Lung Mast Cells
This protocol is adapted from a method designed to produce a strong and consistent degranulation response with low donor-to-donor variation.[1]
-
Cell Preparation:
-
Sensitization:
-
Activation Assay:
-
Wash the cells to remove any unbound IgE.[1]
-
Resuspend the cells to a concentration of 1 x 10⁵ cells/mL in pre-heated, fresh serum-free media.[1]
-
Add 50 µL of the cell suspension (5,000 cells) to each well of a conical bottom 96-well plate.[1]
-
Pre-incubate the plate at 37°C for 30 minutes. This step is critical for enhancing the response.[1]
-
Prepare a 4 µg/mL working solution of anti-IgE antibody in pre-heated media.[1]
-
Add 50 µL of the anti-IgE solution to the appropriate wells for a final concentration of 2 µg/mL. Add 50 µL of media to control wells.[1]
-
Incubate at 37°C for 10 minutes to achieve optimal degranulation.[1]
-
Stop the reaction by placing the plate on ice or immediately centrifuging the cells at 400 x g for 5 minutes at 4°C.[1]
-
-
Analysis:
-
Collect the supernatant for mediator release assays (e.g., β-hexosaminidase, this compound).
-
Process the cell pellet for flow cytometry analysis by staining with antibodies against degranulation markers like CD63.[1]
-
References
- 1. An optimized method for IgE-mediated degranulation of human lung mast cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mast Cell Purification Protocols | Springer Nature Experiments [experiments.springernature.com]
- 3. Current utilization trend of immortalized mast cell lines in allergy research: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. axelabio.com [axelabio.com]
- 5. Protocol to desensitize human and murine mast cells after polyclonal IgE sensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Influence of IgE on Cultured Human Mast Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mast Cell Degranulation Screening Assay for the Identification of Novel Mast Cell Activating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mast cell activation test in the diagnosis of allergic disease and anaphylaxis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. IgE and mast cells in allergic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Allergen-Specific IgA Antibodies Block IgE-Mediated Activation of Mast Cells and Basophils [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. Controlling Mast Cell Activation and Homeostasis: Work Influenced by Bill Paul That Continues Today - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
methods to control for non-specific histamine release by receptor analogs
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the control of non-specific histamine release by receptor analogs in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific this compound release and how does it differ from specific, receptor-mediated release?
A: Specific, receptor-mediated this compound release occurs when a ligand, such as an allergen cross-linking IgE antibodies on mast cells, binds to its cognate receptor (e.g., FcεRI), initiating a signaling cascade that leads to degranulation.[1][2] Non-specific this compound release, often referred to as pseudoallergic reaction, is triggered by compounds that induce mast cell degranulation through mechanisms independent of these specific receptors.[3] Certain drugs and receptor analogs can directly interact with the mast cell membrane or activate other receptors, such as Mas-related G protein-coupled receptor X2 (MRGPRX2), leading to this compound release.[3]
Q2: What are the common causes of high background or "spontaneous" this compound release in my in vitro assay?
A: High spontaneous this compound release can obscure the specific effects of your test compound. Common causes include:
-
Poor cell health: Using cells that are over-confluent, have been passaged too many times, or are otherwise stressed can lead to increased spontaneous degranulation.[4]
-
Mechanical stress: Vigorous pipetting, centrifugation, or harsh handling of cells can cause physical damage and trigger this compound release.[4]
-
Contaminants: Endotoxins or other contaminants in cell culture media, buffers, or the test compounds themselves can activate mast cells non-specifically.
-
Inappropriate buffer composition: The absence of certain ions (like Ca²⁺ and Mg²⁺) or the wrong pH can affect cell viability and membrane stability.
Q3: My receptor analog shows this compound release, but I'm unsure if it's a specific or non-specific effect. How can I differentiate between the two?
A: To determine the specificity of the this compound release, you can employ several control experiments:
-
Use of a specific antagonist: If the this compound release is mediated by a specific receptor, a known antagonist for that receptor should block the effect of your analog.
-
Receptor-deficient cells: If available, test your analog on cells that do not express the target receptor. A lack of this compound release in these cells would suggest a receptor-mediated effect.
-
Dose-response curve: A specific, receptor-mediated effect will typically show a saturable, sigmoidal dose-response curve. Non-specific effects may exhibit a more linear or biphasic dose-response.
-
Use of a non-specific inhibitor: Compounds that stabilize mast cells and prevent degranulation through general mechanisms, such as cromolyn (B99618) sodium, can help determine if the release is from mast cells.
Troubleshooting Guides
Guide 1: High Variability in this compound Release Assay Results
| Potential Cause | Troubleshooting Step |
| Inconsistent cell numbers | Ensure accurate cell counting for each experiment. Use a hemocytometer or an automated cell counter and prepare a homogenous cell suspension before plating.[4] |
| Uneven compound distribution | Mix the plate gently after adding the test compound to ensure it is evenly distributed in each well. |
| Temperature fluctuations | Use a calibrated incubator and allow all reagents and cell plates to equilibrate to the assay temperature (typically 37°C) before starting the experiment.[4] |
| Edge effects on plates | Avoid using the outer wells of the microplate, as these are more prone to evaporation and temperature variations. Fill them with sterile buffer or media instead. |
Guide 2: Low or No Signal in this compound Release Assay
| Potential Cause | Troubleshooting Step |
| Ineffective positive control | Confirm the activity of your positive control (e.g., compound 48/80, ionomycin, anti-IgE). Prepare fresh solutions and optimize the concentration for your specific cell type.[4][5] |
| Suboptimal incubation times | Optimize the stimulation time for your cells and stimulus. A typical range is 15-60 minutes.[5][6] |
| Incorrect assay buffer | Ensure your release buffer contains the necessary ions, such as calcium, which are critical for degranulation. |
| Low this compound content in cells | Ensure cells are properly primed if necessary (e.g., with IL-3 for some basophil preparations) to maximize this compound content.[7] |
Experimental Protocols
Protocol 1: In Vitro Mast Cell this compound Release Assay (Fluorometric Method)
This protocol is adapted from the o-phthalaldehyde (B127526) (OPT) fluorometric method.[6]
Materials:
-
Mast cell line (e.g., RBL-2H3) or primary mast cells
-
Complete cell culture medium
-
Release buffer (e.g., Tyrode's buffer with 1.8 mM CaCl₂)
-
Test receptor analog and control compounds
-
Positive control (e.g., Compound 48/80 at 10 µg/mL)[6]
-
Lysis buffer (e.g., 1% Triton X-100 in release buffer)
-
o-phthalaldehyde (OPT) solution (10 mg/mL in methanol)
-
NaOH (1 N)
-
HCl (3 N)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: 340 nm, Emission: 440 nm)[6]
Procedure:
-
Cell Plating: Seed mast cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Washing: Gently wash the cells twice with pre-warmed release buffer.
-
Incubation with Test Compound: Add 100 µL of release buffer containing the vehicle, test analog at various concentrations, or positive control to the appropriate wells.
-
Stimulation: Incubate the plate at 37°C for 30 minutes.[6]
-
Sample Collection: After incubation, centrifuge the plate and carefully collect 50 µL of the supernatant from each well for this compound release measurement.
-
Total this compound (Lysis): To the remaining cells, add 50 µL of lysis buffer to determine the total this compound content.
-
OPT Reaction:
-
Fluorescence Measurement: Read the fluorescence on a microplate reader.
-
Calculation:
-
Calculate the percentage of this compound release for each sample using the following formula: % this compound Release = [(Sample Fluorescence - Spontaneous Release Fluorescence) / (Total this compound Fluorescence - Spontaneous Release Fluorescence)] x 100
-
Spontaneous release is the fluorescence from wells with vehicle-treated cells.
-
Visualizations
Caption: IgE-mediated specific this compound release signaling pathway.
Caption: Non-specific this compound release via the MRGPRX2 pathway.
References
- 1. Degranulation of Mast Cells as a Target for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Immunoglobulin E - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. This compound release and surface CD200R1 staining as sensitive methods for assessing murine mast cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2.7. This compound Release Assay [bio-protocol.org]
- 7. Measuring this compound and Cytokine Release from Basophils and Mast Cells | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Overcoming Challenges of Low Histamine Receptor Expression in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome the challenges associated with low histamine receptor expression in cell lines.
Frequently Asked Questions (FAQs)
Q1: My cell line of interest shows very low or undetectable endogenous expression of the this compound receptor I want to study. What are my options?
A1: You have several options to address low or undetectable endogenous receptor expression:
-
Cell Line Selection: The first step is to screen different cell lines. Some cell lines may naturally express higher levels of certain this compound receptors. For example, HT-29 cells express H1 receptors that couple to calcium mobilization.[1] P19-derived neuronal cells have been shown to express H1, H2, and H3 receptors.[2]
-
Transient Transfection: For short-term experiments, you can transiently transfect your cell line with a plasmid encoding the this compound receptor of interest. This is a relatively quick method to achieve high receptor expression.
-
Stable Cell Line Generation: For long-term and more consistent expression, creating a stable cell line that permanently expresses the receptor is recommended. This involves integrating the receptor's gene into the host cell's genome. Several companies offer commercially available stable cell lines for various this compound receptors, such as U2OS or HEK293 cells expressing H1 receptors.[3][4][5]
-
Signal Amplification: If you must work with a low-expression system, you can employ sensitive detection methods and signal amplification techniques to measure the weak cellular responses.[6][7][8]
Q2: How can I verify the expression of my this compound receptor after transfection or in a new cell line?
A2: You can verify receptor expression at both the mRNA and protein levels using the following techniques:
-
Reverse Transcription Quantitative PCR (RT-qPCR): This is a sensitive method to detect and quantify the mRNA expression of your target receptor.[9]
-
Western Blot: This technique allows you to detect the receptor protein and confirm its expected molecular weight.
-
Flow Cytometry: If you have a fluorescently tagged receptor or a specific antibody, you can use flow cytometry to quantify the percentage of cells expressing the receptor on their surface.[9]
-
Immunofluorescence Microscopy: This method allows for the visualization of receptor localization within the cell.
-
Ligand Binding Assays: Using a radiolabeled or fluorescently labeled ligand specific for your receptor, you can perform binding assays to quantify the number of functional receptors on the cell surface.
Q3: I have successfully expressed the this compound receptor, but I am not observing a functional response (e.g., calcium mobilization, cAMP accumulation). What could be the problem?
A3: A lack of functional response despite successful receptor expression can be due to several factors:
-
Incorrect G-protein Coupling: The cell line you are using may not express the appropriate G-protein subtype required for the receptor's signaling pathway. This compound receptors couple to different G-proteins: H1R typically couples to Gq, H2R to Gs, and H3R/H4R to Gi/o.[10][11][12][13] Ensure your cell line expresses the necessary G-protein.
-
Receptor Desensitization: Prolonged exposure to agonists, even at low concentrations, can lead to receptor desensitization and internalization, rendering them unresponsive.[9]
-
Suboptimal Assay Conditions: Your assay conditions, such as buffer composition, temperature, or incubation times, may not be optimal for detecting the specific downstream signal.
-
Low Signal-to-Noise Ratio: The signal generated by the low number of receptors may be too weak to be detected above the background noise of your assay. Consider using signal amplification techniques.
Troubleshooting Guides
Guide 1: Troubleshooting Low or No Receptor Expression after Transient Transfection
| Issue | Possible Cause | Troubleshooting & Optimization |
| No or very low mRNA expression (RT-qPCR) | Poor transfection efficiency. | Optimize transfection protocol (e.g., cell confluency, DNA-to-reagent ratio). Try a different transfection reagent or method (e.g., electroporation). |
| Poor plasmid quality. | Verify plasmid integrity and purity. Use endotoxin-free plasmid preparations. | |
| Incorrect primer design for RT-qPCR. | Re-design and validate primers for specificity and efficiency.[14][15] | |
| mRNA is expressed, but no protein is detected (Western Blot) | Inefficient translation. | Check for optimal codon usage in your construct for the host cell line. |
| Protein degradation. | Use protease inhibitors during cell lysis. | |
| Antibody issues. | Use a validated antibody for your target receptor. Run a positive control if available. | |
| Protein is expressed but localized intracellularly (Immunofluorescence) | Incorrect protein folding or trafficking. | Culture cells at a lower temperature (e.g., 30°C) to potentially improve protein folding. |
| Lack of signal peptide or incorrect membrane targeting sequences. | Ensure your receptor construct contains the necessary sequences for proper membrane insertion. |
Guide 2: Troubleshooting Poor Functional Response in a Low-Expression System
| Issue | Possible Cause | Troubleshooting & Optimization |
| Weak or no downstream signal (e.g., Ca2+, cAMP) | Insufficient receptor number. | If possible, switch to a higher expressing system (transient or stable transfection). |
| Inefficient G-protein coupling. | Co-transfect the appropriate G-protein alpha subunit to enhance the signaling cascade. | |
| Receptor desensitization. | Minimize agonist exposure time. Perform a "wash-out" step before the experiment.[9] | |
| High background noise in the assay. | Optimize assay conditions (e.g., reduce cell number, use serum-free media during the assay). | |
| Inconsistent or variable results | Cell culture variability. | Maintain consistent cell culture conditions, including passage number and confluency.[9] |
| Agonist/antagonist degradation. | Prepare fresh agonist and antagonist solutions for each experiment. | |
| Off-target effects of compounds. | Use selective antagonists to confirm that the observed effect is mediated by the target receptor.[9] |
Experimental Protocols
Protocol 1: Transient Transfection of this compound Receptors into HEK293 Cells
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Plasmid DNA encoding the this compound receptor of interest
-
Transfection reagent (e.g., Lipofectamine™ 3000)
-
Opti-MEM™ I Reduced Serum Medium
-
6-well plates
Methodology:
-
Cell Seeding: The day before transfection, seed HEK293 cells in a 6-well plate at a density that will result in 70-90% confluency at the time of transfection.
-
Transfection Complex Preparation:
-
In one tube, dilute 2.5 µg of plasmid DNA into 125 µL of Opti-MEM™.
-
In a separate tube, dilute 5 µL of Lipofectamine™ 3000 reagent into 125 µL of Opti-MEM™.
-
-
Complex Formation: Add the diluted DNA to the diluted Lipofectamine™ 3000 reagent, mix gently, and incubate for 15 minutes at room temperature.
-
Transfection: Add the 250 µL of the DNA-lipid complex to each well containing cells and medium. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 24-48 hours.
-
Analysis: After the incubation period, the cells are ready for analysis of receptor expression (e.g., RT-qPCR, Western blot) or functional assays.
Protocol 2: RT-qPCR for this compound Receptor mRNA Expression
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Forward and reverse primers for the target this compound receptor and a housekeeping gene
-
Nuclease-free water
Methodology:
-
RNA Extraction: Extract total RNA from your cell samples using a commercial RNA extraction kit, following the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit.[16]
-
qPCR Reaction Setup: Prepare the qPCR reaction mix in a 96-well plate as follows (for a 20 µL reaction):
-
10 µL of 2x qPCR master mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of cDNA template
-
6 µL of nuclease-free water
-
-
qPCR Program: Run the qPCR plate in a real-time PCR machine using a standard cycling program:
-
Initial denaturation: 95°C for 3 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
Melt curve analysis.[16]
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of the target this compound receptor mRNA, normalized to the housekeeping gene.
Visualizations
Caption: Signaling pathways of the four this compound receptor subtypes.
Caption: Troubleshooting workflow for low this compound receptor response.
References
- 1. This compound H1- and H4-receptor expression in human colon-derived cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P19-derived neuronal cells express H1, H2, and H3 this compound receptors: a biopharmaceutical approach to evaluate antithis compound agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cells-online.com [cells-online.com]
- 4. innoprot.com [innoprot.com]
- 5. genscript.com [genscript.com]
- 6. Advancements in GPCR biosensors to study GPCR-G Protein coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Is the model of signal amplification by GPCRs/GEFs activating multiple GTPases relevant to a broad spectrum of heterotrimeric and RAS superfamily GTPases? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. This compound H1 receptor - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. assaygenie.com [assaygenie.com]
- 13. Structural basis of ligand recognition and design of antihistamines targeting this compound H4 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pcrbio.com [pcrbio.com]
- 15. genscript.com [genscript.com]
- 16. journals.physiology.org [journals.physiology.org]
adjusting sample pH and dilution for accurate histamine ELISA measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals achieve accurate histamine ELISA measurements.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for my samples in a this compound ELISA?
For accurate results, the pH of your samples should typically be within the range of 6 to 8.[1][2] Excessively acidic or alkaline samples can interfere with the antibody-antigen binding, leading to inaccurate measurements.
Q2: How do I adjust the pH of my samples?
If your samples are outside the recommended pH range of 6-8, you can adjust them using 0.1 N HCl for alkaline samples or 0.1 N NaOH for acidic samples.[1][2] It is crucial to add the acid or base dropwise while monitoring the pH with a calibrated pH meter to avoid overshooting the target range.
Q3: Why is sample dilution necessary for this compound ELISA?
Sample dilution is often required for several reasons:
-
High this compound Concentration: The this compound concentration in your sample may exceed the detection range of the assay.[2][3] Dilution brings the concentration within the linear range of the standard curve, allowing for accurate quantification.
-
Matrix Effects: Biological samples contain various substances like proteins, lipids, and salts that can interfere with the assay, a phenomenon known as the "matrix effect".[4][5] Diluting the sample can minimize these interferences.[4]
Q4: How do I determine the optimal dilution factor for my samples?
It is highly recommended to conduct a preliminary test to determine the optimal dilution for your specific sample type.[1][2] You can perform a serial dilution of a representative sample and test each dilution. The optimal dilution factor is the one that yields a this compound concentration within the assay's detection range.
Q5: What are some common issues that can lead to inaccurate results?
Several factors can contribute to inaccurate results, including:
-
High Background Signal: This can be caused by non-specific antibody binding or improper washing.[6]
-
Low Assay Sensitivity: This may result from suboptimal antibody concentrations or degraded reagents.[6]
-
Inconsistent Results: Variations in reagent quality or procedural inconsistencies can lead to poor reproducibility.[6]
-
Edge Effects: Uneven temperature distribution across the microplate can cause wells on the edges to show different signals.[6]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inaccurate Results | Sample pH is outside the optimal range (6-8). | Adjust sample pH to 6-8 using 0.1 N HCl or 0.1 N NaOH.[1][2] |
| Sample is not sufficiently diluted, leading to matrix effects. | Perform serial dilutions to find the optimal dilution factor that minimizes matrix effects.[4] | |
| This compound concentration is outside the assay's detection range. | Dilute or concentrate the sample as needed to bring the concentration within the standard curve range.[2] | |
| High Background | Inadequate washing. | Increase the number of wash cycles or the soaking time during washes to remove all unbound reagents.[6] |
| Non-specific binding of antibodies. | Ensure that a suitable blocking buffer is used and that the blocking step is performed according to the protocol.[6] | |
| Low Signal/Sensitivity | Low this compound concentration in the sample. | If possible, concentrate the sample. Ensure the chosen ELISA kit has a suitable detection range for your samples. |
| Degraded reagents (e.g., enzyme conjugate, substrate). | Use fresh reagents and store them according to the manufacturer's instructions. Avoid repeated freeze-thaw cycles.[6] | |
| Suboptimal incubation times or temperatures. | Adhere strictly to the incubation times and temperatures specified in the assay protocol.[6] |
Experimental Protocols
Protocol 1: Sample pH Measurement and Adjustment
-
Calibrate pH Meter: Calibrate your pH meter according to the manufacturer's instructions using standard buffers.
-
Measure Sample pH: Place the pH electrode into a representative aliquot of your sample and record the reading.
-
Adjust pH (if necessary):
-
If the pH is below 6, add 0.1 N NaOH dropwise, mixing gently after each drop.
-
If the pH is above 8, add 0.1 N HCl dropwise, mixing gently after each drop.
-
-
Re-measure pH: Continuously monitor the pH until it is within the 6-8 range.
-
Record Final pH: Record the final pH of the adjusted sample.
Protocol 2: Determining Optimal Sample Dilution
-
Prepare Serial Dilutions: Prepare a series of dilutions of a representative sample using the sample diluent provided with the ELISA kit. Common starting dilutions are 1:10, 1:100, and 1:1000. For high concentrations, further dilution may be necessary.
-
Example for 1:1000 dilution (Two-step):
-
Add 10 µL of the sample to 90 µL of sample diluent (1:10 dilution).
-
Add 10 µL of the 1:10 diluted sample to 990 µL of sample diluent (final 1:1000 dilution).[7]
-
-
-
Run ELISA: Perform the this compound ELISA on all the prepared dilutions according to the kit's protocol.
-
Analyze Results: Calculate the this compound concentration for each dilution, remembering to multiply by the corresponding dilution factor.
-
Select Optimal Dilution: The optimal dilution is the one that provides a result within the accurate and linear portion of the standard curve.
Visual Guides
Caption: A flowchart illustrating the steps for sample pH adjustment.
References
- 1. neogen.com [neogen.com]
- 2. nwlifescience.com [nwlifescience.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Beware of Matrix Effects in Your ELISA Assay - Advansta Inc. [advansta.com]
- 5. assaybiotechnology.com [assaybiotechnology.com]
- 6. Troubleshooting Common ELISA Kit Problems: A Lab Technician's Guide [synapse.patsnap.com]
- 7. file.elabscience.com [file.elabscience.com]
selection of appropriate positive and negative controls for histamine release experiments
Welcome to the technical support center for histamine release experiments. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice on selecting appropriate controls, troubleshooting common issues, and performing these sensitive assays.
Frequently Asked Questions (FAQs)
Q1: What are the essential controls for a this compound release assay?
A1: To ensure the validity and reliability of your this compound release experiment, the following controls are crucial:
-
Positive Control: This control is essential to confirm that the cells (e.g., basophils, mast cells) are viable and capable of releasing this compound upon stimulation. A robust positive control indicates that the experimental system is functioning correctly.
-
Negative Control (Spontaneous Release): This control measures the amount of this compound released from cells without any stimulus. It establishes the baseline and helps to assess cell health and any non-specific this compound release.
-
Total this compound (100% Control): This control determines the total amount of this compound present in the cells. It is used to normalize the results and express the this compound release as a percentage of the total content.
Q2: Which substances are recommended as positive controls?
A2: The choice of a positive control depends on the specific research question and the mechanism of this compound release being investigated. Commonly used positive controls include:
-
Anti-IgE Antibody: This is a widely used positive control that mimics an allergic reaction by cross-linking IgE receptors (FcεRI) on the surface of mast cells and basophils, triggering degranulation.[1][2][3]
-
Calcium Ionophore (e.g., A23187): This agent induces this compound release by increasing intracellular calcium levels, bypassing the initial receptor-mediated signaling steps.[4][5][6][7] It is a potent, non-physiological stimulus useful for confirming the cells' capacity to release this compound.
-
Complement Peptides (e.g., C5a, C3a): These peptides can stimulate this compound release from mast cells and basophils, particularly in studies related to inflammation and innate immunity.[8][9][10][11][12]
-
Formyl-methionyl-leucyl-phenylalanine (fMLP): This synthetic peptide is a potent chemoattractant and activator of basophils, inducing this compound release.
Q3: What serves as a proper negative control?
A3: The negative control, also known as the spontaneous release or basal release, consists of cells incubated with the release buffer alone, without any stimulus.[13][14] This control is critical for assessing the health of the cells and the background level of this compound release.
Q4: How do I interpret the results from my controls?
A4:
-
A high signal in the positive control confirms that the cells are responsive and the assay is working.
-
A low signal in the negative control (typically <10% of total this compound) indicates healthy cells with minimal spontaneous degranulation.[15]
-
The total this compound value provides the denominator for calculating the percentage of this compound release for all other samples.
Troubleshooting Guide
Issue 1: High Spontaneous this compound Release
| Potential Cause | Troubleshooting Step |
| Poor Cell Health | Use freshly isolated cells or a cell line with good viability. Ensure proper handling and culture conditions. |
| Mechanical Stress | Handle cells gently during washing and pipetting steps to avoid premature degranulation.[16] |
| Contamination | Use sterile reagents and media. Test for endotoxin (B1171834) contamination, which can activate basophils.[16] |
| Inappropriate Buffer Conditions | Ensure the release buffer is at a physiological pH and temperature.[16] |
Issue 2: Low or No this compound Release with Positive Control
| Potential Cause | Troubleshooting Step |
| Ineffective Stimulus | Confirm the concentration and activity of your positive control. Prepare fresh solutions. |
| Low Receptor Expression | If using a receptor-dependent stimulus like anti-IgE, ensure the cells express sufficient levels of the target receptor.[16] |
| Suboptimal Incubation Time | Optimize the stimulation time. For many stimuli, this compound release is complete within 15-60 minutes.[3] |
| Cellular "Non-Responders" | Be aware that basophils from some donors may be non-responsive to certain stimuli. |
| Solvent Issues | The solvent used to dissolve a stimulus like a calcium ionophore can affect its potency.[17] |
Issue 3: High Variability Between Replicates
| Potential Cause | Troubleshooting Step |
| Inconsistent Cell Numbers | Ensure accurate cell counting and consistent plating in each well.[16] |
| Uneven Distribution of Stimulus | Mix the stimulus thoroughly but gently with the cell suspension. |
| Temperature Fluctuations | Maintain a constant and optimal temperature (typically 37°C) throughout the incubation period.[7] |
Data Presentation
Table 1: Example Data from a this compound Release Assay
| Condition | This compound Concentration (ng/mL) | % Total this compound Release | Interpretation |
| Negative Control (Spontaneous Release) | 5 | 5% | Healthy cells, low background. |
| Positive Control (Anti-IgE) | 75 | 75% | Cells are responsive, assay is valid. |
| Test Compound (1 µM) | 20 | 20% | The compound induced a moderate level of this compound release. |
| Total this compound (Cell Lysate) | 100 | 100% | Used for calculating the percentage of release. |
Experimental Protocols
Protocol 1: this compound Release from Whole Blood
This protocol describes a typical procedure for measuring allergen- or anti-IgE-induced this compound release from heparinized whole blood.
-
Blood Collection: Collect whole blood into tubes containing heparin as an anticoagulant.
-
Control and Sample Preparation:
-
Negative Control: 200 µL of whole blood + 200 µL of release buffer.
-
Positive Control: 200 µL of whole blood + 200 µL of anti-IgE solution.
-
Test Sample: 200 µL of whole blood + 200 µL of allergen/test compound solution.
-
Total this compound: 50 µL of whole blood is set aside for lysis to determine total this compound content.[13]
-
-
Incubation: Incubate all tubes (except for total this compound) in a 37°C water bath for 60 minutes.
-
Stopping the Reaction: Place the tubes in an ice bath to stop the reaction.
-
Centrifugation: Centrifuge the tubes to pellet the cells.
-
Supernatant Collection: Carefully collect the supernatant, which contains the released this compound.
-
This compound Quantification: Measure the this compound concentration in the supernatants and the total this compound sample using a suitable method, such as an ELISA kit.[13][14]
-
Calculation:
-
Calculate the net this compound release by subtracting the spontaneous release from the sample and positive control values.
-
Express the net release as a percentage of the total this compound.
-
Visualizations
Diagram 1: General Workflow for a this compound Release Assay
Caption: Workflow of a typical this compound release experiment.
Diagram 2: Signaling Pathways for Positive Controls
Caption: Simplified signaling pathways for common positive controls.
References
- 1. Detection of circulating this compound releasing autoantibodies with functional properties of anti-IgE in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Basophil this compound release induced by anti-IgE and concanavalin A. Relation to the total plasma IgE content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Allergen- and anti-IgE-induced this compound release from whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound release induced from rat mast cells by the ionophore A23187 in the absence of extracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Inhibition of calcium ionophore (A23187)-stimulated this compound release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanism of this compound release from rat mast cells induced by the ionophore A23187: effects of calcium and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Release of this compound from rat mast cells by the complement peptides C3a and C5a - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Release of this compound from rat mast cells by the complement peptides C3a and C5a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Complement peptides C3a- and C5a-induced mediator release from dissociated human skin mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. C5a-induced this compound release. Species specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A role for C5a in augmenting IgG-dependent this compound release from basophils in chronic urticaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. novamedline.com [novamedline.com]
- 14. ldn.de [ldn.de]
- 15. Spontaneous this compound release and this compound content in normal subjects and subjects with asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Effect of solvent on the this compound-releasing, enzyme-releasing, and mitogenic properties of the calcium ionophore A23187 - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Stop Solution Composition for Enzymatic Activity Termination
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when terminating enzymatic reactions with stop solutions.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for most stop solutions?
A1: The most common mechanism is the denaturation of the enzyme through a significant and rapid change in pH.[1][2] Strong acids or bases disrupt the intricate three-dimensional structure of the enzyme, including its active site, leading to an irreversible loss of catalytic activity.[2]
Q2: How do I choose the right stop solution for my assay?
A2: The choice of stop solution depends primarily on the enzyme and the substrate/detection system being used. For horseradish peroxidase (HRP)-based assays using TMB (3,3',5,5'-tetramethylbenzidine) as a substrate, a strong acid like sulfuric acid (H₂SO₄) is typically used.[3] This not only stops the reaction but also converts the blue product to a stable yellow color for absorbance reading at 450 nm.[4][5] For alkaline phosphatase (AP) assays, a strong base like sodium hydroxide (B78521) (NaOH) is a suitable stop solution.[6] For metalloenzymes that require divalent cations as cofactors, chelating agents like EDTA can be used to sequester these ions and inactivate the enzyme.[7]
Q3: Can I use a different acid than sulfuric acid for my HRP-based ELISA?
A3: Yes, other strong acids like hydrochloric acid (HCl) can also be effective in stopping the enzymatic reaction. However, it is crucial to ensure that the chosen acid does not interfere with the signal of your detection molecule. For TMB, sulfuric acid is well-characterized and widely used for its ability to produce a stable yellow product with a high molar absorptivity at 450 nm.[5]
Q4: How critical is the timing of adding the stop solution?
A4: The timing is extremely critical for reproducible results. The enzymatic reaction proceeds over time, and the signal intensity increases. Adding the stop solution at inconsistent times will lead to high variability between wells and plates.[8] It is essential to add the stop solution to all wells in the same sequence and at the same pace. For kinetic assays, the reaction should be stopped within the linear range of the reaction to ensure accurate measurements.[5]
Q5: What are some alternatives to acidic or alkaline stop solutions?
A5: Besides strong acids and bases, other methods to terminate enzymatic reactions include:
-
Chelating agents: EDTA is effective for metalloenzymes that depend on metal ions for their activity.[7]
-
Denaturing agents: Chaotropic agents like urea (B33335) or detergents like SDS can be used to denature and inactivate enzymes.[9]
-
Heat: Applying high temperatures can denature most enzymes, although this is not always practical for high-throughput screening.
-
Specific enzyme inhibitors: For certain applications, a specific inhibitor of the enzyme can be used to stop the reaction.
Troubleshooting Guides
Issue 1: High Background Signal
| Possible Cause | Troubleshooting Step |
| Contaminated Stop Solution | Prepare fresh stop solution using high-purity reagents and water. Ensure glassware is clean. |
| Insufficient Washing | Increase the number and vigor of wash steps before adding the substrate to remove all unbound enzyme. |
| Non-specific Binding | Optimize the blocking step with a suitable blocking agent (e.g., BSA or non-fat milk). |
| Extended Incubation Time | Reduce the incubation time with the substrate before adding the stop solution. |
Issue 2: Low or No Signal
| Possible Cause | Troubleshooting Step |
| Inactive Enzyme | Ensure the enzyme is stored correctly and has not expired. Test the enzyme activity with a positive control. |
| Incorrect Stop Solution | Verify that you are using the appropriate stop solution for your enzyme system (e.g., acid for HRP, base for AP). |
| Premature Addition of Stop Solution | Ensure the stop solution is added after the substrate incubation, not before. |
| Insufficient Substrate Incubation | Increase the substrate incubation time to allow for sufficient signal development before stopping the reaction. |
Issue 3: Inconsistent Results Across the Plate (High CV%)
| Possible Cause | Troubleshooting Step |
| Inconsistent Timing of Stop Solution Addition | Use a multichannel pipette to add the stop solution to multiple wells simultaneously. Practice a consistent pace when adding the solution across the plate. |
| "Edge Effect" | Avoid using the outer wells of the microplate, or fill them with a blank solution to ensure even temperature distribution during incubation. |
| Inadequate Mixing | Gently tap the plate after adding the stop solution to ensure it is thoroughly mixed with the well contents. |
| Pipetting Errors | Calibrate your pipettes regularly and use proper pipetting techniques to ensure accurate and consistent volumes. |
Quantitative Data Summary
Direct comparative IC50 values for common stop solutions are not typically reported as their purpose is complete and rapid enzyme inactivation rather than partial inhibition. However, the following table summarizes the properties and typical working concentrations of common stop solution types.
| Stop Solution Type | Mechanism of Action | Target Enzymes (Examples) | Typical Working Concentration | Advantages | Disadvantages |
| Acidic | Enzyme denaturation via low pH | Horseradish Peroxidase (HRP) | 0.5 - 2 M H₂SO₄ or HCl | Rapid and irreversible inactivation; for TMB, stabilizes and enhances the signal.[4] | Corrosive and hazardous; may not be suitable for all enzymes or substrates. |
| Alkaline | Enzyme denaturation via high pH | Alkaline Phosphatase (AP) | 0.5 - 1 M NaOH | Rapid and irreversible inactivation. | Caustic and hazardous; limited to enzymes active at neutral or acidic pH. |
| Chelating Agents | Sequestration of metal cofactors | Metalloenzymes (e.g., some proteases, phosphatases) | 10 - 50 mM EDTA | Specific for metalloenzymes; non-denaturing. | Ineffective for enzymes that do not require metal cofactors. |
| Denaturing Agents | Disruption of protein structure | Broad range of enzymes | 6 - 8 M Urea; 1-2% SDS | Effective for a wide variety of enzymes. | May interfere with downstream applications; can be slower to act than strong acids/bases. |
For the purpose of illustrating quantitative comparison of enzyme inhibition, the following table provides example IC50 values for specific kinase inhibitors.
| Inhibitor | Target Kinase | IC50 Value (µM) |
| Staurosporine | Protein Kinase A (PKA) | 0.007 |
| Sunitinib | VEGFR2 | 0.009 |
| Erlotinib | EGFR | 0.002 |
| Imatinib | Bcr-Abl | 0.25 |
Experimental Protocols
Protocol 1: Preparation of 1 M Sulfuric Acid (H₂SO₄) Stop Solution for HRP/TMB ELISA
Materials:
-
Concentrated sulfuric acid (95-98%)
-
Deionized or distilled water
-
Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses
-
Glass beaker and graduated cylinder
Procedure:
-
Safety First: Perform this procedure in a chemical fume hood and always wear appropriate PPE. Concentrated sulfuric acid is highly corrosive.
-
Slowly and carefully add 55.6 mL of concentrated sulfuric acid to approximately 900 mL of deionized water in a glass beaker. Always add acid to water, never the other way around , as this can cause a violent exothermic reaction.
-
Allow the solution to cool to room temperature.
-
Transfer the cooled solution to a 1 L graduated cylinder and bring the final volume to 1000 mL with deionized water.
-
Mix the solution thoroughly and transfer it to a clearly labeled storage bottle. This 1 M H₂SO₄ solution is stable at room temperature.
Protocol 2: Preparation of 1 M Sodium Hydroxide (NaOH) Stop Solution for AP Assays
Materials:
-
Sodium hydroxide pellets
-
Deionized or distilled water
-
Appropriate PPE
-
Glass beaker and magnetic stir bar
Procedure:
-
Safety First: Wear appropriate PPE. Sodium hydroxide is caustic.
-
Weigh out 40 g of NaOH pellets.
-
Add the NaOH pellets to approximately 800 mL of deionized water in a glass beaker with a magnetic stir bar. The dissolution of NaOH is exothermic, so the solution will heat up.
-
Stir the solution until the NaOH pellets are completely dissolved.
-
Allow the solution to cool to room temperature.
-
Transfer the solution to a 1 L graduated cylinder and bring the final volume to 1000 mL with deionized water.
-
Mix thoroughly and store in a clearly labeled, tightly capped plastic bottle (strong bases can etch glass over time). This 1 M NaOH solution is stable at room temperature.
Protocol 3: Using EDTA as a Stop Solution for a Metalloenzyme Assay
Materials:
-
EDTA (disodium salt)
-
Deionized or distilled water
-
Appropriate buffer for your assay
-
pH meter
Procedure:
-
Prepare a 0.5 M EDTA stock solution: Dissolve 186.1 g of disodium (B8443419) EDTA dihydrate in 800 mL of deionized water. Stir vigorously and adjust the pH to 8.0 with NaOH. EDTA will not go into solution until the pH is approximately 8.0. Bring the final volume to 1 L with deionized water.
-
Determine the optimal final concentration of EDTA: This will need to be determined empirically for your specific enzyme, but a final concentration of 10-50 mM is a good starting point.
-
To stop the reaction: Add a sufficient volume of the 0.5 M EDTA stock solution to your reaction mixture to achieve the desired final concentration. For example, to achieve a final concentration of 50 mM in a 100 µL reaction, add 10 µL of 0.5 M EDTA.
-
Mix gently and proceed with your detection method.
Visualizations
Caption: A generalized experimental workflow for an enzymatic assay.
Caption: The MAPK/ERK signaling pathway with an enzyme inhibition step.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. youtube.com [youtube.com]
- 3. microbenotes.com [microbenotes.com]
- 4. antibodiesinc.com [antibodiesinc.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. smart.dhgate.com [smart.dhgate.com]
- 9. scribd.com [scribd.com]
Technical Support Center: Managing Reagent Variability in Histamine Release Protocols
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the management of lot-to-lot variability of reagents in histamine release and basophil activation protocols.
Frequently Asked Questions (FAQs)
Q1: What is lot-to-lot reagent variability and why is it a concern in this compound release assays?
Q2: What are the primary causes of lot-to-lot variability in reagents used for this compound release protocols?
A: The primary causes can be categorized into manufacturing processes, reagent stability, and laboratory handling.[1] Raw materials, such as antibodies and enzymes, are a major source of variability, accounting for an estimated 70% of an immunoassay's performance.[2] Changes in the manufacturing process, stability of the analyte epitope, and the storage and handling of reagents can all contribute to lot-to-lot differences.[1][4]
Q3: How can I proactively manage and minimize the impact of reagent lot-to-lot variability?
A: Proactive management is crucial. Key strategies include:
-
Performing bridging studies: When introducing a new reagent lot, compare its performance against the old lot using a set of patient samples or well-characterized controls.[1][5]
-
Using recombinant monoclonal antibodies: These offer higher batch-to-batch reproducibility compared to traditional monoclonal or polyclonal antibodies.[5]
-
Sourcing from reliable suppliers: Choose suppliers with stringent quality control measures to ensure consistency.[6]
-
Proper reagent handling: Adhere strictly to the manufacturer's instructions for storage and handling to maintain reagent stability.[4][7]
-
Including appropriate controls: Always run positive, negative, and spontaneous release controls in your experiments.[8][9]
Q4: What are "bridging studies" and how should they be performed for new reagent lots?
A: Bridging studies are experiments designed to ensure that a new lot of a reagent yields results that are consistent with the previous lot. A typical procedure involves testing a statistically significant number of the same patient samples or quality control materials with both the old and the new reagent lots.[1][10] The results are then compared to pre-defined acceptance criteria, which are often based on clinical relevance or biological variation.[11]
Troubleshooting Guide
Issue 1: High variability or inconsistent results between experiments using different reagent lots.
| Question | Possible Cause | Troubleshooting Step |
| Why am I seeing a sudden shift in my baseline this compound release or basophil activation? | A new lot of a critical reagent (e.g., anti-IgE, allergen, or lysis buffer) may have different activity or concentration.[1][4] | 1. Confirm that all other experimental conditions and procedures have remained constant. 2. Re-run a subset of samples with both the old and new reagent lots to confirm the shift.[1] 3. If the shift is confirmed, perform a full new lot validation.[10] 4. Contact the manufacturer to inquire about any known changes to the reagent.[12] |
| My positive control (e.g., anti-IgE) response is significantly higher or lower with a new reagent lot. | The activity of the new anti-IgE lot may differ. | 1. Perform a dose-response curve with the new lot of anti-IgE to determine the optimal concentration. 2. Compare this to the dose-response curve of the old lot to quantify the difference in activity. |
| The spontaneous this compound release is unexpectedly high with a new buffer lot. | The new buffer lot may be contaminated or have a different pH or osmolarity, causing cell stress and non-specific degranulation. | 1. Check the pH and appearance of the new buffer. 2. Test the new buffer with a well-characterized cell population known to have low spontaneous release. 3. If the issue persists, use a different, validated lot of buffer. |
Issue 2: Poor signal-to-noise ratio or decreased assay sensitivity.
| Question | Possible Cause | Troubleshooting Step |
| Why is the distinction between my negative and positive controls less clear with a new reagent lot? | A new lot of blocking buffer may be less effective, leading to higher background noise.[6] Alternatively, a new detection antibody lot may have lower affinity. | 1. Evaluate different surface blockers to minimize non-specific binding.[5][6] 2. Optimize the concentration of the new detection antibody lot. 3. Ensure that wash steps are sufficient to remove unbound reagents.[6] |
| My this compound ELISA standard curve has a poor fit with a new kit lot. | The standards in the new kit may have degraded, or the enzyme conjugate may have reduced activity. | 1. Prepare fresh standards and repeat the assay.[7] 2. Ensure all reagents were brought to room temperature before use.[13] 3. If the problem persists, contact the kit manufacturer for a replacement. |
Data Presentation: New Reagent Lot Validation
To ensure consistency, it is essential to validate new reagent lots. Below is a template for recording and comparing data from old and new reagent lots.
Table 1: Comparison of a New Lot of Anti-IgE Antibody
| Sample ID | Old Lot (% this compound Release) | New Lot (% this compound Release) | % Difference | Acceptable? (e.g., <15%) |
| Control 1 | 55.2 | 53.8 | -2.5% | Yes |
| Control 2 | 58.1 | 56.9 | -2.1% | Yes |
| Patient 1 | 45.7 | 48.2 | +5.5% | Yes |
| Patient 2 | 22.3 | 20.9 | -6.3% | Yes |
| Patient 3 | 68.9 | 75.1 | +9.0% | Yes |
| Average % Difference | +0.7% | Yes |
Experimental Protocols
Protocol 1: this compound Release Assay (HRA) using Whole Blood
This protocol is a generalized procedure and should be optimized for specific laboratory conditions and reagents.
1. Reagent Preparation and Quality Control:
-
Allow all reagents and specimens to reach room temperature (18-25°C) before use.[8]
-
Gently swirl each vial of liquid reagent and sample before use, avoiding foaming.[8]
-
For a new lot of any critical reagent, perform a bridging study as described in the "Data Presentation" section.
2. Sample Collection and Handling:
-
Collect whole blood in heparinized tubes.
-
Carefully mix the samples immediately after collection.[8]
-
Assays should ideally be performed within 4 hours of blood collection.[14]
3. This compound Release:
-
Label glass tubes for each control and allergen concentration.[8]
-
Spontaneous Release: Pipette 200 µL of release buffer and 200 µL of heparinized whole blood.[15]
-
Positive Control: Pipette 200 µL of anti-IgE solution and 200 µL of heparinized whole blood.[15]
-
Allergen Stimulation: Pipette 200 µL of each allergen dilution and 200 µL of heparinized whole blood.[15]
-
Total this compound: Pipette 950 µL of hypotonic medium and 50 µL of heparinized whole blood to lyse the cells.[8]
-
Incubate all tubes (except total this compound) for 60 minutes at 37°C.[15]
-
Stop the reaction by placing the tubes in an ice bath for 10 minutes.
-
Centrifuge the tubes at 700 x g for 10 minutes with the brake off.[9]
-
Collect the supernatants for this compound quantification.
4. This compound Quantification (ELISA):
-
Perform the this compound ELISA according to the manufacturer's instructions, using the collected supernatants.[9]
-
Ensure that all kit controls fall within the acceptable ranges provided on the QC certificate.[8]
5. Calculation of Results:
-
Read the this compound concentration of the samples directly from the standard curve.[8]
-
Correct the total this compound value for the dilution factor.[8]
-
Subtract the spontaneous release value from all other samples.[8]
-
Calculate the percentage of this compound release for each sample relative to the total this compound content (100%).
Protocol 2: Basophil Activation Test (BAT) by Flow Cytometry
This protocol outlines the general steps for a BAT assay. Specific antibody panels and gating strategies should be optimized.
1. Reagent and Sample Preparation:
-
Use fresh whole blood collected in EDTA or heparin tubes. Note that the choice of anticoagulant can affect results.[16]
-
For new lots of antibodies or allergens, perform validation to ensure consistent performance.
-
Prepare allergen dilutions in stimulation buffer.
2. Cell Stimulation:
-
In a 96-well plate or flow cytometry tubes, add the following to separate wells:
-
Add 50 µL of heparinized or EDTA whole blood to each well.
-
Incubate for 15-30 minutes at 37°C.
3. Staining:
-
Add a cocktail of fluorescently-labeled antibodies to each well. A common panel includes:
-
Incubate for 15-20 minutes at room temperature in the dark.
4. Lysis and Acquisition:
-
Lyse the red blood cells using a lysis buffer according to the manufacturer's protocol.
-
Acquire the samples on a flow cytometer. Collect a sufficient number of basophil events for statistical analysis.
5. Data Analysis:
-
Gate on the basophil population using the identification markers.
-
Determine the percentage of activated basophils (e.g., CD63 positive) for each condition.
-
Subtract the percentage of activated basophils in the negative control from all other samples.
Visualizations
Caption: Simplified IgE-mediated this compound release signaling pathway in basophils and mast cells.
Caption: Experimental workflow for a this compound release assay highlighting the reagent QC step.
Caption: Logical diagram of causes and mitigation strategies for lot-to-lot reagent variability.
References
- 1. myadlm.org [myadlm.org]
- 2. researchgate.net [researchgate.net]
- 3. Immunoassay Methods - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Lot-to-Lot Variance in Immunoassays—Causes, Consequences, and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocompare.com [biocompare.com]
- 6. antibodiesinc.com [antibodiesinc.com]
- 7. assaygenie.com [assaygenie.com]
- 8. novamedline.com [novamedline.com]
- 9. sceti.co.jp [sceti.co.jp]
- 10. Lot-to-Lot Variation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. clpmag.com [clpmag.com]
- 13. nwlifescience.com [nwlifescience.com]
- 14. researchgate.net [researchgate.net]
- 15. fybreeds.com [fybreeds.com]
- 16. Assessing basophil activation by flow cytometry and mass cytometry in blood stored 24 hours before analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Multiplex basophil activation tests for allergy diagnosis: present and future applications - PMC [pmc.ncbi.nlm.nih.gov]
- 18. buhlmannlabs.com [buhlmannlabs.com]
- 19. Update on the Performance and Application of Basophil Activation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Basophil Activation Assay [peplobio.com]
- 21. Detection of basophils and their activation - EXBIO Antibodies [exbio.cz]
Validation & Comparative
comparative analysis of histamine versus serotonin in sleep-wake cycle regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the roles of histamine and serotonin (B10506) in the regulation of the sleep-wake cycle. The information is compiled from experimental data to assist researchers, scientists, and drug development professionals in understanding the distinct and overlapping functions of these two critical monoamines.
Overview of this compound and Serotonin in Sleep-Wake Regulation
The sleep-wake cycle is a complex physiological process governed by a network of interconnected neuronal populations and their neurotransmitters. Among these, the monoamines this compound and serotonin are key players, primarily promoting wakefulness and modulating the transitions between different sleep stages. While both are considered "wake-promoting," their specific contributions, mechanisms of action, and the consequences of their dysregulation differ significantly.
Histaminergic neurons are exclusively located in the tuberomammillary nucleus (TMN) of the posterior hypothalamus and project widely throughout the brain.[1] Their activity is highest during active wakefulness and ceases almost completely during non-rapid eye movement (NREM) and REM sleep.[1][2][3] This firing pattern strongly implicates this compound in the maintenance of a high vigilance state.
Serotonergic neurons, primarily originating from the dorsal raphe nucleus (DRN), also innervate vast areas of the central nervous system.[4] Similar to this compound, their firing rate is highest during wakefulness, decreases during NREM sleep, and is virtually absent during REM sleep.[4][5][6] Serotonin's role is complex; while predominantly promoting wakefulness, it is also involved in the regulation of sleep architecture and has been implicated in sleep homeostasis.[4]
This guide will delve into the experimental evidence that elucidates the nuanced roles of these two neurotransmitters, presenting quantitative data, detailed experimental protocols, and visual representations of their signaling pathways and interactions.
Quantitative Data Comparison
The following tables summarize key quantitative data from various experimental studies, providing a direct comparison of the effects of this compound and serotonin on sleep-wake parameters.
Table 1: Neuronal Activity and Neurotransmitter Levels Across Sleep-Wake States
| Parameter | This compound | Serotonin | Species | Brain Region | Source |
| Neuronal Firing Rate (Hz) | |||||
| Active Wakefulness | ~2-10 | ~2-5 | Mouse/Rat | TMN/DRN | [2] |
| Quiet Wakefulness | ~1-3 | ~1-3 | Mouse/Rat | TMN/DRN | [2] |
| NREM Sleep | ~0 | ~0.5-1 | Mouse/Rat | TMN/DRN | [1][2] |
| REM Sleep | ~0 | ~0 | Mouse/Rat | TMN/DRN | [1] |
| Extracellular Levels (Microdialysis) | |||||
| Active Wakefulness | Highest | Highest (100%) | Rat | Hippocampus, Preoptic Area | [7][8][9] |
| Quiet Wakefulness | High | 78% of Active Wake | Rat | Hippocampus | [7] |
| NREM (Quiet) Sleep | Low | 50% of Active Wake | Rat | Hippocampus | [7] |
| REM Sleep | Lowest | 40% of Active Wake | Rat | Hippocampus | [7] |
Table 2: Effects of Receptor Antagonism on Sleep Parameters
| Receptor Antagonist | Effect on Sleep Latency | Effect on NREM Sleep | Effect on REM Sleep | Species | Source |
| This compound H1 Receptor Antagonists (e.g., Pyrilamine, Diphenhydramine) | Decrease | Increase in duration | Decrease | Human/Rat | [10][11][12] |
| Serotonin 5-HT2A Receptor Antagonists (e.g., Ketanserin, Ritanserin, Nelotanserin) | Variable | Increase in Slow-Wave Sleep (SWS) | Decrease | Human/Rat | [13][14][15][16][17] |
Table 3: Effects of Genetic Depletion on Sleep Architecture
| Genetic Modification | Change in Wakefulness | Change in NREM Sleep | Change in REM Sleep | Key Observation | Species | Source |
| Histidine Decarboxylase (HDC) Knockout (this compound-deficient) | Decrease, especially at dark onset | Increased fragmentation | Increase | Inability to maintain wakefulness under challenge | Mouse | [1][18][19] |
| This compound H1 Receptor Knockout | No major change in total time, but fewer brief awakenings | Prolonged episode duration | No significant change | Impaired arousal maintenance | Mouse | [20] |
| Tryptophan Hydroxylase 2 (Tph2) Knockout (Serotonin-deficient) | No significant change in total time | Increased bout duration, decreased bout number | No significant change | Altered sleep architecture | Mouse | [21][22][23] |
| Serotonin Transporter (SERT) Knockout | No significant change | Increased fragmentation | Increased propensity | Mimics some sleep anomalies seen in depression | Mouse | [24] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
EEG/EMG Recording for Sleep-Wake Analysis in Rodents
This protocol outlines the standard procedure for implanting electrodes and recording electroencephalography (EEG) and electromyography (EMG) signals in mice or rats to monitor sleep-wake states.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Miniature screws for EEG electrodes
-
Teflon-coated stainless steel wires for EMG electrodes
-
Dental cement
-
Recording cables and commutator
-
EEG/EMG amplifier and data acquisition system
Procedure:
-
Animal Surgery: Anesthetize the rodent and place it in a stereotaxic frame. Shave and clean the scalp. Make a midline incision to expose the skull.
-
EEG Electrode Implantation: Drill small holes through the skull over the frontal and parietal cortices. Gently screw in the miniature stainless steel electrodes, ensuring they touch the dura mater but do not penetrate the brain.
-
EMG Electrode Implantation: Solder the ends of two Teflon-coated stainless steel wires to a connector. Suture the exposed tips of the wires into the nuchal (neck) muscles.
-
Headstage Assembly: Secure the EEG and EMG electrodes to a headstage connector. Fix the entire assembly to the skull using dental cement.
-
Recovery: Allow the animal to recover for at least one week post-surgery.
-
Habituation and Recording: Place the animal in a recording chamber with a flexible recording cable connected to the headstage via a commutator to allow free movement. Habituate the animal to the recording setup for 2-3 days. Record EEG and EMG signals continuously. The EEG is typically filtered between 0.5-35 Hz and the EMG between 10-100 Hz.[25]
-
Data Analysis: Score the recordings in 10-30 second epochs into wakefulness (low-amplitude, high-frequency EEG; high EMG activity), NREM sleep (high-amplitude, low-frequency EEG; low EMG activity), and REM sleep (low-amplitude, theta-dominant EEG; muscle atonia).[25]
In Vivo Microdialysis for Neurotransmitter Measurement
This protocol describes the use of in vivo microdialysis to measure extracellular levels of this compound or serotonin in specific brain regions of freely moving animals.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection
Procedure:
-
Guide Cannula Implantation: Anesthetize the animal and, using a stereotaxic frame, implant a guide cannula aimed at the brain region of interest (e.g., hypothalamus, hippocampus).[26] Secure the cannula with dental cement. Allow for post-operative recovery.
-
Probe Insertion and Perfusion: On the day of the experiment, insert a microdialysis probe through the guide cannula. Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min).[25]
-
Dialysate Collection: Collect the dialysate, which contains neurotransmitters that have diffused across the probe's semi-permeable membrane from the extracellular space, in timed fractions (e.g., every 20 minutes).[26]
-
Neurochemical Analysis: Analyze the concentration of this compound or serotonin in the dialysate samples using HPLC.[27]
-
Correlation with Behavior: Simultaneously record EEG and EMG to correlate neurotransmitter levels with the animal's sleep-wake state.
Optogenetic Manipulation of Neuronal Activity
This protocol details the use of optogenetics to selectively activate or inhibit histaminergic or serotonergic neurons to establish a causal link between their activity and changes in sleep-wake behavior.
Materials:
-
Viral vectors containing channelrhodopsin (ChR2) for activation or halorhodopsin (NpHR) for inhibition, under the control of a cell-type-specific promoter (e.g., HDC for this compound, Tph2 for serotonin).
-
Stereotaxic injection system.
-
Implantable optic fiber cannula.
-
Laser or LED light source.
-
EEG/EMG recording setup.
Procedure:
-
Viral Vector Injection: Anesthetize the animal and stereotaxically inject the viral vector into the TMN (for this compound) or DRN (for serotonin). This will lead to the expression of the light-sensitive opsin specifically in the targeted neurons.
-
Optic Fiber Implantation: Implant an optic fiber cannula just above the injection site to allow for light delivery.
-
Recovery and Opsin Expression: Allow several weeks for the animal to recover and for robust expression of the opsin in the targeted neurons.
-
Optogenetic Stimulation/Inhibition: Connect the implanted optic fiber to a light source. Deliver light of the appropriate wavelength (e.g., blue light for ChR2 activation, yellow light for NpHR inhibition) in specific patterns (e.g., continuous or pulsed).
-
Behavioral and Electrophysiological Monitoring: Concurrently record EEG and EMG to monitor changes in sleep-wake states in response to the optogenetic manipulation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
Caption: this compound Signaling Pathway in Wakefulness Promotion.
Caption: Serotonin Signaling Pathways in Sleep-Wake Regulation.
Caption: General Experimental Workflow for Sleep-Wake Studies.
Conclusion
This compound and serotonin are both indispensable for the regulation of the sleep-wake cycle, with their primary roles centered on the promotion and maintenance of wakefulness. However, a detailed examination of the experimental data reveals distinct functionalities.
This compound appears to be a more direct and potent promoter of high-vigilance wakefulness. The near-complete cessation of histaminergic neuronal firing during sleep and the profound inability of this compound-deficient animals to maintain wakefulness under challenge underscore its critical role in arousal.[1][2][18]
Serotonin, while also promoting wakefulness, exhibits a more modulatory role. Its involvement in the regulation of NREM sleep, particularly the deepening of slow-wave sleep through 5-HT2A receptor antagonism, suggests a more complex function in shaping sleep architecture.[13][14][15] The altered sleep fragmentation in serotonin-deficient mice, without a major change in total sleep time, further points to a role in the fine-tuning of sleep-wake transitions.[21]
For drug development, these differences are of paramount importance. Targeting the histaminergic system, for instance through H1 receptor antagonists, is a well-established strategy for inducing sedation. Conversely, H3 receptor antagonists that enhance this compound release are being explored for their wake-promoting effects. The serotonergic system offers more nuanced therapeutic targets. 5-HT2A receptor antagonists, for example, are being investigated for their potential to improve sleep quality by enhancing slow-wave sleep without causing broad sedation.
A thorough understanding of the comparative neurobiology of these two monoamine systems is crucial for the development of novel therapeutics for sleep disorders, providing a foundation for more targeted and effective interventions.
References
- 1. This compound IN THE REGULATION OF WAKEFULNESS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neuronal Activity of Histaminergic Tuberomammillary Neurons During Wake–Sleep States in the Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Neuronal activity of histaminergic tuberomammillary neurons during wake-sleep states in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Serotonin and the sleep/wake cycle: special emphasis on microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. elifesciences.org [elifesciences.org]
- 7. In vivo microdialysis measures of extracellular serotonin in the rat hippocampus during sleep-wakefulness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Extracellular serotonin variations during vigilance states in the preoptic area of rats: a microdialysis study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Sleep and Microdialysis: An Experiment and a Systematic Review of this compound and Several Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Slow wave sleep-inducing effects of first generation H1-antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound-1 receptor antagonism for treatment of insomnia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Sedation and this compound H1-receptor antagonism: studies in man with the enantiomers of chlorpheniramine and dimethindene - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Contribution of 5-HT2 Receptor Subtypes to Sleep–Wakefulness and Respiratory Control, and Functional Adaptations in Knock-Out Mice Lacking 5-HT2A Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Role of 5-HT2A receptor antagonists in the treatment of insomnia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Serotonin 5-HT(2A) receptor antagonists in the treatment of insomnia: present status and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. dovepress.com [dovepress.com]
- 18. researchgate.net [researchgate.net]
- 19. Chronic brain this compound depletion in adult mice induced depression-like behaviours and impaired sleep-wake cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pnas.org [pnas.org]
- 21. The sleep-wake cycle and motor activity, but not temperature, are disrupted over the light-dark cycle in mice genetically depleted of serotonin - PMC [pmc.ncbi.nlm.nih.gov]
- 22. genoway.com [genoway.com]
- 23. genoway.com [genoway.com]
- 24. Lasting Syndrome of Depression Produced by Reduction in Serotonin Uptake during Postnatal Development: Evidence from Sleep, Stress, and Behavior | Journal of Neuroscience [jneurosci.org]
- 25. Microdialysis perfusion of 5-HT into hypoglossal motor nucleus differentially modulates genioglossus activity across natural sleep-wake states in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 26. In vivo release of neuronal this compound in the hypothalamus of rats measured by microdialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Microdialysis study of the effects of sedative drugs on extracellular this compound in the striatum of freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Role of Histamine Signaling in Neuroinflammation: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate signaling pathways in neuroinflammation is paramount. This guide provides an objective comparison of histamine signaling modulation in animal models of neuroinflammation, supported by experimental data, detailed methodologies, and clear visualizations of the underlying mechanisms.
This compound, a well-known mediator of allergic responses, plays a complex and multifaceted role in the central nervous system (CNS), particularly in the context of neuroinflammation.[1] Its effects are mediated by four distinct G protein-coupled receptors (H1R, H2R, H3R, and H4R), each with unique signaling cascades and cellular expression patterns.[2] Animal models, predominantly Experimental Autoimmune Encephalomyelitis (EAE) for multiple sclerosis, have been instrumental in dissecting the contribution of each this compound receptor to the pathogenesis of neuroinflammatory diseases.[1][3]
Comparative Efficacy of Targeting this compound Receptors in EAE Models
The modulation of this compound receptors has yielded varied and sometimes contradictory results in EAE models, highlighting the complexity of histaminergic signaling in neuroinflammation. The following table summarizes key quantitative findings from studies investigating the effects of this compound receptor agonists and antagonists on EAE severity.
| Target Receptor | Compound Type | Animal Model | Key Quantitative Outcomes | Reference |
| H1R | Antagonist (Pyrilamine) | EAE Mice | Reduced EAE severity.[4] | [4] |
| H1R & H2R | Agonist (this compound) | In vitro (mouse CD3+ T cells) | Inhibited proliferation of myelin-reactive T cells.[1] | [1] |
| H2R | Agonist | Murine EAE | Reduced clinical signs of EAE.[1] | [1] |
| H3R | Knockout (H3RKO mice) | EAE Mice | Developed more severe disease and neuroinflammation compared to wild-type.[3] | [3] |
| H4R | Antagonist (JNJ7777120) | EAE Mice (MOG35-55 induced) | Exacerbated EAE, increased inflammation and demyelination.[4][5] Increased IFN-γ, suppressed IL-4 and IL-10.[4][5] | [4][5] |
| H4R | Antagonist (JNJ 10191584) | EAE Mice | Ameliorated the progression of EAE.[6] | [6] |
Signaling Pathways and Experimental Workflows
To visualize the complex interactions involved in this compound signaling and its study in neuroinflammation, the following diagrams are provided.
The diagram above illustrates the primary signaling cascades initiated by the activation of each of the four this compound receptors. H1R activation typically leads to pro-inflammatory responses through Gq coupling and subsequent calcium mobilization. In contrast, H2R activation is coupled to Gs, leading to increased cAMP and generally anti-inflammatory effects. H3R and H4R are both coupled to Gi/o, which inhibits cAMP production. H3R activation is also linked to the MAPK and PI3K/AKT pathways, while H4R is a key player in chemotaxis of immune cells.[7]
This workflow outlines the key steps in a typical EAE experiment designed to evaluate the therapeutic potential of a compound targeting this compound signaling. The process begins with the induction of the disease, followed by a defined treatment period and subsequent comprehensive assessment of clinical and pathological parameters.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of research findings.
Active Induction of Experimental Autoimmune Encephalomyelitis (EAE)
This protocol is widely used to model multiple sclerosis in mice.[8][9][10]
-
Animals: Female C57BL/6 mice, 8-12 weeks old.
-
Antigen Emulsion: Myelin oligodendrocyte glycoprotein (B1211001) peptide 35-55 (MOG35-55) is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: On day 0, mice are subcutaneously immunized with the MOG35-55/CFA emulsion at two sites on the flank.
-
Pertussis Toxin Administration: Mice receive an intraperitoneal injection of pertussis toxin on day 0 and day 2 post-immunization to facilitate the entry of immune cells into the CNS.[8]
-
Clinical Scoring: Animals are monitored daily for clinical signs of EAE, typically graded on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
Assessment of Neuroinflammation
Multiple techniques are employed to quantify the extent of neuroinflammation in animal models.[11][12]
-
Histopathology: Spinal cords are collected at the end of the experiment, fixed, and stained (e.g., with Hematoxylin and Eosin for inflammatory infiltrates and Luxol Fast Blue for demyelination) for microscopic evaluation.
-
Immunohistochemistry: This technique is used to identify specific immune cell populations (e.g., microglia, astrocytes) and the expression of inflammatory mediators within the CNS tissue.[11][13]
-
Flow Cytometry: Single-cell suspensions from the CNS and lymphoid organs are stained with fluorescently labeled antibodies to quantify different immune cell subsets (e.g., T cells, B cells, macrophages).
-
Quantitative Real-Time PCR (qRT-PCR): RNA is extracted from CNS tissue to measure the gene expression levels of various cytokines, chemokines, and other inflammatory markers.[11][12]
-
Enzyme-Linked Immunosorbent Assay (ELISA): Protein levels of cytokines and chemokines in tissue homogenates or serum are quantified using ELISA.[12]
Comparison with Alternative Therapeutic Targets
While this compound signaling presents a compelling target, it is important to consider it within the broader landscape of neuroinflammation research. The following table provides a comparison with other key therapeutic targets investigated in EAE models.
| Therapeutic Target | Mechanism of Action | Key Findings in EAE Models |
| Sphingosine-1-Phosphate (S1P) Receptors | S1P receptor modulators trap lymphocytes in lymph nodes, preventing their infiltration into the CNS. | Fingolimod (an S1P receptor modulator) significantly ameliorates EAE by reducing CNS inflammation and demyelination. |
| Janus Kinase (JAK) Signaling | JAK inhibitors block the signaling of multiple pro-inflammatory cytokines. | Tofacitinib and other JAK inhibitors have shown efficacy in reducing EAE severity by suppressing T-cell activation and cytokine production. |
| Tumor Necrosis Factor-alpha (TNF-α) | Anti-TNF-α therapies neutralize the activity of this key pro-inflammatory cytokine. | While effective in some inflammatory diseases, anti-TNF-α treatment can exacerbate demyelination in MS and EAE, highlighting the complex role of this cytokine in the CNS. |
| Interleukin-17 (IL-17) | Monoclonal antibodies targeting IL-17 or its receptor block the function of this pro-inflammatory cytokine, which is crucial for Th17 cell-mediated autoimmunity. | Anti-IL-17 antibodies effectively suppress EAE development and severity. |
Conclusion
The validation of this compound signaling as a therapeutic target in animal models of neuroinflammation reveals a complex and context-dependent role for this biogenic amine. While H1R and H4R antagonists have shown promise in some studies, the contradictory findings, particularly for H4R, underscore the need for further research to delineate the precise mechanisms and cell-specific effects.[4][5][6][14] The comparison with other therapeutic avenues highlights the diversity of strategies being pursued to combat neuroinflammatory diseases. For drug development professionals, a nuanced understanding of these pathways, supported by robust preclinical data, is essential for the design of novel and effective therapies.
References
- 1. This compound and neuroinflammation: insights from murine experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Central this compound H3 receptor signaling negatively regulates susceptibility to autoimmune inflammatory disease of the CNS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antagonism of this compound H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of this compound H4 receptors exacerbates clinical and pathological signs of experimental autoimmune encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of this compound in Modulating the Immune Response and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Active induction of experimental allergic encephalomyelitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. Active induction of experimental allergic encephalomyelitis | Semantic Scholar [semanticscholar.org]
- 11. Methods to assess neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assessment of neuroinflammation in a mouse model of obesity and β-amyloidosis using PET - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
Unraveling the Roles of H1 and H4 Receptors in Allergic Inflammation: A Comparative Guide to In Vivo Antagonist Effects
For researchers, scientists, and drug development professionals, understanding the nuanced roles of histamine receptors 1 (H1R) and 4 (H4R) in the complex cascade of allergic inflammation is paramount. While H1R antagonists are the cornerstone of allergy treatment, their efficacy is often incomplete, highlighting the need for novel therapeutic strategies. The emergence of H4R as a key player in immune modulation has opened new avenues for drug development. This guide provides an objective comparison of the in vivo effects of H1R and H4R antagonists, supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
This compound, a critical mediator of allergic responses, exerts its diverse effects through four distinct G protein-coupled receptors (GPCRs): H1R, H2R, H3R, and H4R. In the context of allergic inflammation, H1R and H4R are of particular interest. H1R is widely expressed on various cells, including smooth muscle, endothelial cells, and immune cells, and its activation leads to the classic symptoms of allergy, such as itching, vasodilation, and bronchoconstriction.[1] H4R, in contrast, is primarily expressed on hematopoietic cells, including mast cells, eosinophils, T cells, and dendritic cells, suggesting a more targeted immunomodulatory role.[1]
Preclinical in vivo studies have consistently demonstrated that while H1R antagonists can alleviate some allergic symptoms, they often fail to completely suppress the underlying inflammatory processes. This has led to the investigation of H4R antagonists, both as monotherapies and in combination with H1R blockade. A growing body of evidence, summarized in this guide, points towards a synergistic effect of dual H1R and H4R antagonism in mitigating allergic inflammation across various models, including atopic dermatitis, allergic rhinitis, and food allergies.
Comparative Efficacy of H1R and H4R Antagonists in Allergic Inflammation Models
The following tables summarize the quantitative data from key in vivo studies, providing a clear comparison of the effects of H1R and H4R antagonists on various parameters of allergic inflammation.
Atopic Dermatitis Models
| Parameter | H1R Antagonist (e.g., Mepyramine, Olopatadine) | H4R Antagonist (e.g., JNJ7777120, JNJ39758979) | Combined H1R + H4R Antagonists | Reference |
| Dermatitis Score | Modest Reduction | Significant Reduction | Pronounced and Synergistic Reduction | [2][3] |
| Scratching Behavior | Reduction | Significant Reduction | Pronounced and Synergistic Reduction | [2][3] |
| Epidermal Thickening | Modest Reduction | Reduction | Significant and Synergistic Reduction | [2] |
| Inflammatory Cell Infiltration (Eosinophils, Mast Cells, T cells) | Modest Reduction | Significant Reduction | Pronounced and Synergistic Reduction | [2][3] |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) | Modest Reduction | Significant Reduction | Pronounced and Synergistic Reduction | [4] |
| Pruritus-Related Mediators (e.g., IL-31, NGF) | Reduction of IL-31 | Reduction of NGF | Synergistic reduction of pruritus | [5] |
Allergic Rhinitis Models
| Parameter | H1R Antagonist (e.g., Desloratadine) | H4R Antagonist (e.g., JNJ7777120) | Combined H1R + H4R Antagonists | Reference |
| Nasal Symptoms (Sneezing, Nasal Rubbing) | Significant Reduction | Significant Reduction | More Significant Synergistic Reduction | [6] |
| Th2 Cytokine Levels (IL-4, IL-5, IL-13) in Nasal Lavage Fluid | Reduction | Significant Reduction | More Significant Synergistic Reduction | [6] |
| Dendritic Cell Co-stimulatory Molecule Expression (CD86, OX40L) | Reduction of CD86 | Reduction of CD86 and OX40L | More Significant Synergistic Reduction | [6] |
| Serum IgE Levels | No Significant Effect | Reduction with repeated administration | Not explicitly stated, but implies greater effect | [7] |
Food Allergy (Peanut-Induced Intestinal Anaphylaxis) Models
| Parameter | H1R Antagonist (Loratadine) | H4R Antagonist (JNJ7777120) | Combined H1R + H4R Antagonists | Reference |
| Diarrhea Score | Partial Suppression | Partial Suppression | Complete Prevention | [8][9] |
| Intestinal Inflammation | Partial Suppression | Partial Suppression | Complete Prevention | [8][9] |
| Dendritic Cell Accumulation in Mesenteric Lymph Nodes and Lamina Propria | Reduction | Reduction | More Significant Reduction | [8] |
| Plasma this compound Levels | Not explicitly stated | Not explicitly stated | Significantly altered | [8] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols from the cited studies.
Ovalbumin-Induced Atopic Dermatitis in Mice
-
Sensitization: Mice are sensitized by intraperitoneal or subcutaneous injections of ovalbumin (OVA) mixed with an adjuvant like aluminum hydroxide.[2][10] A common protocol involves weekly injections for three weeks.[2]
-
Challenge: Following sensitization, the dorsal skin or ears are challenged by topical application or intradermal injection of OVA.[1][2] This is often done repeatedly over several weeks to induce chronic inflammation.
-
Antagonist Administration: H1R and H4R antagonists (e.g., mepyramine and JNJ-39758979) are typically administered orally or via injection during the challenge phase.[2][3]
-
Assessment of Inflammation:
-
Clinical Scoring: Dermatitis severity is assessed using a scoring system that evaluates erythema, edema, excoriation, and dryness.[3]
-
Scratching Behavior: The frequency of scratching is observed and quantified.[2][3]
-
Histology: Skin biopsies are taken to assess epidermal thickness and inflammatory cell infiltration (e.g., eosinophils, mast cells) via H&E and toluidine blue staining.[2]
-
Cytokine Analysis: Levels of cytokines (e.g., IL-4, IL-5, IL-13, IL-33) in skin homogenates or serum are measured by ELISA or qPCR.[2][4]
-
Picryl Chloride-Induced Chronic Allergic Dermatitis in NC/Nga Mice
-
Induction: Chronic dermatitis is induced by repeated topical application of picryl chloride (PiCl) on the dorsal back and ear lobes of NC/Nga mice.[5][11]
-
Antagonist Administration: H1R antagonist (olopatadine) and H4R antagonist (JNJ7777120) are administered orally, often starting after the initial sensitization and continuing through the challenge period.[11]
-
Assessment of Inflammation:
-
Dermatitis Score and Scratching: Similar to the OVA model, clinical scores and scratching behavior are monitored.[11]
-
Histopathology: Skin sections are analyzed for inflammatory cell infiltration.[11]
-
Cytokine and Chemokine Levels: Levels of inflammatory mediators in skin lesions are quantified.[11]
-
Ovalbumin-Induced Allergic Rhinitis in Rats
-
Sensitization: Rats are sensitized with intraperitoneal injections of ovalbumin (OVA) and aluminum hydroxide.
-
Challenge: Following sensitization, rats are challenged by intranasal administration of OVA.
-
Antagonist Administration: H1R antagonist (desloratadine) and/or H4R antagonist (JNJ7777120) are administered to the rats, typically before the challenge.[6]
-
Assessment:
-
Nasal Symptoms: The frequency of sneezing and nasal rubbing movements are counted for a period after the challenge.[6]
-
Cytokine Analysis: Levels of Th2 cytokines (IL-4, IL-5, IL-13) in nasal lavage fluid are measured by ELISA.[6]
-
Flow Cytometry: Expression of dendritic cell maturation markers (MHC-II, CD80, CD86, OX40L) in nasal mucosa is analyzed.[6]
-
Peanut-Induced Intestinal Anaphylaxis in Mice
-
Sensitization: Mice are sensitized by oral gavage with peanut extract and cholera toxin as an adjuvant.[12]
-
Challenge: Sensitized mice are challenged with an oral dose of peanut extract.[8][9]
-
Antagonist Administration: The H1R antagonist (loratadine) and/or the H4R antagonist (JNJ7777120) are administered orally during the challenge phase.[8][9]
-
Assessment:
-
Clinical Symptoms: The primary symptom monitored is the development of diarrhea, which is scored based on severity.[8][9]
-
Histology: Intestinal tissue is examined for signs of inflammation, such as cellular infiltration.[8]
-
Cellular Analysis: The number of dendritic cells in the mesenteric lymph nodes and lamina propria is quantified.[8]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathways of H1R and H4R in allergic inflammation and a typical experimental workflow for evaluating antagonist efficacy in an atopic dermatitis model.
Caption: H1R Signaling Pathway in Allergic Inflammation.
Caption: H4R Signaling Pathway in Allergic Inflammation.
References
- 1. criver.com [criver.com]
- 2. researchgate.net [researchgate.net]
- 3. Combined treatment with H1 and H4 receptor antagonists reduces inflammation in a mouse model of atopic dermatitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study: Blocking this compound Receptors Suppresses Intestinal Anaphylaxis Caused by Peanut Exposure - SnackSafely.com [snacksafely.com]
- 5. misterx95.myds.me [misterx95.myds.me]
- 6. karger.com [karger.com]
- 7. Effect of this compound H4 receptor antagonist on allergic rhinitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Blockade of this compound receptors suppresses intestinal anaphylaxis in peanut allergy | EurekAlert! [eurekalert.org]
- 9. Combined blockade of the this compound H1 and H4 receptor suppresses peanut-induced intestinal anaphylaxis by regulating dendritic cell function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Subcutaneous Injection and Brush Application of Ovalbumin–Aluminum Salt Solution Induces Dermatitis-like Changes in Mice [mdpi.com]
- 11. The antagonism of this compound H1 and H4 receptors ameliorates chronic allergic dermatitis via anti-pruritic and anti-inflammatory effects in NC/Nga mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Mouse Model of Peanut Allergy Induced by Sensitization Through the Gastrointestinal Tract | Springer Nature Experiments [experiments.springernature.com]
Unlocking the Tumor Microenvironment: A Comparative Guide to Validating Histamine's Role in Immunosuppression
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of preclinical models used to validate the contribution of histamine to tumor-induced immunosuppression. We delve into the experimental data and methodologies that underpin our understanding of how this biogenic amine shapes the tumor microenvironment, offering a foundation for the development of novel cancer immunotherapies.
This compound, a well-known mediator of allergic responses, is emerging as a critical player in the complex landscape of cancer immunology. High concentrations of this compound within the tumor microenvironment (TME) have been linked to the suppression of anti-tumor immune responses, thereby promoting tumor growth and metastasis. This guide will compare and contrast the preclinical evidence for targeting different this compound receptors to counteract this immunosuppressive effect, focusing on the roles of this compound Receptor H1 (H1R), H2 Receptor (H2R), and H4 Receptor (H4R).
Comparative Efficacy of Targeting this compound Receptors in Preclinical Cancer Models
The immunosuppressive effects of this compound in the TME are primarily mediated through its four G protein-coupled receptors: H1R, H2R, H3R, and H4R. Preclinical studies have explored various strategies to modulate the activity of these receptors, revealing distinct and sometimes opposing roles in cancer progression. The following tables summarize the quantitative data from key preclinical studies, offering a side-by-side comparison of the therapeutic potential of targeting these receptors.
| Therapeutic Strategy | Preclinical Model | Key Findings | Tumor Growth Inhibition | Modulation of Immune Cells | Reference |
| H1R Antagonism | Breast Cancer (4T1) | Reduced tumor growth and metastasis. | Significant reduction in primary tumor volume. | Decreased infiltration of M2-like tumor-associated macrophages (TAMs); Increased CD8+ T cell activation. | [1] |
| Melanoma (B16F10) | Enhanced efficacy of anti-PD-1 immunotherapy. | Combination therapy significantly delayed tumor growth compared to anti-PD-1 alone. | Reduced membrane expression of the immune checkpoint VISTA on TAMs. | [1] | |
| H2R Antagonism | Breast Cancer (4T1, E0771) | Inhibited primary tumor development and metastasis. | Ranitidine consistently reduced primary tumor growth. | Reduced numbers of monocytic myeloid-derived suppressor cells (MDSCs). | [2] |
| Colorectal Cancer (Colon 38) | Cimetidine suppressed tumor growth. | Significant suppression of tumor implant growth. | Shifted the balance from a Th2 to a Th1 anti-tumor response. | [3] | |
| H4R Agonism | Breast Cancer (4T1) | Reduced tumor growth. | This compound and H4R agonists diminished tumor growth. | Increased infiltration of Natural Killer (NK) cells. Mice lacking H4R showed reduced tumor growth. | [4] |
| Melanoma (1205Lu) | Significant reduction of proliferation and metastatic spread in vivo. | Administration of this compound and H4R agonists led to a significant reduction of tumor growth. | Modulated the local and systemic immune responses. | [4] |
Signaling Pathways of this compound Receptors in the Tumor Microenvironment
The diverse effects of this compound on anti-tumor immunity are dictated by the specific signaling cascades initiated by its different receptors on various immune cells. Understanding these pathways is crucial for the rational design of targeted therapies.
This compound H1 Receptor (H1R) Signaling in Macrophages
Activation of H1R on tumor-associated macrophages (TAMs) promotes an immunosuppressive M2-like phenotype. This pathway involves the mobilization of intracellular calcium, leading to the surface expression of the immune checkpoint protein VISTA, which in turn inhibits T cell function.
Caption: H1R signaling in macrophages leading to immunosuppression.
This compound H2 Receptor (H2R) Signaling in Myeloid Cells
The role of H2R in the TME is more complex. On one hand, H2R signaling in myeloid-derived suppressor cells (MDSCs) can contribute to their immunosuppressive function. On the other hand, this compound acting on H2Rs on monocytes and macrophages can inhibit the production of reactive oxygen species (ROS), which can protect T cells from oxidative stress-induced apoptosis.
Caption: Dual roles of H2R signaling in different myeloid cells.
This compound H4 Receptor (H4R) Signaling in Immune Cells
The H4R is predominantly expressed on hematopoietic cells and its activation has shown promise in promoting anti-tumor immunity. H4R signaling can enhance the recruitment and activity of cytotoxic immune cells like NK cells and can also directly induce apoptosis in some cancer cells.
Caption: H4R signaling promoting anti-tumor immune responses.
Experimental Protocols
To ensure the reproducibility and rigorous evaluation of therapeutic strategies targeting this compound's role in tumor immunosuppression, detailed experimental protocols are essential. Below are standardized methodologies for key in vivo and in vitro assays.
In Vivo Tumor Growth Monitoring
This protocol outlines the standard procedure for establishing and monitoring tumor growth in preclinical mouse models.
Workflow Diagram:
Caption: Standard workflow for in vivo tumor growth studies.
Detailed Methodology:
-
Cell Preparation: Tumor cells (e.g., 4T1, B16F10) are cultured in appropriate media. On the day of injection, cells are harvested, washed, and resuspended in sterile phosphate-buffered saline (PBS) at a concentration of 1 x 10^6 cells/100 µL.[2]
-
Tumor Cell Implantation: 6-8 week old immunocompetent (e.g., BALB/c for 4T1) or immunodeficient (e.g., C57BL/6 for B16F10) mice are subcutaneously injected with 100 µL of the cell suspension into the flank.[4]
-
Tumor Growth Measurement: Tumor growth is monitored by measuring the length and width of the tumor with digital calipers every 2-3 days. Tumor volume is calculated using the formula: Volume = (Length × Width²) / 2.[2]
-
Treatment: Once tumors reach a predetermined size (e.g., 100 mm³), mice are randomized into treatment groups. Therapeutic agents (e.g., this compound receptor antagonists) are administered according to the study design (e.g., daily oral gavage).
-
Endpoint: Mice are monitored for signs of toxicity, and the experiment is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis.
Flow Cytometry Analysis of Tumor-Infiltrating Immune Cells
Flow cytometry is a powerful technique to quantify and characterize the different immune cell populations within the TME.
Detailed Methodology:
-
Tumor Digestion: Excised tumors are mechanically minced and enzymatically digested (e.g., using a cocktail of collagenase and DNase) to obtain a single-cell suspension.
-
Cell Staining: The single-cell suspension is then stained with a panel of fluorescently-labeled antibodies to identify specific immune cell populations.
-
TAMs (M1/M2 Phenotyping): A typical panel would include antibodies against pan-macrophage markers (e.g., CD45, CD11b, F4/80) and markers for M1 (e.g., CD86, iNOS) and M2 (e.g., CD206, Arginase-1) polarization.[5]
-
MDSCs: MDSCs are typically identified as CD11b+Gr-1+ cells. Further subtyping into monocytic (M-MDSC; Ly6C high) and granulocytic (G-MDSC; Ly6G high) can be performed.[6]
-
T-lymphocytes: T cells are identified by CD3 expression, with subsets including CD4+ helper T cells and CD8+ cytotoxic T cells. Activation status can be assessed by markers like CD69 and CD25, and exhaustion by PD-1 and TIM-3.
-
-
Data Acquisition and Analysis: Stained cells are analyzed on a flow cytometer, and the data is processed using specialized software to quantify the percentages of different immune cell populations.
Measurement of Reactive Oxygen Species (ROS) in MDSCs
The production of ROS by MDSCs is a key mechanism of their immunosuppressive activity.
Detailed Methodology:
-
MDSC Isolation: MDSCs are isolated from the spleens or tumors of tumor-bearing mice using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS) based on the expression of CD11b and Gr-1.[7]
-
ROS Detection: Isolated MDSCs are incubated with a fluorescent probe that is sensitive to ROS, such as 2',7'-dichlorofluorescin diacetate (DCFDA).[7][8]
-
Flow Cytometry Analysis: The fluorescence intensity of the cells is then measured by flow cytometry. An increase in fluorescence indicates a higher level of intracellular ROS.[7]
Conclusion
The preclinical data presented in this guide strongly support the critical role of this compound in orchestrating an immunosuppressive tumor microenvironment. Targeting this compound receptors, particularly H1R and H4R, has shown significant promise in preclinical cancer models, either as a monotherapy or in combination with existing immunotherapies. The differential roles of the this compound receptor subtypes highlight the importance of a nuanced and targeted approach to modulating the histaminergic system in cancer therapy. The provided experimental protocols offer a framework for the continued investigation and validation of these promising therapeutic strategies, with the ultimate goal of translating these preclinical findings into effective treatments for cancer patients.
References
- 1. Antihistamines can influence immunotherapy response by enhancing T cell activation | EurekAlert! [eurekalert.org]
- 2. benchchem.com [benchchem.com]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 5. Evaluating the Polarization of Tumor-Associated Macrophages Into M1 and M2 Phenotypes in Human Cancer Tissue: Technicalities and Challenges in Routine Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. iris.univr.it [iris.univr.it]
- 7. Mechanism regulating reactive oxygen species in tumor induced myeloid-derived suppressor cells: MDSC and ROS in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Histamine's Dichotomous Influence on T-Helper Cell Cytokine Profiles: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histamine, a well-known mediator of allergic reactions, exerts a complex and differential regulatory role on the two major subsets of T-helper (Th) cells: Th1 and Th2. This guide provides a comprehensive comparison of this compound's effects on the cytokine secretion profiles of these crucial immune cells, supported by experimental data and detailed methodologies. Understanding this dichotomy is paramount for developing novel therapeutic strategies for a range of immune-mediated disorders, from allergies and asthma to autoimmune diseases.
Quantitative Effects of this compound on Th1 vs. Th2 Cytokine Production
This compound's influence on T-helper cell cytokine production is not uniform; it is highly dependent on the specific this compound receptor engaged and the T-cell subset involved. The following table summarizes the observed effects of this compound on key Th1 and Th2 cytokines.
| Cytokine | T-Helper Cell Subset | Effect of this compound | Predominant Receptor(s) Involved | Reference |
| IFN-γ | Th1 | Inhibition | H2R | [1][2] |
| Th1 | Enhancement | H1R | [3] | |
| IL-2 | Th1 | Inhibition | H2R | [4] |
| IL-12 | Th1 (indirectly via APCs) | Inhibition | H2R | [4][5][6] |
| IL-4 | Th2 | Enhancement | H2R (context-dependent) | [4] |
| Th0 | Inhibition | H2R | [1][2] | |
| IL-5 | Th2 | Enhancement | H2R (context-dependent) | [4] |
| IL-10 | Th2 | Enhancement | H2R | [4] |
| IL-13 | Th2 | Enhancement | H2R (context-dependent) | [4] |
Note: The effects of this compound can be context-dependent, varying with the model system, this compound concentration, and the activation state of the T cells.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of this compound's effects on T-cell cytokine profiles.
In Vitro T-Cell Stimulation with this compound
This protocol describes the stimulation of human peripheral blood mononuclear cells (PBMCs) to assess the effect of this compound on cytokine production.
-
Cell Preparation: Isolate PBMCs from healthy human donors using Ficoll-Paque density gradient centrifugation. Wash the cells twice with sterile phosphate-buffered saline (PBS) and resuspend them in complete RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Cell Culture: Plate the PBMCs in 24-well plates at a density of 1 x 10^6 cells/mL.
-
This compound Treatment: Add this compound dihydrochloride (B599025) to the cell cultures at a final concentration range of 10⁻⁸ to 10⁻³ M. For control wells, add an equivalent volume of sterile PBS.
-
T-Cell Activation: Stimulate the T cells with a polyclonal activator, such as phytohemagglutinin (PHA) at 5 µg/mL or anti-CD3/anti-CD28 beads, according to the manufacturer's instructions.
-
Incubation: Incubate the plates for 24 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Sample Collection: After incubation, centrifuge the plates at 400 x g for 10 minutes. Collect the cell-free supernatants and store them at -80°C until cytokine analysis.[7]
Cytokine Measurement by Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines the quantification of cytokine concentrations in cell culture supernatants.
-
Plate Coating: Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IFN-γ or anti-human IL-4) diluted in coating buffer (0.1 M sodium carbonate, pH 9.5). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with wash buffer (PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding 200 µL of blocking buffer (PBS with 1% bovine serum albumin) to each well and incubating for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again three times. Add 100 µL of cell culture supernatants (diluted as necessary) and a serial dilution of the recombinant cytokine standard to the appropriate wells. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate three times. Add 100 µL of a biotinylated detection antibody specific for the cytokine of interest to each well. Incubate for 1 hour at room temperature.
-
Enzyme Conjugate Incubation: Wash the plate three times. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate to each well and incubate for 30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate five times. Add 100 µL of a chromogenic substrate, such as TMB (3,3',5,5'-tetramethylbenzidine), to each well. Allow the color to develop for 15-30 minutes in the dark.
-
Reaction Stoppage and Reading: Stop the reaction by adding 50 µL of 2N H₂SO₄ to each well. Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.[8][9][10]
Intracellular Cytokine Staining and Flow Cytometry
This protocol allows for the identification and quantification of cytokine-producing T cells at a single-cell level.
-
Cell Stimulation: Stimulate T cells as described in the "In Vitro T-Cell Stimulation with this compound" protocol. In the final 4-6 hours of culture, add a protein transport inhibitor, such as Brefeldin A (10 µg/mL), to block cytokine secretion.
-
Surface Staining: Harvest the cells and wash them with FACS buffer (PBS with 2% FBS and 0.05% sodium azide). Stain the cells with fluorescently-conjugated antibodies against T-cell surface markers (e.g., CD3, CD4) for 30 minutes at 4°C in the dark.
-
Fixation and Permeabilization: Wash the cells twice with FACS buffer. Fix the cells with a fixation buffer (e.g., 4% paraformaldehyde) for 20 minutes at room temperature. Following fixation, wash the cells and permeabilize them with a permeabilization buffer (e.g., PBS with 0.1% saponin (B1150181) and 0.1% BSA) for 10 minutes.
-
Intracellular Staining: Add fluorescently-conjugated antibodies against intracellular cytokines (e.g., anti-human IFN-γ, anti-human IL-4) to the permeabilized cells. Incubate for 30 minutes at room temperature in the dark.
-
Acquisition and Analysis: Wash the cells twice with permeabilization buffer and resuspend them in FACS buffer. Acquire the samples on a flow cytometer. Analyze the data using appropriate software to determine the percentage of CD4+ T cells producing Th1 (IFN-γ+) or Th2 (IL-4+) cytokines.[11][12][13][14]
Signaling Pathways
The differential effects of this compound on Th1 and Th2 cells are mediated by distinct signaling pathways initiated by the activation of different this compound receptors.
This compound H1 Receptor (H1R) Signaling
Activation of H1R, which is more prominently expressed on Th1 cells, leads to the activation of the Gq/11 protein. This, in turn, activates phospholipase C (PLC), resulting in the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). This signaling cascade is associated with the enhancement of Th1 responses, including increased IFN-γ production.[3]
Caption: this compound H1 Receptor Signaling Pathway in Th1 Cells.
This compound H2 Receptor (H2R) Signaling
H2R is preferentially expressed on Th2 cells and its activation typically leads to the stimulation of adenylyl cyclase (AC) via the Gs protein. This results in an increase in intracellular cyclic AMP (cAMP) levels and the activation of protein kinase A (PKA). The H2R-cAMP-PKA pathway has been shown to inhibit Th1 cytokine production and, in some contexts, enhance the secretion of certain Th2 cytokines.[2][4]
Caption: this compound H2 Receptor Signaling Pathway.
This compound H4 Receptor (H4R) Signaling
The H4R is highly expressed on various immune cells, including T cells, and is coupled to the Gi/o protein. Its activation inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP levels. H4R signaling is also associated with calcium mobilization. This receptor is implicated in Th2-mediated inflammation and the production of the pruritogenic cytokine IL-31.
Caption: this compound H4 Receptor Signaling Pathway.
References
- 1. Different modulation by this compound of IL-4 and interferon-gamma (IFN-γ) release according to the phenotype of human Th0, Th1 and Th2 clones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different modulation by this compound of IL-4 and interferon-gamma (IFN-gamma) release according to the phenotype of human Th0, Th1 and Th2 clones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Effects of this compound on Th1/Th2 cytokine balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound regulates cytokine production in maturing dendritic cells, resulting in altered T cell polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ovid.com [ovid.com]
- 7. This compound activates suppressor cells in vitro using a coculture technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. bowdish.ca [bowdish.ca]
- 9. Cytokine Elisa [bdbiosciences.com]
- 10. biomatik.com [biomatik.com]
- 11. miltenyibiotec.com [miltenyibiotec.com]
- 12. Th2 cells and macrophages cooperatively induce allergic inflammation through this compound signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. content-assets.jci.org [content-assets.jci.org]
- 14. file.elabscience.com [file.elabscience.com]
Histamine's Dichotomous Role in Cancer: A Comparative Analysis of Breast and Colon Cancer Progression
For Immediate Release
A comprehensive review of existing literature reveals the complex and often contradictory roles of histamine and its four G-protein coupled receptors (H1R, H2R, H3R, and H4R) in the progression of breast and colon cancer. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's impact on these two distinct malignancies, highlighting potential therapeutic targets.
This compound, a biogenic amine, is traditionally known for its role in allergic reactions and gastric acid secretion. However, emerging evidence has implicated it as a significant modulator of the tumor microenvironment, influencing cell proliferation, migration, invasion, and apoptosis. Its effects are highly context-dependent, varying not only between cancer types but also based on the specific this compound receptor subtype involved.
Comparative Analysis of this compound Receptor Roles
The differential expression and signaling of this compound receptors in breast and colon cancer tissues contribute to their distinct roles in tumor progression.
Breast Cancer: A Tale of Two Receptors
In breast cancer, this compound concentration is notably higher in cancerous tissues compared to normal breast tissue.[1][2] All four this compound receptors are expressed, with H3R and H4R emerging as key players with opposing effects.[3]
-
H3 Receptor (H3R): Predominantly associated with pro-tumorigenic effects. Its expression is significantly higher in carcinomas compared to benign lesions and correlates with increased cell proliferation and migration.[3][4][5]
-
H4 Receptor (H4R): Generally exhibits anti-tumorigenic properties. Activation of H4R has been shown to inhibit proliferation, induce apoptosis, and cause cell cycle arrest in the G0/G1 phase.[1][2][3][6] This makes the H4R a potential target for therapeutic intervention.[1][2]
Colon Cancer: A Balance of Opposing Forces
In colon cancer, the interplay between H1R and H2R appears to be a critical determinant of disease progression.
-
H1 Receptor (H1R): This receptor is pro-tumorigenic, promoting inflammation-associated tumor formation and the proliferation of colorectal cancer cells.[7][8][9][10][11] Elevated H1R expression is correlated with a poorer prognosis for colorectal cancer patients.[7]
-
H2 Receptor (H2R): In contrast, H2R signaling has an anti-tumorigenic effect, suppressing tumor growth.[7][8][9][10][11] A higher ratio of H2R to H1R gene expression is associated with improved survival rates in colorectal cancer patients.[7][8][10][11]
-
H4 Receptor (H4R): The role of H4R in colon cancer is more ambiguous, with some studies indicating an anti-proliferative effect, while others suggest it may promote proliferation, potentially linked to COX-2 expression.[12][13][14]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various studies on the expression and function of this compound receptors in breast and colon cancer.
Table 1: this compound Receptor Expression in Breast Cancer
| Receptor | Expression in Cancer vs. Normal Tissue | Correlation with Proliferation | Correlation with Migration/Invasion | Correlation with Apoptosis | Reference |
| H3R | Significantly higher in carcinomas | Positive correlation | Positive correlation | Not reported | [3][4] |
| H4R | Expressed in carcinomas | Negative correlation | Not reported | Positive correlation | [3][6] |
Table 2: this compound Receptor Expression in Colon Cancer
| Receptor | Expression in Cancer vs. Normal Tissue | Correlation with Proliferation | Correlation with Tumor Growth | Prognostic Value | Reference |
| H1R | Elevated in tumors | Promotes proliferation | Promotes tumorigenesis | High expression correlates with poor survival | [7][15] |
| H2R | Overexpressed in some cases | Suppresses proliferation | Suppresses tumor growth | High H2R/H1R ratio correlates with improved survival | [7][16][17] |
| H4R | Down-regulated in some primary tumors | Conflicting reports (pro- and anti-proliferative) | Reduced expression in advanced CRC | Reduced expression in advanced stages | [12] |
Signaling Pathways
The signaling cascades initiated by this compound receptor activation are central to their functional outcomes in cancer cells.
References
- 1. [PDF] this compound H4 receptor: insights into a potential therapeutic target in breast cancer. | Semantic Scholar [semanticscholar.org]
- 2. This compound H4 receptor: insights into a potential therapeutic target in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The role of this compound in human mammary carcinogenesis: H3 and H4 receptors as potential therapeutic targets for breast cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Pathophysiological Roles of this compound Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of this compound H4 receptor in breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Distinct roles of this compound H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. journals.physiology.org [journals.physiology.org]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Distinct roles of this compound H1- and H2-receptor signaling pathways in inflammation-associated colonic tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pathophysiological Role of this compound H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound receptors and cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound H4 receptors in the gastrointestinal tract - PMC [pmc.ncbi.nlm.nih.gov]
- 15. journals.physiology.org [journals.physiology.org]
- 16. This compound and Histaminergic Receptors in Colorectal Cancer: From Basic Science to Evidence-based Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Validating the Pro-inflammatory Signaling Effects of 4-Methylhistamine on B Cells in EAE Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pro-inflammatory effects of the histamine H4 receptor (H4R) agonist, 4-methylthis compound (B1206604) (4-MeH), on B cells within the context of Experimental Autoimmune Encephalomyelitis (EAE), a widely used mouse model for multiple sclerosis. We will delve into the experimental data supporting the role of 4-MeH in exacerbating EAE pathology through the modulation of B cell signaling, compare its effects with alternative H4R modulators, and provide detailed experimental protocols for reproducibility.
4-Methylthis compound Aggravates EAE and Promotes a Pro-inflammatory B Cell Phenotype
Recent studies have demonstrated that the administration of 4-methylthis compound, a selective H4R agonist, significantly worsens the clinical progression of EAE in Swiss Jim Lambert (SJL) mice.[1][2][3] This is accompanied by a notable increase in pro-inflammatory signaling within B cell populations.[1][2][3] Specifically, treatment with 4-MeH leads to an upregulation of key inflammatory mediators in both CD19+ and CXCR5+ B cells isolated from the spleen of EAE mice.[1][2][3] Furthermore, the mRNA expression of these inflammatory cytokines is also elevated in the brain tissue of 4-MeH-treated EAE mice, suggesting a central role for H4R activation in neuroinflammation.[1][2][3]
The pro-inflammatory effects of 4-methylthis compound on B cells in the EAE model are multifaceted, involving the activation of the NF-κB signaling pathway and the subsequent increased expression of several crucial cytokines and chemokines.[1][4][5] These include Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF), Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α).[1][2][3]
Quantitative Analysis of 4-Methylthis compound's Pro-inflammatory Effects
The following tables summarize the key quantitative findings from studies investigating the impact of 4-methylthis compound on B cells and inflammatory mediators in the EAE model.
Table 1: Effect of 4-Methylthis compound on B Cell Populations in Spleen of EAE Mice
| Cell Population | Treatment Group | Percentage of Cells (%) | Significance (p-value) |
| CD19+NF-κB p65+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CXCR5+NF-κB p65+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CD19+GM-CSF+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CXCR5+GM-CSF+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CD19+MCP-1+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CXCR5+MCP-1+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CD19+IL-6+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CXCR5+IL-6+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CD19+TNF-α+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased | ||
| CXCR5+TNF-α+ | Vehicle | Data not specified | < 0.05 |
| 4-MeH (30 mg/kg) | Increased |
Data is presented as a qualitative increase as specific percentages were not available in the provided search results. The significance level was reported as p < 0.05.[1][3]
Table 2: Effect of 4-Methylthis compound on Pro-inflammatory mRNA Expression in the Brain of EAE Mice
| mRNA Target | Treatment Group | Relative mRNA Expression | Significance (p-value) |
| Nf-κB p65 | Vehicle | Baseline | < 0.05 |
| 4-MeH (30 mg/kg) | Upregulated | ||
| Gmcsf | Vehicle | Baseline | < 0.05 |
| 4-MeH (30 mg/kg) | Upregulated | ||
| Mcp1 | Vehicle | Baseline | < 0.05 |
| 4-MeH (30 mg/kg) | Upregulated | ||
| Il6 | Vehicle | Baseline | < 0.05 |
| 4-MeH (30 mg/kg) | Upregulated | ||
| Tnfα | Vehicle | Baseline | < 0.05 |
| 4-MeH (30 mg/kg) | Upregulated |
Data is presented as a qualitative upregulation as specific fold-change values were not available in the provided search results. The significance level was reported as p < 0.05.[1][2][3]
Comparative Analysis: 4-Methylthis compound vs. Other H4R Modulators
To understand the specific role of H4R agonism in B cell-mediated inflammation in EAE, it is crucial to compare the effects of 4-methylthis compound with H4R antagonists.
H4R Antagonists:
In contrast to the disease-exacerbating effects of 4-MeH, H4R antagonists, such as JNJ 10191584, have been shown to ameliorate the progression of EAE.[6] Treatment with an H4R antagonist leads to a reduction in the clinical severity of EAE. Mechanistically, H4R antagonists appear to exert their beneficial effects by modulating T cell responses, leading to a decrease in pro-inflammatory Th1 and Th17 cells and an increase in regulatory T cells (Tregs). Specifically, daily treatment with the H4R antagonist JNJ 10191584 was found to decrease the percentages of CD4+IFN-γ+, CD4+T-bet+, CD4+IL-17A+, and CD4+RORγt+ cells, while increasing the percentages of CD4+TGF-β1+ and CD4+Foxp3+ cells in EAE mice.[6]
This opposing effect of H4R antagonists highlights the pro-inflammatory nature of H4R signaling in the context of EAE and validates the use of 4-methylthis compound as a tool to study this pathway.
Experimental Protocols
To facilitate the validation and further investigation of these findings, detailed experimental protocols are provided below.
EAE Induction in SJL Mice
-
Animals: Female SJL/J mice, 8-12 weeks old.
-
Antigen Emulsion: Proteolipid protein (PLP) 139-151 peptide is emulsified in Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis.
-
Immunization: Mice are immunized subcutaneously at four sites on the back with the antigen emulsion.[1][3]
-
Pertussis Toxin Administration: Some protocols include the intraperitoneal injection of pertussis toxin on the day of immunization and/or 48 hours later to enhance disease induction.
-
Clinical Scoring: Mice are monitored daily for clinical signs of EAE, which are typically scored on a scale of 0 to 5, where 0 is no disease and 5 is moribund or dead.
-
Treatment: 4-methylthis compound (30 mg/kg) or vehicle is administered daily via intraperitoneal injection from day 14 to day 42 post-immunization.[1][3]
Flow Cytometry Analysis of Spleen B Cells
-
Spleen Preparation: Spleens are harvested from euthanized mice, and single-cell suspensions are prepared by mechanical dissociation and filtration.
-
Red Blood Cell Lysis: Red blood cells are lysed using a suitable lysis buffer.
-
Cell Staining: Splenocytes are stained with fluorescently labeled antibodies against cell surface markers (e.g., CD19, CXCR5) and intracellular markers (e.g., NF-κB p65, GM-CSF, MCP-1, IL-6, TNF-α). For intracellular staining, cells are fixed and permeabilized prior to antibody incubation.
-
Data Acquisition and Analysis: Stained cells are analyzed using a flow cytometer. Gating strategies are employed to identify specific B cell populations (e.g., CD19+, CXCR5+) and quantify the percentage of cells expressing the inflammatory mediators of interest.
Real-Time PCR (RT-PCR) for mRNA Expression in the Brain
-
Brain Tissue Isolation: Brains are harvested from euthanized mice and snap-frozen in liquid nitrogen or stored in a nucleic acid preserving solution.
-
RNA Extraction: Total RNA is extracted from the brain tissue using a suitable RNA isolation kit.
-
cDNA Synthesis: Extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
Quantitative PCR: The relative expression levels of target genes (Nf-κB p65, Gmcsf, Mcp1, Il6, Tnfα) are quantified by real-time PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green) or probe-based chemistry.
-
Data Analysis: The relative expression of each target gene is normalized to a housekeeping gene (e.g., GAPDH, β-actin), and the fold change in expression between the 4-MeH-treated and vehicle-treated groups is calculated.[7][8]
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures discussed, the following diagrams are provided.
Caption: 4-Methylthis compound signaling pathway in B cells.
References
- 1. hookelabs.com [hookelabs.com]
- 2. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 3. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 4. Hooke - Protocols - EAE Induction by Active Immunization in SJL Mice [hookelabs.com]
- 5. This compound H4 Receptor Agonist, 4-Methylthis compound, Aggravates Disease Progression and Promotes Pro-Inflammatory Signaling in B Cells in an Experimental Autoimmune Encephalomyelitis Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound H4 Receptor Antagonist Ameliorates the Progression of Experimental Autoimmune Encephalomyelitis via Regulation of T-Cell Imbalance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mild Disease Course of Experimental Autoimmune Encephalomyelitis without Pertussis Toxin: Brain Transcriptome Analysis Reveals Similar Signaling to Active Lesions in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Toward a Combination of Biomarkers for Molecular Characterization of Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
comparing the efficacy of H2 receptor antagonists for inhibiting gastric acid secretion
A Comparative Guide to the Efficacy of H2 Receptor Antagonists in Inhibiting Gastric Acid Secretion
This guide provides a detailed comparison of the efficacy of common histamine H2 receptor antagonists (H2RAs) in the inhibition of gastric acid secretion. It is intended for researchers, scientists, and professionals in drug development, offering objective performance comparisons supported by experimental data and methodologies.
Introduction to H2 Receptor Antagonists
This compound H2 receptor antagonists are a class of drugs that decrease gastric acid production.[1] They function by competitively blocking this compound at the H2 receptors on the basolateral membrane of gastric parietal cells.[1][2] This action inhibits the production of cyclic AMP (cAMP) and subsequently reduces the secretion of gastric acid.[3] The most commonly used H2RAs in clinical and research settings are cimetidine (B194882), ranitidine (B14927), famotidine (B1672045), and nizatidine.[2] While all are effective at recommended doses, they exhibit significant differences in potency, duration of action, and side-effect profiles.[2][4]
Comparative Efficacy
The efficacy of H2 receptor antagonists is primarily determined by their potency and duration of action. Famotidine is recognized as the most potent H2RA available. On a weight basis, famotidine is approximately 20 to 50 times more potent than cimetidine and 7.5 to 8 times more potent than ranitidine.[2][4][5][6] This higher potency translates to greater inhibition of gastric acid secretion at lower doses.
Studies comparing these agents show significant differences in their ability to suppress 24-hour gastric acidity. For instance, a double-blind study in normal volunteers demonstrated that single evening doses of famotidine (40 mg) and ranitidine (300 mg) were significantly more effective than cimetidine (800 mg) in reducing 24-hour acidity, with famotidine providing a 90.0% reduction compared to 87.25% for ranitidine and 60.1% for cimetidine.[7] Furthermore, single evening doses of 20 mg and 40 mg of famotidine were found to inhibit nocturnal gastric acid secretion by 86% and 94%, respectively, for at least 10 hours.[2]
Quantitative Comparison of H2 Receptor Antagonists
| Feature | Cimetidine | Ranitidine | Famotidine | Nizatidine |
| Relative Potency | 1x | 4-10x | 20-50x | 4-10x |
| Inhibition of Nocturnal Acid Secretion | Moderate | High (approx. 50% with 150mg)[8] | Very High (94% with 40mg)[2] | High |
| Duration of Action | Shorter | Intermediate | Longer[2][4] | Intermediate |
| Cytochrome P-450 Interaction | Significant | Minimal | None[2][4] | Minimal |
| Common Oral Dose (for ulcers) | 800 mg at bedtime | 300 mg at bedtime | 40 mg at bedtime[5] | 300 mg at bedtime |
Note: Relative potency is compared to cimetidine. Data is compiled from multiple sources.[2][4][5][6][7]
Signaling Pathway and Mechanism of Action
H2 receptor antagonists exert their effect by competitively inhibiting the this compound H2 receptor on gastric parietal cells. This receptor is a G-protein coupled receptor (GPCR) that, upon activation by this compound, stimulates the Gs alpha subunit (Gαs). This activation leads to an increase in intracellular cyclic AMP (cAMP) via adenylyl cyclase, which in turn activates protein kinase A (PKA). PKA then phosphorylates proteins involved in the translocation and activation of the H+/K+-ATPase (proton pump) to the apical membrane, resulting in the secretion of H+ ions into the gastric lumen. By blocking the H2 receptor, these antagonists prevent this signaling cascade.
References
- 1. my.clevelandclinic.org [my.clevelandclinic.org]
- 2. droracle.ai [droracle.ai]
- 3. benchchem.com [benchchem.com]
- 4. What are the differences between the H2-receptor antagonists? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of famotidine with cimetidine and ranitidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and pharmacodynamic properties of this compound H2-receptor antagonists. Relationship between intrinsic potency and effective plasma concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Measurement of meal-stimulated gastric acid secretion by in vivo gastric autotitration - PubMed [pubmed.ncbi.nlm.nih.gov]
Histamine: A Comparative Analysis of its Dual Roles as a Classical Neurotransmitter and a Neuromodulator
A comprehensive guide for researchers, scientists, and drug development professionals detailing the distinct functional roles of histamine in the central nervous system. This guide provides a comparative analysis of this compound's actions, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
This compound, a biogenic amine, plays a multifaceted role in the central nervous system (CNS), acting as both a classical neurotransmitter and a neuromodulator. This dual functionality allows this compound to participate in a wide array of physiological processes, from rapid synaptic transmission to the fine-tuning of widespread neuronal circuits. Understanding the distinctions between these two roles is crucial for elucidating the complex mechanisms of brain function and for the development of novel therapeutics targeting the histaminergic system. This guide provides an in-depth comparison of this compound's function as a classical neurotransmitter versus a neuromodulator, supported by experimental data and detailed methodologies.
Distinguishing Classical Neurotransmission from Neuromodulation
The traditional definition of a classical neurotransmitter involves its synthesis in the presynaptic neuron, storage in vesicles, and release into the synaptic cleft to act on specific postsynaptic receptors, leading to a rapid and localized response. In contrast, a neuromodulator typically has a more diffuse action, often released from non-synaptic varicosities to influence the activity of a broader range of neurons over a longer timescale. Neuromodulators often act on presynaptic receptors to alter the release of other neurotransmitters.
This compound exhibits characteristics of both, making it a unique signaling molecule in the brain.[1][2][3][4]
Quantitative Comparison of this compound's Functional Roles
The functional dichotomy of this compound can be quantitatively assessed by examining various parameters, including receptor binding affinities, effector coupling, and the kinetics of postsynaptic responses.
| Parameter | Classical Neurotransmitter Role | Neuromodulator Role | Supporting Data |
| Receptor Subtypes Primarily Involved | H1, H2 Receptors | H3, H4 Receptors | H1 and H2 receptors are primarily postsynaptic and mediate direct excitatory effects. H3 receptors are predominantly presynaptic autoreceptors and heteroreceptors that modulate the release of this compound and other neurotransmitters. H4 receptors are also involved in modulating immune responses. |
| Receptor Binding Affinity (Ki) | Lower affinity for H1/H2 | Higher affinity for H3 | Cetirizine (H1 antagonist) Ki ≈ 6 nM. Various novel H3 antagonists show pKi values ranging from 7.56 to 8.68. |
| Effector Coupling (EC50) | Higher concentrations required for direct postsynaptic effects | Lower concentrations sufficient for modulating neurotransmitter release | This compound EC50 for H1R: 8.4 µM; H2R: 2.1 µM; H3R: 0.024 µM; H4R: 0.013 µM. This compound reduces K+-evoked [3H]this compound release with an EC50 of 35 nM. |
| Speed of Onset | Fast (milliseconds) | Slow (seconds to minutes) | Electrical stimulation of tuberomammillary nucleus neurons can evoke fast excitatory postsynaptic potentials (EPSPs).[5] Optogenetic stimulation of histaminergic neurons produces responses with a rise time of 0.73 ms.[6][7][8][9] |
| Duration of Action | Brief (milliseconds to seconds) | Prolonged (seconds to minutes or longer) | Fast EPSPs are transient. Modulatory effects on neuronal excitability can persist for minutes. |
| Spatial Range of Action | Synaptic cleft (highly localized) | Extrasynaptic (diffuse, "volume transmission") | Classical transmission occurs at discrete synapses. Neuromodulation involves this compound diffusing over a larger area to affect multiple neurons. |
| Primary Effect | Direct excitation or inhibition of postsynaptic neuron | Modulation of presynaptic neurotransmitter release; alteration of postsynaptic neuronal excitability | H1 and H2 receptor activation often leads to depolarization. H3 receptor activation inhibits the release of this compound, acetylcholine, dopamine, norepinephrine, and serotonin. |
| Synaptic Response Kinetics (Rise and Decay Times) | Fast rise and decay times | Slower changes in membrane potential and firing properties | Optogenetically evoked responses show a decay constant of 9.65 ms.[6][7][8][9] this compound can enhance a late component of EPSPs, prolonging their duration.[10] |
Signaling Pathways
The distinct roles of this compound are mediated by different receptor subtypes coupled to specific intracellular signaling cascades.
Classical Neurotransmission via H1 and H2 Receptors
This compound's role as a classical neurotransmitter is primarily mediated by postsynaptic H1 and H2 receptors. Activation of H1 receptors typically leads to the activation of phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade mobilizes intracellular calcium and activates protein kinase C (PKC), leading to neuronal depolarization and excitation. H2 receptor activation stimulates adenylyl cyclase, increasing intracellular cyclic AMP (cAMP) levels and activating protein kinase A (PKA), which can also lead to neuronal excitation.
Neuromodulation via H3 Receptors
As a neuromodulator, this compound primarily acts on presynaptic H3 receptors, which are inhibitory G protein-coupled receptors (GPCRs). Activation of H3 autoreceptors on histaminergic neurons inhibits this compound synthesis and release, providing a negative feedback mechanism. H3 heteroreceptors are located on the terminals of other neurons and their activation inhibits the release of various neurotransmitters, including acetylcholine, dopamine, norepinephrine, and serotonin. This is often achieved through the inhibition of adenylyl cyclase and the modulation of ion channel activity.
Experimental Protocols
Investigating the dual roles of this compound requires a combination of neurochemical and electrophysiological techniques. Below are detailed methodologies for key experiments.
In Vivo Microdialysis for Measuring this compound Release
This technique allows for the in vivo sampling of extracellular this compound in specific brain regions of freely moving animals, providing insights into the tonic levels and release dynamics of this compound as a neuromodulator.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., CMA 12) with appropriate membrane cutoff
-
Microinfusion pump (e.g., CMA 400)
-
Fraction collector
-
HPLC system with electrochemical or fluorescence detection
-
Artificial cerebrospinal fluid (aCSF): 147 mM NaCl, 2.7 mM KCl, 1.2 mM CaCl2, 1.0 mM MgCl2, buffered to pH 7.4 with 0.2 mM NaH2PO4/Na2HPO4.
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in the stereotaxic frame. Implant a guide cannula targeting the brain region of interest (e.g., prefrontal cortex, hypothalamus). Allow for a recovery period of at least 48 hours.
-
Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Equilibration: Allow the system to equilibrate for at least 1-2 hours before sample collection to establish a stable baseline.
-
Sample Collection: Collect dialysate samples at regular intervals (e.g., 10-20 minutes) using a refrigerated fraction collector.
-
Analysis: Analyze the this compound concentration in the dialysate samples using a sensitive HPLC method.
-
Data Interpretation: Changes in extracellular this compound levels in response to pharmacological or behavioral manipulations can be quantified to study its neuromodulatory role.
Brain Slice Electrophysiology for Studying Synaptic Effects
This in vitro technique allows for the direct measurement of this compound's effects on neuronal membrane properties and synaptic transmission, crucial for characterizing its role as a classical neurotransmitter.
Materials:
-
Vibratome
-
Dissection microscope
-
Recording chamber for brain slices
-
Perfusion system
-
Micromanipulators
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Sucrose-based cutting solution (chilled and oxygenated with 95% O2/5% CO2)
-
Artificial cerebrospinal fluid (aCSF) for recording (oxygenated)
-
Intracellular solution for patch pipettes (e.g., K-gluconate based)
Procedure:
-
Brain Slice Preparation: Anesthetize and decapitate the animal. Rapidly remove the brain and place it in ice-cold, oxygenated sucrose-based cutting solution. Mount the brain on the vibratome stage and cut coronal or sagittal slices (e.g., 300 µm thick) of the desired brain region.
-
Slice Recovery: Transfer the slices to a holding chamber containing oxygenated aCSF at 32-34°C for at least 30 minutes, and then maintain them at room temperature.
-
Recording: Transfer a single slice to the recording chamber on the microscope stage and continuously perfuse with oxygenated aCSF.
-
Patch-Clamp Recording: Using a micromanipulator, approach a neuron with a glass micropipette filled with intracellular solution. Form a high-resistance seal (>1 GΩ) with the cell membrane and then rupture the membrane to obtain the whole-cell configuration.
-
Data Acquisition: Record spontaneous or evoked postsynaptic currents/potentials (EPSCs/IPSCs or EPSPs/IPSPs) in voltage-clamp or current-clamp mode, respectively.
-
This compound Application: Apply this compound or specific receptor agonists/antagonists to the bath via the perfusion system and record the changes in synaptic activity.
-
Analysis: Analyze the amplitude, frequency, and kinetics (rise time, decay time constant) of the synaptic events before, during, and after drug application to characterize this compound's direct synaptic effects.
Experimental Workflow to Differentiate Neurotransmitter and Neuromodulator Functions
The following workflow provides a logical sequence of experiments to systematically characterize the functional role of a neuroactive substance like this compound.
Conclusion
This compound's ability to function as both a classical neurotransmitter and a neuromodulator underscores the complexity of chemical signaling in the brain. Its rapid, localized actions at specific synapses, characteristic of a classical neurotransmitter, are complemented by its slower, widespread modulatory effects that fine-tune neuronal circuits. A thorough understanding of these distinct roles, supported by rigorous quantitative and methodological approaches, is paramount for advancing our knowledge of brain function and for the rational design of drugs targeting the histaminergic system for the treatment of various neurological and psychiatric disorders.
References
- 1. quora.com [quora.com]
- 2. youtube.com [youtube.com]
- 3. General introduction of neuotransmitters, difference from neuromodulators | PPTX [slideshare.net]
- 4. Difference Between Neuromodulator and Neurotransmitter | Difference Between [differencebetween.net]
- 5. researchgate.net [researchgate.net]
- 6. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
- 7. This compound Release in the Prefrontal Cortex Excites Fast-Spiking Interneurons while GABA Released from the Same Axons Inhibits Pyramidal Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
validating the correlation between plasma histamine levels and patient response to immunotherapy
A comparison of plasma histamine levels with established biomarkers for predicting patient response to immune checkpoint inhibitors.
For Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of plasma this compound levels as a predictive biomarker for immunotherapy response against established biomarkers such as Programmed Death-Ligand 1 (PD-L1) expression, Tumor Mutational Burden (TMB), and Microsatellite Instability (MSI). Experimental data and detailed protocols are presented to support the validation of plasma this compound as a clinically relevant biomarker.
Executive Summary
Predicting patient response to immunotherapy is a critical challenge in oncology. While biomarkers like PD-L1, TMB, and MSI are currently utilized, they have limitations in their predictive accuracy and applicability across all cancer types. Emerging evidence suggests a significant correlation between plasma this compound levels and the efficacy of immune checkpoint inhibitors (ICIs). Specifically, elevated plasma this compound levels are associated with a poorer response to anti-PD-1 therapy.[1][2][3] This guide explores the potential of plasma this compound as a predictive biomarker, presenting supporting data, experimental methodologies, and a comparative analysis with current standards.
Comparison of Predictive Biomarkers for Immunotherapy Response
The following table summarizes the performance of plasma this compound levels in comparison to PD-L1, TMB, and MSI as predictive biomarkers for response to immune checkpoint inhibitors.
| Biomarker | Principle | Predictive Value | Limitations |
| Plasma this compound | High plasma this compound levels are associated with an immunosuppressive tumor microenvironment, primarily through the activation of the this compound H1 receptor (HRH1) on tumor-associated macrophages (TAMs), leading to T-cell dysfunction.[1][4][5][6][7] | Patients with low plasma this compound levels have a more than tripled objective response rate to anti-PD-1 treatment compared to patients with high plasma this compound.[1][2][3] Preclinical studies show that H1-antihistamines can enhance immunotherapy response.[4][7][8] | The predictive value needs to be validated in large, prospective clinical trials. Standardization of this compound measurement protocols is required. |
| PD-L1 Expression | PD-L1 on tumor cells interacts with PD-1 on T-cells, leading to T-cell exhaustion and immune evasion. ICIs block this interaction.[9][10] | High PD-L1 expression is generally associated with a better response to anti-PD-1/PD-L1 therapy in several cancer types, including non-small cell lung cancer (NSCLC).[11][12] | The correlation between PD-L1 expression and response is not absolute; some patients with low or negative PD-L1 expression still respond.[9] There is variability in testing antibodies and scoring methods.[13] |
| Tumor Mutational Burden (TMB) | A higher number of somatic mutations in tumor cells can lead to the formation of neoantigens, which are recognized by the immune system, making the tumor more immunogenic.[14][15][16] | High TMB has been associated with improved response to ICIs in various cancers, including melanoma and NSCLC.[15][17] | The predictive value of TMB is not consistent across all cancer types.[14][17] The optimal cutoff for defining "high" TMB is not universally established.[18] |
| Microsatellite Instability (MSI) | MSI is a condition of genetic hypermutability that results from a deficient DNA mismatch repair (dMMR) system, leading to a high number of mutations and neoantigens.[19][20] | MSI-High (MSI-H) status is a strong predictor of response to ICIs across multiple solid tumor types and is an FDA-approved biomarker for pembrolizumab.[19][20][21] | MSI-H is relatively rare in many cancer types. |
Experimental Data
Clinical Data: Plasma this compound and Immunotherapy Response
A retrospective analysis of cancer patients treated with anti-PD-1 therapy revealed a significant correlation between plasma this compound levels and clinical outcomes.
| Plasma this compound Level | Objective Response Rate (ORR) |
| Low | >3x higher than High this compound Group |
| High | Significantly lower ORR |
Data from a retrospective study indicating a more than tripled objective response rate in patients with low plasma this compound levels compared to those with high levels when treated with anti-PD-1 therapy.[1][2][3]
Preclinical Data: Antihistamines and Immunotherapy Efficacy
In preclinical mouse models of breast cancer and melanoma, the combination of an H1-antithis compound with an immune checkpoint inhibitor demonstrated enhanced anti-tumor activity.
| Treatment Group | Tumor Growth Inhibition | Survival |
| Checkpoint Inhibitor Alone | Moderate | Moderate |
| Checkpoint Inhibitor + Antithis compound | Significantly Enhanced | Prolonged |
Preclinical findings show that combining an antithis compound with checkpoint blockade enhanced therapeutic efficacy and prolonged survival over checkpoint blockade alone in mouse models.[4]
Experimental Protocols
Measurement of Plasma this compound Levels by ELISA
This protocol outlines the general steps for quantifying this compound in plasma samples using a competitive Enzyme-Linked Immunosorbent Assay (ELISA).
1. Sample Preparation:
-
Collect whole blood in EDTA-containing tubes.
-
Centrifuge at 1,000-2,000 x g for 15 minutes at 4°C to separate plasma.
-
Store plasma samples at -80°C until analysis.
-
Prior to the assay, thaw samples slowly at room temperature and vortex to mix.[22]
-
For some assays, a methanol (B129727) precipitation step may be required to extract this compound from serum or plasma samples.[22]
2. Acylation (for some kits):
-
In a reaction plate, add standards, controls, and plasma samples.
-
Add acylation buffer and acylation reagent to each well to quantitatively convert this compound to N-acylthis compound.[23][24]
-
Incubate at room temperature on a shaker.[23]
3. ELISA Procedure (Competitive):
-
Pipette the acylated standards, controls, and samples into the wells of a microtiter plate pre-coated with an anti-histamine antibody.[23]
-
Add a fixed amount of enzyme-conjugated this compound (e.g., HRP-conjugated this compound) to each well.[25]
-
Incubate to allow competition between the this compound in the sample and the enzyme-conjugated this compound for binding to the antibody.
-
Add a substrate solution (e.g., TMB) to each well, which will be converted by the bound enzyme to produce a colorimetric signal.[23][25]
-
Stop the reaction with a stop solution.[26]
4. Data Analysis:
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of this compound in the samples by interpolating their absorbance values on the standard curve. The concentration of this compound is inversely proportional to the signal.
Signaling Pathways and Experimental Workflows
This compound-Mediated Immunosuppression in the Tumor Microenvironment
Caption: this compound secreted by tumor cells binds to HRH1 on TAMs, leading to VISTA upregulation and suppression of T-cell function.
Experimental Workflow for Validating Plasma this compound as a Biomarker
References
- 1. Antihistamines linked to better immunotherapy response in cancer patients - Medical Conferences [conferences.medicom-publishers.com]
- 2. The allergy mediator this compound confers resistance to immunotherapy in cancer patients via activation of the macrophage this compound receptor H1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allergy mediator this compound confers resistance to immunotherapy in cancer patients via activation of the macrophage this compound receptor H1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antihistamines may improve immunotherapy responses, study finds | MD Anderson Cancer Center [mdanderson.org]
- 5. pharmacytimes.com [pharmacytimes.com]
- 6. patientworthy.com [patientworthy.com]
- 7. Can Antihistamines Influence Response to Immunotherapy - The ASCO Post [ascopost.com]
- 8. Antithis compound drugs may improve outcomes for cancer patients receiving immunotherapy [sciencex.com]
- 9. PD-L1 Expression as a Predictive Biomarker in Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. PD-L1 expression as a predictive biomarker in lung cancer immunotherapy – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]
- 12. The role of PD-L1 expression as a predictive biomarker in advanced non-small-cell lung cancer: a network meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PD-L1 expression as a predictive biomarker for immune checkpoint inhibitors: between a dream and a nightmare - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Is tumor mutational burden predictive of response to immunotherapy? [elifesciences.org]
- 15. Tumor mutational burden (TMB) as a biomarker of response to immunotherapy in small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Is tumor mutational burden predictive of response to immunotherapy? [elifesciences.org]
- 17. Tumor mutation burden predicts immunotherapy response in some, but not all, cancers | MD Anderson Cancer Center [mdanderson.org]
- 18. Tumor Mutational Burden as a Predictor of Immunotherapy Response: Is More Always Better? - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Microsatellite Instability: A Predictive Biomarker for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. targetedonc.com [targetedonc.com]
- 22. This compound ELISA kit (ab213975) | Abcam [abcam.com]
- 23. sceti.co.jp [sceti.co.jp]
- 24. dld-diagnostika.de [dld-diagnostika.de]
- 25. nwlifescience.com [nwlifescience.com]
- 26. This compound Competitive ELISA Kit (EEL005) - Invitrogen [thermofisher.com]
comparing histamine turnover rates with other biogenic amines in the brain
A detailed guide for researchers comparing the synthesis and degradation dynamics of histamine against other key biogenic amine neurotransmitters.
This guide provides a comparative overview of the turnover rates of this compound and other principal biogenic amines in the brain—dopamine, norepinephrine (B1679862), and serotonin. The turnover rate, reflecting the combined processes of synthesis, release, and metabolism, is a critical indicator of the overall activity of a neurotransmitter system. Understanding these rates is fundamental in neuroscience and drug development for identifying potential therapeutic targets and understanding the dynamic regulation of brain function.
Quantitative Comparison of Biogenic Amine Turnover
The turnover rates of biogenic amines exhibit significant variation across different brain regions, reflecting the diverse functional roles of these neurotransmitter systems. The following table summarizes experimental data from rodent and rabbit models, providing a quantitative comparison of these rates. This compound, while lower in absolute concentration than other amines, possesses a remarkably rapid turnover, particularly in areas dense with histaminergic projections like the hypothalamus, indicating its potent and dynamic role as a neuromodulator.
| Biogenic Amine | Brain Region(s) | Turnover Rate (nmol/g/h) | Species |
| This compound | Hypothalamus | 1.33 | Rat |
| Caudate Nucleus | 0.90 | Rat | |
| Frontal Cortex | 0.81 | Rat | |
| Cerebellum | 0.029 | Rat | |
| Dopamine | Corpus Striatum | 23.3 | Rat |
| Mesolimbic Structures | 22.6 | Rat | |
| Norepinephrine | Hypothalamus | ~1.40 | Rabbit |
| Serotonin | Dorsal Raphe Nucleus | 12.6 | Rat |
Experimental Protocols for Measuring Turnover Rates
The determination of biogenic amine turnover rates relies on sophisticated pharmacological and analytical techniques. The two primary methodologies employed in the cited studies are detailed below.
Method 1: Inhibition of Metabolic Enzymes
This widely-used approach measures the accumulation of a primary metabolite following the inhibition of its catabolic enzyme. For this compound, this involves blocking monoamine oxidase (MAO), which is responsible for the degradation of its main metabolite, tele-methylthis compound (t-MH).
Experimental Protocol: this compound Turnover via MAO Inhibition
-
Animal Model: Male rats are utilized for the experiment.
-
Pharmacological Inhibition: Pargyline (B1678468), a selective and irreversible inhibitor of MAO, is administered to the animals (e.g., via intraperitoneal injection).
-
Time Course Analysis: Animals are euthanized at specific time points following pargyline administration (e.g., 0, 2, and 4 hours).
-
Tissue Collection and Preparation: Brains are rapidly excised and dissected to isolate specific regions of interest (e.g., hypothalamus, cortex). Tissue samples are immediately frozen to prevent post-mortem changes. Subsequently, samples are homogenized in an appropriate buffer.
-
Quantification of Metabolite: The concentration of t-MH in the tissue homogenates is measured using High-Performance Liquid Chromatography (HPLC) coupled with fluorometric detection.
-
Calculation of Turnover Rate: The rate of linear accumulation of t-MH over time provides a direct measure of the this compound turnover rate. This rate is typically expressed in nanomoles of metabolite formed per gram of tissue per hour (nmol/g/h).
Method 2: Inhibition of Synthesis Enzymes
This alternative method involves blocking the synthesis of the biogenic amine and measuring its subsequent rate of decline. For catecholamines like norepinephrine, this is achieved by inhibiting tyrosine hydroxylase, the rate-limiting enzyme in their synthesis pathway.
Experimental Protocol: Norepinephrine Turnover via Synthesis Inhibition
-
Animal Model: Rabbits are used as the experimental model.
-
Pharmacological Inhibition: Alpha-methyl-p-tyrosine (AMPT), a potent inhibitor of tyrosine hydroxylase, is administered to the animals.
-
Time Course Analysis: Groups of animals are euthanized at various time points after AMPT administration to track the depletion of the neurotransmitter.
-
Tissue Collection and Preparation: Specific brain regions, such as the hypothalamus, are dissected and prepared as described in the previous method.
-
Quantification of Neurotransmitter: The concentration of norepinephrine in the tissue samples is determined using analytical techniques like HPLC with electrochemical detection (HPLC-ECD).
-
Calculation of Turnover Rate: The rate of exponential decline in norepinephrine concentration is measured. The turnover rate is then calculated by multiplying the steady-state concentration of norepinephrine (measured in untreated control animals) by the fractional rate constant of its decline.
Visualization of Pathways and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and the general experimental workflow for determining turnover rates.
Caption: A flowchart of the typical experimental procedure for measuring biogenic amine turnover.
Caption: Key steps in this compound synthesis, release, reception, and metabolism in the brain.
Validating Histamine Receptor Subtypes as Biomarkers in Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Histamine, a well-known mediator of allergic reactions, is now emerging as a critical player in cancer biology. Its effects are mediated through four distinct G-protein coupled receptors: H1R, H2R, H3R, and H4R. The expression and activity of these receptors have been implicated in tumor growth, proliferation, metastasis, and modulation of the tumor microenvironment.[1][2][3][4][5][6][7] This guide provides a comparative overview of the validation of this compound receptor subtypes as potential cancer biomarkers, supported by experimental data, detailed methodologies, and signaling pathway diagrams.
Comparative Expression and Prognostic Value of this compound Receptors in Cancer
The expression of this compound receptors varies significantly across different cancer types, and their levels can correlate with patient prognosis. The following tables summarize the current findings on the expression and prognostic significance of each receptor subtype.
Table 1: Expression of this compound Receptor Subtypes in Cancer vs. Normal Tissue
| Receptor | Cancer Type | Expression in Tumor vs. Normal Tissue | Reference |
| H1R | Hepatocellular Carcinoma (HCC) | Upregulated | [2][8][9] |
| Oral Squamous Cell Carcinoma (OSCC) | Upregulated in advanced stages | [2][10] | |
| Colorectal Cancer (CRC) | Decreased | [1] | |
| H2R | Colorectal Cancer (CRC) | Variable | [11] |
| Breast Cancer | Expressed in experimental tumors | [1] | |
| H3R | Hepatocellular Carcinoma (HCC) | Upregulated | [12] |
| Prostate Cancer | Overexpressed | [13] | |
| H4R | Breast Cancer | Significantly reduced | [14] |
| Colon Cancer | Significantly reduced | [14] | |
| Esophageal Squamous Cell Carcinoma | Significantly higher | [14] | |
| Gastric Cancer | Reduced in advanced stages | [14] | |
| Liver Cancer (HCC) | Modest but significant increase | [14] | |
| Pancreatic Cancer | Decreased | [14] |
Table 2: Prognostic Value of this compound Receptor Expression in Cancer
| Receptor | Cancer Type | Correlation with Prognosis | Reference |
| H1R | Hepatocellular Carcinoma (HCC) | High expression associated with shorter overall and recurrence-free survival. | [2][8] |
| Oral Squamous Cell Carcinoma (OSCC) | Expression associated with a significantly poorer prognosis. | [10] | |
| Lung Cancer & B-cell Lymphoma | Elevated expression associated with poor survival. | [11] | |
| H2R | Colorectal Cancer (CRC) | Higher HRH2/HRH1 gene expression ratio correlated with improved overall survival. | [11] |
| H3R | Ovarian Cancer | Identified as an independent prognostic marker for overall survival. | [15] |
| H4R | Esophageal Squamous Cell Carcinoma | High protein expression associated with larger tumor size and more lymph node metastases. | [14] |
| Pancreatic Cancer | High expression associated with increased overall survival. | [14] |
Functional Roles of this compound Receptors in Cancer Progression
The diverse roles of this compound receptors in cancer are highlighted by their influence on key cellular processes. While some receptors promote tumor growth, others can have inhibitory effects, often in a tissue-specific manner.
Table 3: Functional Effects of this compound Receptor Activation in Cancer
| Receptor | Cancer Type | Effect on Proliferation | Effect on Metastasis/Invasion | Other Effects | Reference |
| H1R | Hepatocellular Carcinoma (HCC) | Promotes | Promotes migration and invasion | Induces cell cycle progression, suppresses apoptosis | [2][8] |
| Colorectal Cancer (CRC) | Promotes | - | - | [11] | |
| H2R | Colorectal Cancer (CRC) | Suppresses | - | - | [11] |
| Breast Cancer | Antagonists inhibit proliferation | - | - | [1] | |
| H3R | Prostate Cancer | Promotes | Promotes migration and invasion | - | [13] |
| Glioblastoma | Inhibition suppresses tumor growth | Inhibition suppresses invasion and EMT | - | [12] | |
| H4R | Breast Cancer (MCF-7 & MDA-MB-231) | Inhibits | - | Induces apoptosis and senescence | [1][16] |
| Pancreatic Cancer | Inhibits | Inhibits migration | - | [14] | |
| Esophageal Squamous Cell Carcinoma | Activation suppresses proliferation and invasion | Activation suppresses invasion | - |
Experimental Protocols for Biomarker Validation
Validating this compound receptors as cancer biomarkers involves a series of well-established molecular and cellular biology techniques. Below are detailed methodologies for key experiments.
Immunohistochemistry (IHC) for this compound Receptor Protein Expression
Objective: To visualize and quantify the expression and localization of this compound receptor subtypes in formalin-fixed, paraffin-embedded (FFPE) tumor tissues.
Protocol:
-
Deparaffinization and Rehydration: FFPE tissue sections (4-5 µm) are deparaffinized in xylene and rehydrated through a graded series of ethanol (B145695) concentrations.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed by immersing slides in a citrate (B86180) buffer (pH 6.0) and heating in a pressure cooker or water bath.
-
Blocking: Endogenous peroxidase activity is quenched with 3% hydrogen peroxide. Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).
-
Primary Antibody Incubation: Sections are incubated with a primary antibody specific to the this compound receptor subtype (e.g., rabbit anti-H1R) overnight at 4°C.
-
Secondary Antibody and Detection: A biotinylated secondary antibody is applied, followed by a streptavidin-horseradish peroxidase (HRP) conjugate. The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB), which produces a brown precipitate.
-
Counterstaining and Mounting: Sections are counterstained with hematoxylin (B73222) to visualize cell nuclei, dehydrated, and mounted with a permanent mounting medium.
-
Analysis: Expression is scored based on the intensity of staining and the percentage of positive tumor cells. An immunoreactive score can be calculated by multiplying the intensity and percentage scores.[15]
Quantitative Real-Time PCR (qRT-PCR) for this compound Receptor mRNA Expression
Objective: To quantify the relative mRNA expression levels of this compound receptor subtypes in tumor and normal tissues.
Protocol:
-
RNA Extraction: Total RNA is extracted from fresh-frozen or RNAlater-preserved tissue samples using a commercial kit (e.g., RNeasy Mini Kit, Qiagen).
-
RNA Quality and Quantity Assessment: RNA concentration and purity are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed via gel electrophoresis or a bioanalyzer.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with oligo(dT) and random primers.
-
qRT-PCR: The reaction is performed in a real-time PCR system using a SYBR Green or TaqMan-based assay. Gene-specific primers for each this compound receptor subtype and a reference gene (e.g., GAPDH, ACTB) are used.
-
Data Analysis: The relative expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, normalized to the reference gene.
Western Blotting for this compound Receptor Protein Expression
Objective: To detect and quantify the protein expression of this compound receptor subtypes in cell lysates or tissue homogenates.
Protocol:
-
Protein Extraction: Cells or tissues are lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration is determined using a BCA or Bradford protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with a primary antibody specific to the this compound receptor subtype overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and imaged.
-
Analysis: Band intensities are quantified using densitometry software and normalized to a loading control (e.g., β-actin, GAPDH).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in this compound receptor signaling and biomarker validation is crucial for understanding their roles in cancer.
Experimental Workflow for Biomarker Validation
Caption: Workflow for validating this compound receptors as cancer biomarkers.
This compound Receptor Signaling Pathways in Cancer
The four this compound receptor subtypes are coupled to different G-proteins, leading to the activation of distinct downstream signaling cascades that influence cancer cell behavior.
Caption: Simplified signaling pathways of this compound receptors in cancer.
Summary of this compound Receptor Roles in Cancer
The dual role of this compound receptors, acting as either promoters or suppressors of cancer, underscores the complexity of their signaling in different cellular contexts.
Caption: Pro- vs. Anti-tumorigenic roles of this compound receptors.
References
- 1. This compound receptors and cancer pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pathophysiological Roles of this compound Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound receptors and cancer pharmacology: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pathophysiological Roles of this compound Receptors in Cancer Progression: Implications and Perspectives as Potential Molecular Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Pathophysiological Roles of this compound Receptors in Cancer Progression: Implications and Perspectives as Potential Molec… [ouci.dntb.gov.ua]
- 6. ovid.com [ovid.com]
- 7. This compound and this compound receptor regulation of gastrointestinal cancers - Kennedy - Translational Gastrointestinal Cancer [tgc.amegroups.com]
- 8. Upregulation of this compound receptor H1 promotes tumor progression and contributes to poor prognosis in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prognostic value of this compound H1 receptor expression in oral squamous cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. This compound H3 Receptor Promotes Cell Survival via Regulating PKA/CREB/CDKN1A Signal Pathway in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Inhibition of this compound receptor H3R suppresses prostate cancer growth, invasion and increases apoptosis via the AR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pathophysiological Role of this compound H4 Receptor in Cancer: Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Expression pattern and prognostic potential of this compound receptors in epithelial ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Role of this compound H4 receptor in breast cancer cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Histamine: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of histamine, ensuring compliance with environmental regulations and promoting a safe laboratory environment. The following procedures are designed for researchers, scientists, and drug development professionals.
This compound is classified as a hazardous substance, known to cause skin and eye irritation, and is harmful if swallowed or in contact with skin.[1] Due to these potential health risks, it is imperative that this compound is not disposed of through standard laboratory drains or as regular solid waste.[1] All disposal actions must be in strict compliance with federal, state, and local hazardous waste regulations.[1]
Immediate Safety Considerations
Before handling this compound waste, consult the Safety Data Sheet (SDS) for detailed information on hazards, handling, and personal protective equipment (PPE) requirements.
Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound and its containers is through a licensed hazardous waste disposal company.[1] High-temperature incineration is a common final disposal method for nitrogen-containing organic compounds like this compound.[1]
-
Waste Identification and Segregation:
-
Container Management:
-
Disposal of Contaminated Materials:
-
Sharps: Needles, glass slides, or other sharp objects contaminated with this compound should be collected in puncture-proof containers labeled as "Hazardous Waste - Sharps" with the chemical name.
-
Solid Waste: Gloves, bench paper, and other solid materials contaminated with this compound should be collected in a designated, lined container. The label should read "Hazardous Waste - Solids" and list the chemical contaminants.
-
Empty Containers: To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2] After triple-rinsing, the label on the container should be defaced or removed before disposal in the regular trash.[2]
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[1]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.[1]
-
Complete all required waste manifest forms. This documentation is a legal requirement to track the hazardous waste from its point of generation to its final disposal site ("cradle to grave management").[2][3]
-
Summary of this compound Disposal Procedures
| Procedure | Key Requirements | Rationale |
| Waste Identification | Label as "Hazardous Waste" with the full chemical name. | Ensures clear communication of the hazard and proper handling. |
| Segregation | Store separately from incompatible chemicals, especially strong oxidizers. | Prevents dangerous chemical reactions.[2] |
| Containment | Use leak-proof, chemically compatible containers that are kept closed. | Prevents spills, leaks, and exposure.[1][2] |
| Storage | Keep in a designated and secure satellite accumulation area. | Complies with laboratory safety and regulatory standards.[2] |
| Contaminated Items | Collect triple-rinse solvent from empty containers as hazardous waste. | Ensures that no hazardous material is improperly discarded.[2] |
| Final Disposal | Engage a licensed hazardous waste disposal company for incineration. | Ensures safe and compliant destruction of the hazardous material.[1] |
| Documentation | Complete and retain waste manifest forms. | Provides a legal record of proper disposal from generation to destruction.[2] |
This compound Waste Disposal Workflow
The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.
Caption: this compound Waste Disposal Workflow for Laboratories.
References
Personal protective equipment for handling Histamine
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with histamine. Adherence to strict safety and disposal protocols is critical to prevent exposure and mitigate potential health risks. This compound and its derivatives can cause skin and eye irritation, respiratory issues, and allergic reactions.[1][2][3]
Personal Protective Equipment (PPE)
The mandatory personal protective equipment for handling this compound is designed to prevent skin contact, eye irritation, and inhalation of the compound.[4] All personnel must be equipped with the following PPE before commencing any work with this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses that meet current recognized standards (e.g., ANSI Z87.1). A face shield may be required for splash hazards.[4] | To protect eyes from splashes and airborne particles.[4] |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected before use and replaced immediately if contaminated.[4] | To prevent skin contact with the chemical.[4][5] |
| Body Protection | A long-sleeved laboratory coat, fully buttoned.[4] | To protect skin and clothing from contamination.[4][5] |
| Respiratory Protection | A NIOSH-certified N95 or higher respirator should be used if there is a risk of generating airborne dust or aerosols, especially when handling the compound in its powder form.[4][6] | To prevent inhalation of the chemical.[4] |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[4] | To protect feet from spills.[4] |
Operational Plan: Safe Handling Protocol
A meticulous operational protocol is essential to minimize exposure and ensure the safety of all laboratory personnel.
1. Preparation:
-
Ensure that an emergency eyewash station and safety shower are readily accessible.[4][7]
-
The designated work area, preferably a certified chemical fume hood, should be clean and uncluttered.[4]
-
Verify that all necessary PPE is available and in good condition.[4]
-
Have appropriate spill containment materials readily available.[4]
2. Handling:
-
Always handle this compound within a well-ventilated area or a chemical fume hood to minimize inhalation exposure.[3][4]
-
Avoid weighing the powder directly on an open bench. Use a weighing enclosure or perform the task within a fume hood.[4]
-
Avoid direct contact with skin and eyes.[4] In case of accidental contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]
-
Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2][4]
Disposal Plan: Hazardous Waste Management
This compound is categorized as a hazardous substance and must be disposed of in compliance with federal, state, and local hazardous waste regulations.[5] It should never be disposed of through standard laboratory drains or as regular solid waste.[5]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Container Management:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to schedule a pickup.[5]
-
Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all the necessary information for its safe transport and disposal.[5]
-
-
Empty Container Disposal:
-
To be considered non-hazardous, an empty container that held this compound must be triple-rinsed with a suitable solvent.[8]
-
The rinsate must be collected and disposed of as hazardous waste.[8]
-
After triple-rinsing, the container can be disposed of in the regular trash after removing or defacing the label.[8]
-
The final disposal of this compound is typically achieved through high-temperature incineration by a licensed hazardous waste management facility.[5]
Diagram of this compound Handling and Disposal Workflow
Caption: Workflow for safe handling and disposal of this compound.
References
- 1. dcfinechemicals.com [dcfinechemicals.com]
- 2. carlroth.com:443 [carlroth.com:443]
- 3. sds.edqm.eu [sds.edqm.eu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Personal Protective Equipment | Histoplasmosis | CDC [cdc.gov]
- 7. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
